Product packaging for O-Methylserine(Cat. No.:CAS No. 32620-11-4)

O-Methylserine

Cat. No.: B3415670
CAS No.: 32620-11-4
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-methylserine is a serine derivative that is L-serine with a methyl group replacing the hydrogen on the hydroxy side chain. It has a role as a metabolite. It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B3415670 O-Methylserine CAS No. 32620-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941607
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-94-7, 19794-53-7, 32620-11-4
Record name O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of O-Methylserine from L-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methyl-L-serine, a non-proteinogenic amino acid, is a pivotal building block in the biosynthesis of potent antitumor antibiotics and serves as a critical intermediate in pharmaceutical manufacturing.[1][2] Its synthesis from the readily available chiral precursor, L-serine, presents a classic challenge in organic chemistry: the selective modification of one of three reactive functional groups. This technical guide provides a comprehensive overview of the primary synthetic strategies for achieving the O-methylation of L-serine. We will delve into the mechanistic rationale behind protecting group strategies, compare common methylation protocols including classical alkylation and phase-transfer catalysis, and explore alternative routes via β-lactone intermediates. This document is designed to equip researchers and process chemists with the foundational knowledge and practical protocols necessary to successfully synthesize O-Methyl-L-serine while maintaining enantiopurity.

Introduction: The Strategic Importance of O-Methyl-L-serine

O-Methyl-L-serine ((2S)-2-amino-3-methoxypropanoic acid) is a derivative of the natural amino acid L-serine where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group.[3] While not incorporated into proteins during translation, its presence is crucial in the architecture of complex natural products, particularly the pyrrolo[1][4]benzodiazepine (PBD) family of antibiotics, which includes potent antitumor agents like sibiromycin and tomaymycin.[1] In pharmaceutical development, enantiopure O-methylated amino acids are valuable chiral intermediates for synthesizing novel drug candidates, including anticonvulsants and therapeutics for neuropathic pain.[2][5]

The core synthetic challenge stems from the trifunctional nature of the L-serine starting material, which contains a nucleophilic amino group, an acidic carboxylic acid, and a hydroxyl group. To achieve selective methylation at the oxygen atom, a carefully orchestrated strategy of protection and deprotection is paramount.

Comparative Analysis of Synthetic Strategies

The synthesis of O-Methyl-L-serine from L-serine can be broadly categorized into two primary approaches: the direct methylation of a protected serine derivative and a stereospecific route involving a β-lactone intermediate.

Strategy 1: Direct O-Methylation of Protected L-Serine

This is the most common and versatile approach. It relies on rendering the amino and carboxyl groups unreactive to the methylation conditions, thereby directing the reaction exclusively to the hydroxyl group.

  • The Rationale of Protection: The amine (pKa ~9-10) and the carboxylic acid (pKa ~2-3) are both reactive. The carboxyl group can be easily deprotonated to a carboxylate, which can act as a nucleophile, while the amino group is also nucleophilic. To prevent N-methylation and other side reactions, these groups must be masked.[6] In acidic methanol, the amine is protonated to an unreactive ammonium salt, which allows for selective esterification of the carboxyl group.[7]

  • Protecting Group Selection:

    • Amino Group: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are industry standards. They are robust enough to withstand basic methylation conditions but can be removed orthogonally—Boc with acid (e.g., trifluoroacetic acid, TFA) and Cbz via catalytic hydrogenation (H₂/Pd-C).[6]

    • Carboxyl Group: Protection as a methyl or benzyl ester is typical. Esterification is often the first step in the synthetic sequence, commonly achieved using thionyl chloride in the corresponding alcohol.[8][9]

Strategy 2: The β-Lactone Pathway

This elegant approach leverages the formation of a strained four-membered ring to activate the β-carbon for nucleophilic attack.

  • Mechanism and Stereochemistry: An N-protected L-serine derivative can undergo intramolecular cyclization to form an N-protected β-lactone. A key method for this transformation is the Mitsunobu reaction, which proceeds via activation of the hydroxyl group and subsequent backside attack by the carboxylate.[10][11] This process is stereospecific and occurs with a complete inversion of configuration at the β-carbon (C-3).[10][11] Subsequent ring-opening with a methoxide nucleophile would, in principle, yield the O-methylated product.

  • Practical Challenges: While powerful for creating diverse β-substituted alanines, the serine-derived β-lactone is known to be highly labile and can be difficult to isolate and use for subsequent ligation or simple nucleophilic opening reactions.[12] The regioselectivity of the ring-opening can also be an issue, with nucleophilic attack sometimes favoring the carbonyl carbon.[11]

Core Experimental Protocols and Methodologies

This section details the most reliable and widely adopted protocols for the synthesis of O-Methyl-L-serine, focusing on the direct methylation pathway.

Methylation via Alkyl Halides with a Stoichiometric Base

This classic SN2 approach is a workhorse in organic synthesis. The choice of base and solvent is critical for success.

  • Mechanistic Principle: A strong base is used to deprotonate the hydroxyl group of the protected serine, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide to form the methyl ether. Anhydrous conditions are essential to prevent quenching the base.

  • Reagent Systems:

    • Sodium Hydride (NaH) and Methyl Iodide (MeI): NaH is an inexpensive and powerful, non-nucleophilic base that irreversibly deprotonates the alcohol. The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Silver(I) Oxide (Ag₂O) and Methyl Iodide (MeI): Known as the Purdie methylation, this method is significantly milder than using NaH.[13] Ag₂O acts as a base and also as a halide scavenger, driving the reaction to completion. It is particularly useful for sensitive substrates where harsh basic conditions could lead to side reactions or racemization.

G cluster_protection Protection cluster_methylation O-Methylation (SN2) cluster_deprotection Deprotection L_Serine L-Serine N_Boc_Ser_OMe N-Boc-L-Serine Methyl Ester L_Serine->N_Boc_Ser_OMe 1. SOCl₂, MeOH 2. Boc₂O, Base O_Methyl_Product N-Boc-O-Methyl-L-Serine Methyl Ester N_Boc_Ser_OMe->O_Methyl_Product NaH or Ag₂O, then CH₃I Final_Product O-Methyl-L-Serine O_Methyl_Product->Final_Product 1. LiOH (Saponification) 2. TFA (Boc Removal)

References

The Biological Role of O-Methylserine in Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylserine, a non-proteinogenic amino acid derivative of L-serine, has emerged from the esoteric corners of metabolism to become a molecule of significant interest, particularly in the biosynthesis of complex natural products with potent biological activities. While not a central player in the primary metabolic networks of most organisms, its formation and subsequent incorporation into specialized metabolites highlight elegant enzymatic strategies for structural diversification. This guide provides a comprehensive technical overview of the known biological roles of this compound in metabolism. We will delve into its established biosynthetic pathway, explore potential routes for its degradation, and situate its metabolic context within the broader landscape of one-carbon metabolism and amino acid biochemistry. Furthermore, this document will furnish researchers with detailed experimental protocols and analytical strategies to investigate this compound in their own systems, fostering a deeper understanding of its function and unlocking its potential for applications in synthetic biology and drug development.

Introduction: Defining this compound

This compound is an alpha-amino acid in which the hydrogen of the hydroxyl group of serine is replaced by a methyl group.[1] This seemingly simple modification has profound implications for its metabolic fate and biological function. Unlike its canonical counterpart, L-serine, this compound is not incorporated into proteins during ribosomal translation. Instead, it serves as a specialized building block in the biosynthesis of certain secondary metabolites. Its primary recognized role is as a metabolic intermediate.[1] Understanding the nuances of its synthesis and degradation is crucial for harnessing its biosynthetic potential and for elucidating the metabolic networks in which it participates.

The Biosynthesis of this compound: A Dedicated Methylation Event

The formation of this compound is a testament to the exquisite specificity of enzymatic catalysis. The sole well-characterized route for its biosynthesis involves the direct methylation of L-serine.

The S-adenosyl-L-methionine (SAM)-Dependent Methylation of L-Serine

The biosynthesis of this compound is catalyzed by a specific class of enzymes known as S-adenosyl-L-methionine:L-serine O-methyltransferases. These enzymes utilize the ubiquitous methyl donor, S-adenosyl-L-methionine (SAM), to transfer a methyl group to the hydroxyl oxygen of L-serine, yielding this compound and S-adenosyl-L-homocysteine (SAH).[2] This reaction is central to the biosynthesis of a class of potent antitumor antibiotics known as pyrrolo[3][4]benzodiazepines (PBDs).

L_Serine L-Serine Enzyme L-serine O-methyltransferase L_Serine->Enzyme SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme O_Methylserine This compound SAH S-adenosyl-L-homocysteine (SAH) Enzyme->O_Methylserine Enzyme->SAH

Caption: Biosynthesis of this compound.

The causality behind this enzymatic choice is clear: the methylation of the hydroxyl group of serine alters its chemical properties, preventing it from participating in pathways that would typically act on serine and earmarking it for a specific downstream biosynthetic fate.

Metabolic Fate and Degradation of this compound

The catabolism of this compound is not as well-defined as its synthesis. However, based on studies of structurally related compounds and general principles of amino acid degradation, we can propose plausible pathways.

A Potential Degradation Pathway via a Lyase-Mediated Reaction

Research on the degradation of the related compound, α-methyl-DL-serine, in Pseudomonas species has identified an enzyme capable of converting it to acetol. This suggests the existence of a lyase that could potentially act on this compound to yield methanol and pyruvate, or a related intermediate. Such a pathway would represent a direct route for the catabolism of the O-methyl group and the amino acid backbone.

Hypothetical Degradation Pathways

Other potential, though currently unconfirmed, degradation pathways for this compound could mirror those of other amino acids:

  • Deamination: An aminotransferase could remove the amino group, yielding 3-methoxy-2-oxopropanoate, which could then be further metabolized.

  • Demethylation: While less common for O-methylated compounds compared to N- or S-methylated ones, a specific demethylase could potentially convert this compound back to L-serine.

It is important to emphasize that these latter pathways are speculative and require experimental validation. The lack of extensive research into this compound degradation presents a significant knowledge gap and a fertile area for future investigation.

O_Methylserine This compound Lyase This compound Lyase (Hypothetical) O_Methylserine->Lyase Deaminase Deaminase (Hypothetical) O_Methylserine->Deaminase Demethylase Demethylase (Hypothetical) O_Methylserine->Demethylase Pyruvate Pyruvate Methanol Methanol Deaminated_Product 3-methoxy-2-oxopropanoate L_Serine L-Serine Lyase->Pyruvate Lyase->Methanol Deaminase->Deaminated_Product Demethylase->L_Serine

Caption: Potential Degradation Pathways of this compound.

Integration with Central Metabolism

The metabolic significance of this compound can only be fully appreciated when viewed in the context of the central metabolic pathways from which its precursors are derived.

Link to One-Carbon Metabolism

The biosynthesis of this compound is intrinsically linked to one-carbon metabolism through both of its substrates:

  • L-Serine: A major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other methylated compounds.[2][3]

  • S-adenosyl-L-methionine (SAM): The universal methyl donor, regenerated through the methionine cycle, which itself receives methyl groups from the folate cycle.[2][3]

Thus, the production of this compound represents a specific allocation of one-carbon units, diverting them from other essential cellular processes for the purpose of specialized metabolite biosynthesis.

Glycolysis Glycolysis Serine_Biosynthesis Serine Biosynthesis Glycolysis->Serine_Biosynthesis L_Serine L-Serine Serine_Biosynthesis->L_Serine One_Carbon_Pool One-Carbon Pool (Folate Cycle) L_Serine->One_Carbon_Pool O_Methylserine_Biosynthesis This compound Biosynthesis L_Serine->O_Methylserine_Biosynthesis Methionine_Cycle Methionine Cycle One_Carbon_Pool->Methionine_Cycle SAM SAM Methionine_Cycle->SAM SAM->O_Methylserine_Biosynthesis PBD_Antibiotics PBD Antibiotics O_Methylserine_Biosynthesis->PBD_Antibiotics

Caption: Integration of this compound synthesis with central metabolism.

Analytical Methodologies for this compound Research

The study of this compound requires robust analytical methods for its detection, quantification, and for tracing its metabolic fate.

Detection and Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound in complex biological matrices.

Technique Principle Advantages Considerations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity.Requires specialized instrumentation and method development.
GC-MS Gas chromatographic separation of derivatized analytes.High chromatographic resolution.Requires derivatization, which can introduce variability.
NMR Nuclear magnetic resonance spectroscopy.Provides structural information and is non-destructive.Lower sensitivity compared to MS-based methods.[5]

Experimental Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation:

    • Homogenize biological tissue or cells in a cold solvent mixture (e.g., 80% methanol) to quench metabolism and extract metabolites.

    • Centrifuge to pellet macromolecules and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of this polar amino acid.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) for targeted quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound.

    • Optimize collision energy to generate specific product ions for unambiguous identification and quantification.

Metabolic Fate Analysis using Stable Isotope Tracing

To elucidate the metabolic pathways involving this compound, stable isotope tracing is an indispensable tool.[6][7][8][9][10] By feeding cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C-L-serine or ¹³C-methionine), the incorporation of these isotopes into this compound and its downstream metabolites can be tracked by mass spectrometry.

Experimental Workflow: Stable Isotope Tracing of this compound Metabolism

Start Start: Culture cells/organism Add_Tracer Add Stable Isotope Tracer (e.g., ¹³C-L-serine) Start->Add_Tracer Incubate Incubate for Varying Time Points Add_Tracer->Incubate Quench_Extract Quench Metabolism & Extract Metabolites Incubate->Quench_Extract LC_MS_Analysis Analyze by LC-MS Quench_Extract->LC_MS_Analysis Data_Analysis Analyze Mass Isotopologue Distributions LC_MS_Analysis->Data_Analysis Pathway_Elucidation Elucidate Metabolic Pathways Data_Analysis->Pathway_Elucidation

Caption: Workflow for stable isotope tracing of this compound.

Cellular Transport of this compound

The mechanisms governing the transport of this compound across cellular membranes have not been directly studied. However, based on its structural similarity to L-serine, it is plausible that it is transported by neutral amino acid transporters.[11] Families of transporters such as the Alanine-Serine-Cysteine (ASC) transporters and the Large Neutral Amino Acid Transporters (LATs) are potential candidates for facilitating its cellular uptake and efflux.[12] Further research, including competitive uptake assays with known amino acids and transporter-specific inhibitors, is required to identify the specific proteins involved in this compound transport.

Future Directions and Unanswered Questions

The study of this compound metabolism is a field ripe with opportunities for discovery. Key unanswered questions include:

  • Prevalence: Is this compound synthesized in organisms that do not produce PBD antibiotics? What is its broader distribution in nature?

  • Degradation: What are the specific enzymes and pathways responsible for this compound catabolism in various organisms?

  • Regulation: How is the biosynthesis of this compound regulated to prevent depletion of the essential precursors L-serine and SAM?

  • Alternative Roles: Does this compound have any signaling or regulatory roles in metabolism, similar to what has been observed for O-acetylserine?[2][3]

  • Transport: Which specific transporters are responsible for the movement of this compound across cellular and subcellular membranes?

Addressing these questions will not only deepen our fundamental understanding of this unique metabolite but also open new avenues for the bioengineering of novel therapeutic agents.

Conclusion

This compound occupies a specialized niche in the vast landscape of metabolism. Its primary established role is as a dedicated precursor in the biosynthesis of complex, biologically active natural products. Its formation, via a SAM-dependent O-methyltransferase, represents a deliberate metabolic commitment, diverting primary metabolites into a specialized pathway. While much remains to be discovered about its broader metabolic significance, degradation, and regulation, the available evidence underscores its importance in generating chemical diversity. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to further explore the intriguing biology of this compound and to unlock its full potential in the fields of metabolic engineering and drug discovery.

References

O-Methylserine: A Technical Guide for its Application as a Non-Proteinogenic Amino Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methylserine, a non-proteinogenic amino acid, has emerged as a valuable tool in chemical biology and drug discovery. Its unique properties, particularly its role as a stable isostere of the critical post-translationally modified amino acid phosphoserine, have opened new avenues for the design of novel peptides and proteins with enhanced stability and tailored biological activity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound, from its fundamental chemical properties and synthesis to its strategic incorporation into peptides and its impact on their structure and function. Detailed experimental protocols, expert insights into potential challenges, and a thorough exploration of its applications are presented to empower researchers to effectively harness the potential of this versatile amino acid.

Introduction: The Significance of this compound in Peptide Science

In the landscape of peptide and protein engineering, the ability to introduce non-natural amino acids offers a powerful strategy to overcome the inherent limitations of their natural counterparts, such as poor enzymatic stability and limited conformational diversity.[1] this compound, a derivative of L-serine with a methyl group replacing the hydrogen on the hydroxy side chain, has garnered significant attention for its utility in modulating peptide properties.[2]

The primary impetus for the use of this compound lies in its structural and electronic resemblance to phosphoserine. Phosphorylation of serine residues is a ubiquitous post-translational modification that governs a vast array of cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.[3][4] However, the phosphate group is susceptible to enzymatic cleavage by phosphatases, limiting the therapeutic potential of phosphopeptides. This compound serves as a non-hydrolyzable mimic of phosphoserine, providing a stable alternative for probing and modulating phosphorylation-dependent interactions.[5][6]

This guide will provide a comprehensive overview of this compound, encompassing its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its influence on peptide structure and biological function. We will also delve into the analytical techniques required for the characterization of this compound-containing peptides and explore its applications in drug discovery and chemical biology.

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical properties of this compound is paramount for its successful application. This section details its key characteristics and provides a robust protocol for its enantioselective synthesis.

Physicochemical Properties
PropertyValueReference
Molecular Formula C4H9NO3[2][7]
Molecular Weight 119.12 g/mol [2][]
IUPAC Name (2S)-2-amino-3-methoxypropanoic acid[2]
CAS Number 4219-94-7 (L-isomer)[2]
Appearance White to off-white powder[]
Solubility Soluble in water
Enantioselective Synthesis of Fmoc-L-O-methylserine-OH

The synthesis of enantiomerically pure Fmoc-L-O-methylserine-OH is a critical prerequisite for its use in Fmoc-based SPPS. The following protocol, adapted from established methodologies, provides a reliable route to this key building block.[9]

Diagram: Synthetic Scheme for Fmoc-L-O-methylserine-OH

G L_Serine L-Serine Boc_L_Ser_OMe N-Boc-L-Serine Methyl Ester L_Serine->Boc_L_Ser_OMe 1. (Boc)2O, NaOH 2. K2CO3, MeI, DMF Boc_L_O_Me_Ser_OMe N-Boc-L-O-Methylserine Methyl Ester Boc_L_Ser_OMe->Boc_L_O_Me_Ser_OMe Ag2O, MeI, DMF L_O_Me_Ser L-O-Methylserine Boc_L_O_Me_Ser_OMe->L_O_Me_Ser 1. LiOH, H2O/THF 2. TFA/DCM Fmoc_L_O_Me_Ser_OH Fmoc-L-O-Methylserine-OH L_O_Me_Ser->Fmoc_L_O_Me_Ser_OH Fmoc-OSu, NaHCO3, Acetone/H2O

Caption: Synthetic route for Fmoc-L-O-methylserine-OH.

Experimental Protocol:

Step 1: Synthesis of N-Boc-L-Serine Methyl Ester

  • To an ice-cold solution of L-serine in 1 N sodium hydroxide, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.[9]

  • Stir the mixture at 5°C for 30 minutes and then allow it to warm to room temperature for 3.5 hours.[9]

  • After reaction completion (monitored by TLC), acidify the aqueous layer and extract the N-Boc-L-serine with ethyl acetate.

  • To a solution of N-Boc-L-serine in dimethylformamide (DMF), add solid potassium carbonate.[9]

  • After stirring in an ice-water bath, add methyl iodide and continue stirring at 0°C for 30 minutes, then at room temperature for 1 hour.[9]

  • Work up the reaction to yield N-Boc-L-serine methyl ester.

Step 2: O-Methylation

  • Dissolve N-Boc-L-serine methyl ester in DMF.

  • Add silver(I) oxide (Ag₂O) and methyl iodide (MeI).

  • Stir the reaction mixture at room temperature in the dark until completion (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate to obtain crude N-Boc-L-O-methylserine methyl ester. Purify by column chromatography.

Step 3: Saponification and Boc Deprotection

  • Dissolve the O-methylated product in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete.

  • Acidify the reaction mixture and extract the product.

  • Dissolve the resulting carboxylic acid in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Evaporate the solvent to obtain L-O-methylserine as a TFA salt.

Step 4: Fmoc Protection

  • Dissolve L-O-methylserine TFA salt in a mixture of acetone and water.

  • Add sodium bicarbonate (NaHCO₃) to neutralize the solution.

  • Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone.

  • Stir the reaction at room temperature until completion.

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield Fmoc-L-O-methylserine-OH.[]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[7][10] However, careful consideration of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and prevent potential side reactions.

Diagram: SPPS Cycle for Incorporating Fmoc-O-methylserine-OH

SPPS_Cycle Start Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-O-Me-Ser-OH + Coupling Reagent (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Next_Cycle Ready for Next Amino Acid Washing2->Next_Cycle If no capping Capping->Next_Cycle

Caption: A standard Fmoc-SPPS cycle for this compound incorporation.

Experimental Protocol: Manual SPPS

This protocol outlines the manual incorporation of Fmoc-L-O-methylserine-OH into a peptide sequence on a rink amide resin for a C-terminal amide.[11]

Materials:

  • Rink Amide resin

  • Fmoc-L-O-methylserine-OH

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate vial, dissolve Fmoc-L-O-methylserine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Critical Consideration: Prevention of β-Elimination

A potential side reaction during the synthesis of serine-containing peptides, particularly under basic conditions used for Fmoc deprotection, is β-elimination.[12] This reaction leads to the formation of a dehydroalanine residue. While O-methylation reduces the acidity of the α-proton compared to a phosphoserine, the risk of β-elimination, although diminished, should not be entirely discounted, especially with prolonged exposure to strong bases or elevated temperatures.[13]

Strategies to Minimize β-Elimination:

  • Use of Milder Bases for Deprotection: Consider using 5% piperazine in DMF or 1% DBU/5% piperidine in DMF for Fmoc deprotection, especially for sensitive sequences.

  • Reduced Deprotection Times: Minimize the exposure time to the basic deprotection solution.

  • Avoid High Temperatures: Perform the synthesis at room temperature.

Impact of this compound on Peptide Structure and Function

The substitution of serine or phosphoserine with this compound can have profound effects on the conformational properties and biological activity of a peptide.

Conformational Effects

The introduction of the methyl group on the serine side chain can induce conformational constraints. Studies on peptides containing α-methylserine (a related non-proteinogenic amino acid) have shown that it can promote the formation of specific secondary structures, such as β-turns, or in some contexts, increase backbone flexibility.[11][14] The precise conformational outcome is sequence-dependent and can be elucidated using techniques like NMR spectroscopy and molecular dynamics simulations.[14]

This compound as a Phosphoserine Mimetic

The primary application of this compound is as a stable mimic of phosphoserine.[5] The methyl group replaces the phosphate group, providing a sterically similar and non-hydrolyzable analogue. This allows for the investigation of phosphorylation-dependent processes without the complication of enzymatic dephosphorylation.

Diagram: this compound as a Phosphoserine Mimic

Mimic cluster_0 Phosphoserine cluster_1 This compound pSer OMeSer pSer_label Susceptible to phosphatases OMeSer_label Stable isostere, resistant to phosphatases

Caption: Structural comparison of phosphoserine and this compound.

Peptides containing this compound in place of phosphoserine have been instrumental in:

  • Studying Protein-Protein Interactions: By replacing a key phosphoserine residue with this compound, researchers can stabilize a specific protein conformation and investigate its binding to partner proteins.[4]

  • Developing Enzyme Inhibitors: this compound-containing peptides can act as potent and stable inhibitors of enzymes that recognize phosphoserine-containing substrates.

  • Probing Signaling Pathways: These modified peptides serve as valuable tools to dissect the role of specific phosphorylation events in cellular signaling cascades.

Enhanced Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic utility.[15] The incorporation of non-proteinogenic amino acids like this compound can enhance the enzymatic stability of peptides. The methyl group can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's half-life in biological fluids.

Analytical Characterization of this compound-Containing Peptides

Accurate characterization of synthetic peptides is essential to ensure their identity, purity, and structural integrity. This section outlines the key analytical techniques for this compound-containing peptides.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for sequencing.

  • Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to determine the accurate molecular weight of the intact peptide, confirming the successful incorporation of this compound.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer provides sequence information. The mass difference of 119.058 Da for the this compound residue within the fragmentation ladder (b- and y-ions) confirms its position in the sequence.[3][16] The fragmentation pattern can also reveal the presence of any side products.[17]

Table: Common MS Fragment Ions for this compound

Fragment TypeDescription
b-ions N-terminal fragments
y-ions C-terminal fragments
Immonium ion A characteristic low-mass ion for this compound (m/z ~88.07)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution.[18][19][20]

  • ¹H NMR: The spectrum will show a characteristic singlet for the O-methyl protons, typically in the range of 3.2-3.5 ppm. The chemical shifts of the α- and β-protons of the this compound residue will also be informative.[21]

  • 2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all the proton resonances and for determining the three-dimensional structure of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for identifying spatial proximities between protons, which are used to calculate the peptide's conformation.[22]

Applications in Drug Development and Chemical Biology

The unique properties of this compound make it a valuable asset in various research and development areas.

  • Development of Stable Peptide Therapeutics: By replacing labile phosphoserine residues with this compound, the in vivo stability and pharmacokinetic profile of peptide drugs can be significantly improved.[15]

  • Design of Kinase and Phosphatase Inhibitors: Peptides containing this compound can serve as potent and specific inhibitors of kinases and phosphatases, making them valuable tools for studying these enzymes and as potential therapeutic agents.

  • Probing Phosphorylation-Dependent Biological Processes: this compound-containing peptides are invaluable chemical probes for elucidating the roles of specific phosphorylation events in complex biological systems.[4]

  • Development of Diagnostic Tools: The enhanced stability of this compound peptides makes them suitable for use in diagnostic assays that target phosphoserine-binding proteins.

Conclusion

This compound has firmly established itself as a powerful non-proteinogenic amino acid for the strategic modification of peptides. Its ability to act as a stable isostere of phosphoserine, coupled with its straightforward incorporation using standard SPPS techniques, provides researchers with a versatile tool to enhance peptide stability, modulate biological activity, and probe the intricate world of phosphorylation-dependent cellular processes. The detailed protocols and insights provided in this guide are intended to facilitate the broader adoption of this compound in academic and industrial research, ultimately accelerating the discovery and development of novel peptide-based therapeutics and diagnostics.

References

An In-depth Technical Overview of O-Methylserine: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methylserine, a methylated derivative of the amino acid serine, represents a valuable molecular tool in chemical biology and drug discovery. Its structural modification—the methylation of the side-chain hydroxyl group—imparts unique physicochemical properties that distinguish it from its parent molecule, altering its polarity, hydrogen-bonding capacity, and metabolic stability. This technical overview provides a comprehensive examination of the physical and chemical properties of this compound, with a focus on the commonly available DL-racemic mixture and its constituent enantiomers. We present available data on its structure, stereochemistry, and spectroscopic profile. Furthermore, this document details representative protocols for its chemical synthesis, chiral resolution, and analytical characterization. Finally, we explore the biological significance of this compound, contextualizing its role as a precursor for pharmacological agents and its relationship to critical neurological pathways, including the glutamatergic system and amino acid transport. This overview is intended to serve as a foundational resource for researchers utilizing or investigating this versatile compound.

Introduction and Scientific Context

This compound (2-amino-3-methoxypropanoic acid) is a non-proteinogenic amino acid that has garnered interest primarily as a chiral building block and a pharmacological intermediate. Unlike serine, which plays a direct role in protein synthesis and a multitude of metabolic pathways, the methylation of the side-chain hydroxyl group blocks key metabolic transformations, such as phosphorylation, and alters its interaction with enzyme active sites.

From a drug development perspective, this modification is significant. Methylation can increase a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. It also removes a site for hydrogen bonding and potential phosphorylation, which can increase metabolic stability and alter binding affinity for biological targets. This compound is a key precursor in the synthesis of inhibitors for D-serine transporters, making it relevant for research into neurological and psychiatric disorders where glutamatergic signaling is implicated[1]. This document provides the core technical information required for its effective use in a research setting.

Physicochemical and Stereochemical Properties

The properties of this compound are dictated by its core amino acid structure, modified by the ether linkage in its side chain. It is crucial to distinguish between the racemic mixture (DL-O-Methylserine) and its individual enantiomers (D- and L-O-Methylserine), as stereochemistry is paramount to biological activity.

General Properties

The most commonly available form of this compound is the racemic mixture. Key physical properties are summarized in the table below. It is important to note that much of the publicly available data, such as pKa, is based on computational predictions rather than experimental determination.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol [2]
CAS Number 19794-53-7 (DL-form)
Appearance White to off-white crystalline powder
Melting Point 210-215 °C[3]
Boiling Point 260.6 °C (at 760 mmHg)[3]
Density ~1.195 g/cm³[3]
Predicted pKa (Acidic) ~2.21[4]
Predicted pKa (Basic) ~9.15[4]
Solubility Soluble in water. Quantitative data in common lab solvents is not readily available.[5]

Note on Solubility: While qualitatively described as water-soluble, empirical determination is recommended for preparing stock solutions. For context, the parent amino acid, L-serine, has a high water solubility of approximately 425 g/L at 25 °C, but the racemic DL-serine is significantly less soluble[6][7]. The solubility of O-Methyl-DL-serine may follow a similar trend where the racemate is less soluble than the pure enantiomers.

Stereochemistry

As a chiral molecule, this compound exists as two non-superimposable mirror images. The specific rotation is a key parameter for distinguishing between them.

EnantiomerSpecific Optical Rotation ([α]D)ConditionsSource
L-O-Methylserine +13.5°c=1, 6N HCl, 25 °C[8]
D-O-Methylserine Not experimentally reported, but predicted to be -13.5°(Under identical conditions)N/A

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR spectra for this compound are not widely available in public databases. The following are predicted chemical shifts and expected patterns based on the molecular structure and data from similar compounds.

  • ¹H NMR (Expected in D₂O):

    • δ ~3.9-4.1 ppm (t, 1H): Alpha-proton (α-H), triplet due to coupling with the two beta-protons.

    • δ ~3.7-3.9 ppm (d, 2H): Beta-protons (-CH₂-), doublet due to coupling with the alpha-proton.

    • δ ~3.4 ppm (s, 3H): Methyl protons (-OCH₃), singlet.

    • The amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with D₂O and will not be visible.

  • ¹³C NMR (Expected in D₂O):

    • δ ~172-175 ppm: Carboxylic acid carbon (C=O).

    • δ ~70-73 ppm: Beta-carbon (-CH₂-).

    • δ ~58-60 ppm: Methyl carbon (-OCH₃).

    • δ ~55-57 ppm: Alpha-carbon (α-C).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS):

    • Positive Mode: Expected [M+H]⁺ ion at m/z 120.06.

    • Negative Mode: Expected [M-H]⁻ ion at m/z 118.05.

  • MS/MS Fragmentation: Tandem mass spectrometry of the [M+H]⁺ precursor ion (m/z 120) would be expected to show a characteristic loss of the carboxylic acid group (as H₂O and CO), leading to a prominent fragment ion around m/z 74, corresponding to the [CH₂(OCH₃)CHNH₂]⁺ fragment[9].

Synthesis and Purification

This compound is typically prepared via multi-step synthesis starting from common precursors. The synthesis of the racemic mixture is followed by chiral resolution to isolate the desired enantiomer.

Representative Synthesis of O-Methyl-DL-serine

The following protocol is based on a method described in the patent literature, which involves the bromination of methyl acrylate, followed by methoxylation and ammonolysis[10].

Causality: This pathway is efficient because it builds the carbon backbone first and then sequentially introduces the required functional groups. Bromination of the alkene provides two reactive centers. The subsequent substitution with methoxide and then ammonia installs the ether and amine functionalities, respectively, to yield the final amino acid.

G A Methyl Acrylate B Dibromopropanoate Intermediate A->B 1. Bromine (Br₂) C Methoxy Bromopropanoate Intermediate B->C 2. Sodium Methoxide (NaOMe) in Methanol D O-Methyl-DL-serine C->D 3. Ammonia (NH₃)

Caption: Synthetic pathway for O-Methyl-DL-serine.

Step-by-Step Methodology:

  • Bromination: Add methyl acrylate to a reaction vessel. While maintaining the temperature (e.g., 50-55 °C), slowly add bromine (Br₂) dropwise. The reaction is typically maintained for 1 hour after the addition is complete.

  • Workup 1: Remove excess bromine via distillation under reduced pressure.

  • Methoxylation: Add methanol to the residue and cool the mixture (e.g., to -15 °C). Add sodium methoxide (NaOMe) and allow the reaction to proceed for several hours.

  • Workup 2: Remove the methanol by distillation under reduced pressure.

  • Ammonolysis: Add aqueous ammonia to the reaction mixture and stir at room temperature for approximately 3 hours.

  • Isolation: Concentrate the final mixture and induce crystallization to obtain solid O-Methyl-DL-serine. The crude product can be purified by recrystallization from an appropriate solvent system, such as water/ethanol.

Chiral Resolution of D-O-Methylserine

Isolating a single enantiomer from the racemic mixture is critical for pharmacological applications. A patented method describes the use of D-tartaric acid as a resolving agent[8].

Causality: This process relies on the principle of diastereomeric salt formation. The chiral resolving agent (D-tartaric acid) reacts with both enantiomers of this compound to form two diastereomeric salts (D-tartrate/D-O-Methylserine and D-tartrate/L-O-Methylserine). These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve O-Methyl-DL-serine in a suitable solvent such as acetic acid. Add D-tartaric acid and a catalytic amount of salicylaldehyde. Heat the mixture (e.g., 65 °C) for several hours.

  • Crystallization: Cool the reaction mixture slowly to room temperature to allow for the selective crystallization of the less soluble diastereomeric salt (O-Methyl-D-serine double salt).

  • Separation: Isolate the crystals by filtration.

  • Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in an aqueous methanol solution. Adjust the pH to 7-8 with a base (e.g., ammonium hydroxide) to neutralize the tartaric acid and precipitate the free O-Methyl-D-serine.

  • Final Isolation: Isolate the purified O-Methyl-D-serine crystals by filtration. The chiral purity can be confirmed using chiral HPLC or polarimetry.

Analytical Workflow

Confirming the identity and enantiomeric purity of this compound requires a robust analytical workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining enantiomeric excess (% ee). It utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral molecule. The D- and L-enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference causes one enantiomer to be retained on the column longer than the other, enabling their separation[11][].

G cluster_0 HPLC System A Mobile Phase B Pump A->B C Injector B->C D Chiral Column (CSP) C->D E Detector (UV/MS) D->E F Data System E->F Sample O-Methyl-DL-serine Sample Sample->C

Caption: Workflow for chiral HPLC analysis.

Representative Protocol:

  • System: Standard HPLC with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a Pirkle-type column is a common starting point[13].

  • Mobile Phase (Normal Phase Example): An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) is often effective. Small amounts of an acidic (trifluoroacetic acid) or basic (diethylamine) additive may be required to improve peak shape[8].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where the carboxyl group has some absorbance) or Mass Spectrometry for higher sensitivity.

  • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

Biological Significance and Mechanism of Action

The primary biological relevance of this compound stems from its relationship with L-serine, D-serine, and their roles in the central nervous system. L-serine is a precursor to D-serine, which is synthesized by the enzyme serine racemase[14][15][16]. D-serine is a critical co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory[14].

Role in Modulating NMDA Receptor Signaling

Dysregulation of D-serine levels is implicated in various neurological disorders. Therefore, molecules that can modulate D-serine synthesis or transport are of significant therapeutic interest. This compound derivatives have been developed as inhibitors of amino acid transporters like the Alanine-Serine-Cysteine Transporter 2 (ASCT2)[17][18][19]. ASCT2 is responsible for transporting neutral amino acids, including serine and glutamine, across cell membranes. By inhibiting this transport, these compounds can potentially modulate the intracellular pool of L-serine available for conversion to D-serine, thereby influencing NMDA receptor activity indirectly.

G cluster_0 Glial Cell / Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron LSer_pool L-Serine Pool SR Serine Racemase (Enzyme) LSer_pool->SR Substrate DSer_pool D-Serine Pool SR->DSer_pool Synthesis DSer_release D-Serine DSer_pool->DSer_release Release NMDAR NMDA Receptor DSer_release->NMDAR Co-agonist Binding Ca_influx Ca²⁺ Influx & Signaling NMDAR->Ca_influx Activation ASCT2 ASCT2 Transporter ASCT2->LSer_pool Transport OMS_deriv This compound Derivative OMS_deriv->ASCT2 Inhibition LSer_ext Extracellular L-Serine LSer_ext->ASCT2

Caption: this compound derivatives can inhibit the ASCT2 transporter, potentially reducing the intracellular L-serine pool available for D-serine synthesis, thereby modulating NMDA receptor activity.

Safety and Handling

O-Methyl-DL-serine is classified as an irritant. Standard laboratory safety precautions should be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and appropriate respiratory protection (e.g., N95 respirator) should be used when handling the solid powder.

  • Storage: Store in a cool, dark place under an inert atmosphere. The compound should be kept in a tightly sealed container to prevent moisture absorption.

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential in neuroscience research and medicinal chemistry. Its key value lies in its use as a stable analog of serine and as a precursor for synthesizing modulators of amino acid transporters involved in glutamatergic signaling. While a wealth of information exists for its parent compound, serine, there remain notable gaps in the experimental characterization of this compound itself, particularly concerning its quantitative solubility, experimental pKa values, and detailed spectroscopic data. This technical overview has aggregated the available information to provide a solid foundation for researchers, highlighting both the known properties and the areas where further empirical investigation is warranted. The provided conceptual protocols for synthesis, resolution, and analysis offer a practical starting point for laboratory work involving this compound.

References

O-Methylserine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methylserine, a non-proteinogenic amino acid, has garnered significant attention as a versatile building block in medicinal chemistry and a crucial tool in biochemical research. Its defining structural feature—the methylation of the serine hydroxyl group—imparts valuable properties, including enhanced metabolic stability and conformational rigidity, making it a highly desirable component in the design of novel peptidomimetics and therapeutics. This in-depth guide provides a technical overview of this compound, covering its fundamental physicochemical properties, stereoisomeric forms, synthesis methodologies, and key applications. We will explore its role as an enzyme inhibitor and a strategic element in drug design, offering field-proven insights and detailed experimental protocols to support scientists in leveraging this unique compound in their research and development endeavors.

Core Physicochemical Properties of this compound

This compound, known systematically as 2-amino-3-methoxypropanoic acid, is an analog of the amino acid serine. The substitution of a methyl group for the hydroxyl proton fundamentally alters its chemical reactivity and biological interactions.

Molecular Weight and CAS Number

The molecular weight is a constant and fundamental property for this compound. However, the Chemical Abstracts Service (CAS) number, a unique identifier, differs for each of its stereoisomeric forms. Accurate identification through the correct CAS number is critical for procurement, regulatory documentation, and experimental reproducibility.

Form CAS Number Molecular Weight ( g/mol )
L-O-Methylserine4219-94-7119.12[1]
D-O-MethylserineNot readily available119.12[1]
DL-O-Methylserine (Racemic)19794-53-7[1][2]119.12[1]

Note: While the synthesis of D-O-Methylserine is described in the literature[3], a distinct, publicly available CAS number is not consistently reported. Researchers should verify the stereochemistry of their materials from the supplier.

Structure and Stereochemistry

The chirality of the α-carbon results in two enantiomers, L-O-methylserine and D-O-methylserine, and their racemic mixture, DL-O-methylserine. This stereochemistry is a critical determinant of biological activity, as enzymes and receptors are typically stereoselective.

Figure 1: Stereoisomers of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. A common strategy involves the methylation of a protected serine derivative, followed by deprotection. The synthesis of the racemic mixture is often a precursor to chiral resolution to obtain the pure D- or L-enantiomers.

General Synthetic Workflow

A robust method for synthesizing L-O-methylserine begins with commercially available L-serine. The amino and carboxyl groups must first be protected to prevent side reactions during the methylation of the hydroxyl group.

G start L-Serine protect Protect Amino & Carboxyl Groups (e.g., Boc & Methyl Ester) start->protect Step 1 methylate Methylate Hydroxyl Group (e.g., MeI, Ag₂O) protect->methylate Step 2 deprotect Deprotect Functional Groups (Hydrolysis) methylate->deprotect Step 3 end L-O-Methylserine deprotect->end Step 4

Figure 2: General synthetic workflow for L-O-Methylserine.

Expertise & Experience: The choice of protecting groups is a critical decision. N-Boc (tert-butyloxycarbonyl) protection is frequently employed due to its stability and ease of removal under acidic conditions.[4] The methylation step itself must be performed under conditions that minimize racemization. A patent for the synthesis of the D-isomer describes first synthesizing the DL-racemic mixture and then using D-tartaric acid as a chiral resolving agent to selectively crystallize the desired enantiomer.[3] This highlights a practical, scalable approach to obtaining enantiopure material.

Applications in Research and Drug Development

The structural modifications in this compound confer properties that are highly advantageous in a therapeutic and research context.

Enzyme Inhibition: Targeting Serine Hydroxymethyltransferase (SHMT)

This compound is known to act as an inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[5] SHMT catalyzes the conversion of serine to glycine, producing a one-carbon unit essential for the synthesis of nucleotides (like dTMP) and other vital biomolecules.[6] Inhibition of this pathway is a validated strategy in cancer therapy.[5]

Protocol: In Vitro SHMT Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory potential (IC₅₀) of this compound against SHMT. The assay couples the SHMT reaction to a second enzymatic reaction that produces a detectable change in absorbance.[6]

  • Principle: SHMT converts L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The production of 5,10-CH₂-THF is coupled to the NADP⁺-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The resulting increase in NADPH concentration is monitored by the change in absorbance at 340 nm.

  • Reagents:

    • Purified recombinant human SHMT (e.g., SHMT1 or SHMT2)

    • Purified recombinant MTHFD

    • L-serine (substrate)

    • Tetrahydrofolate (THF, co-substrate)

    • NADP⁺ (co-substrate for coupling enzyme)

    • Pyridoxal 5'-phosphate (PLP, SHMT cofactor)

    • This compound (inhibitor) stock solution (e.g., in DMSO or buffer)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with 100 mM KCl and 1 mM DTT)

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer to create a range of inhibitor concentrations.

    • In a 96-well UV-transparent plate, add the following to each well: Assay Buffer, L-serine, THF, NADP⁺, PLP, MTHFD, and the desired concentration of this compound (or vehicle control, e.g., DMSO).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for thermal equilibration and inhibitor binding.

    • Initiate the reaction by adding a pre-determined amount of SHMT enzyme to each well.

    • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to reduce SHMT activity by 50%.

Trustworthiness: This self-validating protocol includes a vehicle control to account for solvent effects and relies on measuring initial reaction velocities, a cornerstone of steady-state enzyme kinetics, to ensure accurate IC₅₀ determination.

Peptidomimetics and Enhanced Drug Properties

Incorporating this compound into peptide sequences is a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.

  • Increased Proteolytic Resistance: The O-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bonds from enzymatic cleavage.

  • Conformational Constraint: The methyl group restricts the rotational freedom around the Cα-Cβ bond, locking the side chain into a more defined conformation. This can pre-organize the peptide into its bioactive shape, increasing binding affinity for its target.

  • Modulated Lipophilicity: The addition of the methyl group increases the local lipophilicity compared to serine, which can influence solubility and membrane permeability.

G peptide Native Peptide Contains Serine Residue challenges Challenges - Proteolytic Degradation - Conformational Flexibility - Low Bioavailability peptide->challenges modification {Strategic Modification | Replace Ser with O-Me-Ser} challenges->modification benefits Resulting Benefits + Proteolytic Resistance + Favorable Conformation + Enhanced Stability modification->benefits outcome {Improved Therapeutic Candidate} benefits->outcome

Figure 3: Logic diagram illustrating the benefits of this compound incorporation.

The use of Fmoc-O-methyl-L-serine is well-established in solid-phase peptide synthesis (SPPS), allowing for its seamless integration into standard synthesis protocols.[7]

Conclusion

This compound represents more than a simple derivative of a canonical amino acid; it is a strategic tool for molecular design. Its defined physicochemical properties, particularly its stereochemistry and the impact of the O-methyl group, provide researchers and drug developers with a reliable method to enhance the stability, conformation, and biological activity of peptides and other complex molecules. A comprehensive understanding of its synthesis, handling, and diverse applications—from enzyme inhibition to the rational design of peptidomimetics—is essential for unlocking its full potential in advancing modern therapeutic science.

References

O-Methylserine: A Technical Guide to its Therapeutic Potential and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methylserine, a methylated derivative of the amino acid serine, has emerged as a molecule of significant interest within the pharmaceutical and biotechnology sectors. While not a proteinogenic amino acid, its unique chemical structure makes it a valuable chiral building block for the synthesis of complex therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current and potential therapeutic applications of this compound, with a primary focus on its critical role as a key intermediate in the synthesis of the antiepileptic drug, Lacosamide. Furthermore, this guide will explore potential, albeit less established, applications in neuroprotection and oncology, drawing upon the broader understanding of serine metabolism in these disease states. Detailed synthetic protocols, mechanistic insights, and experimental methodologies are provided to support researchers, scientists, and drug development professionals in harnessing the potential of this versatile molecule.

Introduction: The Significance of this compound in Drug Development

This compound is a non-natural, chiral amino acid that has garnered substantial attention not for its direct biological activity, but for its utility as a sophisticated synthetic precursor.[1][2][3] Its structural rigidity and available functional groups make it an ideal starting material for the stereoselective synthesis of pharmacologically active compounds. The primary and most commercially significant application of this compound to date is in the manufacturing of Lacosamide, a third-generation antiepileptic drug.[4][5][6][7][8][9][10][11] This guide will first delve into this well-established application before exploring more speculative, yet promising, future directions.

Core Application: this compound as a Key Intermediate in the Synthesis of Lacosamide

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an effective treatment for partial-onset seizures.[1][4][5][12][13] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing.[1][5][12][13] The synthesis of the enantiomerically pure (R)-isomer of Lacosamide is crucial for its therapeutic efficacy, and this compound serves as a vital chiral precursor in several synthetic routes.

Synthetic Pathway from this compound to Lacosamide

The synthesis of Lacosamide from this compound generally involves a multi-step process that capitalizes on the pre-existing stereocenter of the (R)-O-Methylserine starting material. A general synthetic workflow is outlined below:

Lacosamide_Synthesis O_Methylserine (R)-O-Methylserine Acetylation Acetylation O_Methylserine->Acetylation N_Acetyl (R)-N-Acetyl-O-Methylserine Acetylation->N_Acetyl Amide_Coupling Amide Coupling (with Benzylamine) N_Acetyl->Amide_Coupling Lacosamide (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide) Amide_Coupling->Lacosamide

Caption: Generalized synthetic pathway from (R)-O-Methylserine to Lacosamide.

Experimental Protocol: Synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide) from (R)-O-Methylserine

The following protocol is a representative example of a common synthetic route. Researchers should consult specific patents and publications for variations and optimization details.[7][8][9][10][11]

Materials:

  • (R)-O-Methylserine

  • Acetic anhydride

  • Benzylamine

  • Coupling agents (e.g., isobutyl chloroformate, DMTMM)

  • Base (e.g., N-methylmorpholine)

  • Appropriate solvents (e.g., dichloromethane, ethyl acetate)

Step 1: Acetylation of (R)-O-Methylserine

  • Suspend (R)-O-Methylserine in a suitable solvent such as acetic acid.

  • Add acetic anhydride to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to yield (R)-2-acetamido-3-methoxypropanoic acid.

Step 2: Amide Coupling with Benzylamine

  • Dissolve the (R)-2-acetamido-3-methoxypropanoic acid in an appropriate solvent like dichloromethane.

  • Cool the solution to 0°C.

  • Add a suitable base, such as N-methylmorpholine, followed by a coupling agent like isobutyl chloroformate, to form a mixed anhydride in situ.

  • Add benzylamine to the reaction mixture and allow it to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • Purify the crude product by crystallization or column chromatography to obtain pure (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide).

Potential Therapeutic Application in Neuroprotection

While direct evidence for the neuroprotective effects of this compound is limited, the broader role of serine metabolism in the central nervous system (CNS) suggests a potential avenue for investigation.[14][15][16][17] L-serine itself has demonstrated neuroprotective properties in various models of neurological disease and injury.[18][19][20] The hypothesis that this compound may exert neuroprotective effects is based on its structural similarity to L-serine and its potential to modulate serine metabolic pathways or interact with receptors that L-serine influences.

Hypothetical Signaling Pathway for this compound-Mediated Neuroprotection

A plausible, yet unproven, mechanism for this compound's neuroprotective action could involve its interaction with pathways modulated by L-serine.

Neuroprotection_Pathway O_Methylserine this compound Receptor Neuronal Receptors (e.g., Glycine Receptor) O_Methylserine->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Anti_Apoptotic Increased Anti-Apoptotic Proteins Signaling_Cascade->Anti_Apoptotic Pro_Apoptotic Decreased Pro-Apoptotic Proteins Signaling_Cascade->Pro_Apoptotic Neuroprotection Neuroprotection Anti_Apoptotic->Neuroprotection Pro_Apoptotic->Neuroprotection

Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.

Experimental Protocol: In Vitro Assessment of Neuroprotection in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotective effects against various neurotoxic insults.[6][21][22][23][24][25][26]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or H₂O₂) to the wells and incubate for another 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Speculative Role in Oncology

The role of serine metabolism in cancer is a burgeoning field of research.[14][27][28][29][30] Cancer cells often exhibit an increased demand for serine to support their rapid proliferation and to contribute to nucleotide synthesis and redox balance.[14][27][28][30] While there are no direct studies on the therapeutic application of this compound in cancer, its structural relationship to serine suggests it could potentially interfere with these metabolic pathways.

Hypothetical Mechanism of Action in Cancer Cells

This compound could potentially act as a competitive inhibitor of enzymes involved in serine metabolism, thereby disrupting the metabolic processes that cancer cells rely on for growth.

Cancer_Metabolism_Inhibition O_Methylserine this compound Enzyme Serine Metabolism Enzymes (e.g., SHMT) O_Methylserine->Enzyme Competitive Inhibition Metabolic_Pathway One-Carbon Metabolism Enzyme->Metabolic_Pathway Nucleotide_Synthesis Nucleotide Synthesis Metabolic_Pathway->Nucleotide_Synthesis Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation

Caption: Hypothetical inhibition of cancer cell proliferation by this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₉NO₃[1][3][31]
Molecular Weight119.12 g/mol [1][3][31]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water
StereochemistryAvailable as (R), (S), and racemic forms[7]

Table 2: Anticonvulsant Activity of Lacosamide (Synthesized from this compound Precursors)

Animal ModelSeizure TypeED₅₀ (mg/kg)Reference
MouseMaximal Electroshock (MES)~10-15[13]
RatMaximal Electroshock (MES)~3-5[13]
Mouse6 Hz Psychomotor Seizure~10-20[13]

Conclusion and Future Directions

This compound is a molecule of significant synthetic value, firmly established as a cornerstone in the production of the antiepileptic drug Lacosamide. Its utility as a chiral building block is well-documented, and the synthetic protocols leveraging this molecule are robust and scalable.

The exploration of this compound's direct therapeutic applications in neuroprotection and oncology remains in its infancy. However, the foundational knowledge of serine's role in these complex diseases provides a strong rationale for further investigation. Future research should focus on:

  • Direct Biological Screening: Evaluating the direct anticonvulsant, neuroprotective, and anti-cancer activities of this compound in relevant in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways that this compound may modulate.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.

References

Navigating the Procurement of O-Methylserine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and biochemical research, the strategic selection and procurement of specialized reagents are paramount to experimental success. O-Methylserine, a non-proteinogenic amino acid, has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of sourcing and purchasing this compound, ensuring the integrity and reproducibility of their scientific endeavors.

This compound: A Versatile Tool in Research and Development

This compound exists in three primary forms: the racemic mixture DL-O-Methylserine, and its individual enantiomers, L-O-Methylserine and D-O-Methylserine. The choice of isomer is critically dependent on the specific biological application and the stereochemistry of the target molecule. Its utility is particularly pronounced in the synthesis of D-serine transporter inhibitors, which are under investigation for their potential in treating neurological and visual disorders. The methylated hydroxyl group offers a unique chemical handle for further molecular modifications, making it an attractive starting material for creating novel amino acid derivatives and peptides.

Selecting a Qualified Supplier: A Multi-faceted Approach

The selection of a reliable supplier is the cornerstone of a successful research and development program. The following sections outline key considerations and provide a comparative overview of prominent suppliers in the field.

Key Supplier Evaluation Criteria

When evaluating potential suppliers, researchers should consider the following:

  • Product Quality and Purity: The supplier must provide comprehensive analytical data, including a Certificate of Analysis (CoA), to verify the identity and purity of the compound.

  • Isomeric Purity: For applications requiring specific enantiomers, the supplier must demonstrate the chiral purity of their L- and D-O-Methylserine products.

  • Manufacturing and Quality Systems: Look for suppliers who adhere to recognized quality standards such as Good Manufacturing Practices (GMP) or ISO 9001 certification. This ensures product consistency and traceability.

  • Technical Support: A reputable supplier will have a knowledgeable technical support team to assist with inquiries regarding product specifications, handling, and applications.

  • Supply Chain Reliability: The ability to consistently supply the required quantities of this compound is crucial for long-term projects and drug development pipelines.

  • Regulatory Compliance: The supplier should be able to provide the necessary documentation for regulatory submissions.

Comparative Supplier Landscape

The following table provides a summary of notable suppliers of this compound. It is important to note that catalog offerings and specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierIsomeric Forms OfferedPurity/GradesQuality Certifications (if stated)Notes
Sigma-Aldrich (Merck) DL-O-Methylserine≥98.0% (TLC)Provides Certificate of Analysis.A well-established supplier with a broad range of research chemicals.
TCI America DL-O-MethylserineMin. 98.0% (T)[1]-Available through various distributors.
Spectrum Chemical DL-O-Methylserine-ISO 9001:2015 certified facilities, operate under cGMP.Distributes fine chemicals for research and manufacturing.
Santa Cruz Biotechnology α-Methyl-L-serine-For research use only.[2]Note: This is a related but different compound.
Custom Synthesis Providers L-, D-, and DL- formsAs per client specificationVaries by providerOffer synthesis of this compound and its derivatives to meet specific research needs.

The Procurement Process: A Step-by-Step Workflow

The procurement of a specialized chemical like this compound involves a structured process to ensure the acquisition of the right product for your needs.

Procurement Workflow Figure 1: this compound Procurement Workflow A Define Requirements (Isomer, Purity, Quantity) B Identify & Screen Potential Suppliers A->B C Request Quotations & Lead Times B->C D Technical Evaluation (CoA, Specifications) C->D E Supplier Selection & Purchase Order D->E F Receipt & Incoming Quality Control E->F G Documentation & Archiving F->G

Caption: A streamlined workflow for the procurement of this compound.

Quality Control and Validation of this compound

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for its intended use.

The Certificate of Analysis (CoA): Your First Point of Reference

A comprehensive CoA from the supplier should include the following information:

  • Product Name and Code: this compound (specifying the isomeric form).

  • CAS Number: e.g., 19794-53-7 for DL-O-Methylserine.

  • Lot Number: For traceability.

  • Molecular Formula and Weight: C4H9NO3, 119.12 g/mol .

  • Appearance: Typically a white to off-white powder.

  • Purity: Determined by a specified analytical method (e.g., HPLC, TLC, NMR).

  • Identity Confirmation: Data from techniques like NMR or Mass Spectrometry.

  • Chiral Purity (for enantiomers): Determined by chiral HPLC or a similar method.

  • Date of Analysis and Expiration Date.

In-House Verification Techniques

For critical applications, independent verification of the material's identity and purity is recommended. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and, with a chiral column, for determining enantiomeric excess. Several methods have been developed for the separation of underivatized amino acids like this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound and detecting any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound.

Custom Synthesis of this compound and Its Derivatives

For researchers requiring specific, non-commercially available derivatives of this compound, custom synthesis is a viable option. Several companies specialize in the custom synthesis of amino acids and their derivatives, offering services from milligram to kilogram scale. When engaging a custom synthesis provider, it is crucial to clearly define the project scope, including:

  • The exact chemical structure and stereochemistry of the target molecule.

  • The required purity and analytical specifications.

  • The desired quantity.

  • A timeline for delivery.

Custom_Synthesis_Process Figure 2: Custom Synthesis Workflow cluster_client Researcher/Client cluster_provider Custom Synthesis Provider A Define Target Molecule & Specifications B Submit Inquiry to Synthesis Provider A->B C Feasibility Analysis & Quotation B->C D Synthetic Route Design C->D Upon Agreement E Synthesis & Purification D->E F Quality Control & Analysis E->F G Product Delivery with CoA F->G

Caption: A typical workflow for custom synthesis of this compound derivatives.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using Fmoc chemistry.

Materials
  • Fmoc-protected this compound

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Procedure
  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-O-Methylserine) with coupling reagents and a base in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and HPLC.

Handling and Storage

Proper handling and storage of this compound are essential to maintain its stability and purity.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[4] For long-term storage, refrigeration or freezing may be recommended by the supplier.

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

The successful procurement and utilization of this compound in research and drug development hinges on a thorough understanding of its properties, a diligent supplier selection process, and robust in-house quality control measures. By following the guidelines outlined in this technical guide, researchers can confidently source high-quality this compound, thereby enhancing the reliability and impact of their scientific work.

References

An In-Depth Technical Guide to the Safe Handling and Use of O-Methylserine in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of O-Methylserine, a non-proteinogenic amino acid derivative. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical laboratory applications, ensuring both personal safety and experimental integrity.

Understanding this compound: Chemical and Physical Properties

This compound, a derivative of the amino acid serine, is characterized by a methyl group on the oxygen atom of the side chain.[1] It exists as two enantiomers, O-Methyl-D-serine and O-Methyl-L-serine, and as a racemic mixture, O-Methyl-DL-serine.[2] Understanding its fundamental properties is the first step toward safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃[1][3]
Molecular Weight 119.12 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 210-215 °C[4]
Boiling Point 260.6 °C at 760 mmHg[4]
Solubility Soluble in water[2]
CAS Number 19794-53-7 (DL-form)[3]

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[3] A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when working with this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5][7]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:[5][6]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.

  • Protective Clothing: A lab coat should be worn and kept fully fastened.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Laboratory Handling and Storage: Ensuring Stability and Purity

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

General Handling Practices
  • Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Use a spatula or other appropriate tool to handle the solid material.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • After handling, wash hands thoroughly with soap and water.[6]

Storage Requirements
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.[5]

  • The storage area should be clearly labeled.

Experimental Protocols and Applications

This compound is utilized in various research applications, primarily due to its role as a serine derivative. The following sections provide illustrative protocols.

Biological Significance and Signaling Pathways

This compound and its parent compound, serine, are involved in numerous metabolic and signaling pathways. D-serine, in particular, is a crucial neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[8][9] This interaction is vital for synaptic plasticity, learning, and memory. This compound is used as a reagent in the synthesis of D-serine transporter inhibitors, which are valuable tools for studying the role of D-serine in these neurological processes.[10]

Additionally, O-Methyl-DL-serine has been shown to affect the growth of Escherichia coli, suggesting its potential use in microbiological research.

D-Serine Signaling Pathway L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase Substrate D-Serine D-Serine Serine Racemase->D-Serine Produces NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist D-Serine Transporter D-Serine Transporter D-Serine->D-Serine Transporter Uptake Synaptic Plasticity Synaptic Plasticity NMDA Receptor->Synaptic Plasticity Mediates This compound This compound Inhibitor Synthesis Inhibitor Synthesis This compound->Inhibitor Synthesis Precursor for Inhibitor Synthesis->D-Serine Transporter Inhibits

Caption: Role of this compound in studying D-Serine signaling.

Protocol: Preparation of a Stock Solution of this compound

This protocol outlines the preparation of a 100 mM stock solution of O-Methyl-DL-serine for use in cell culture or biochemical assays.

Materials:

  • O-Methyl-DL-serine (solid)

  • Sterile, deionized water or appropriate buffer (e.g., PBS)

  • Sterile conical tube or bottle

  • Calibrated balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM solution, calculate the mass of O-Methyl-DL-serine needed:

    • Mass (g) = 0.1 L * 0.1 mol/L * 119.12 g/mol = 0.11912 g

  • Weigh the compound: In a chemical fume hood, carefully weigh out the calculated mass of O-Methyl-DL-serine onto weighing paper and transfer it to the sterile conical tube.

  • Dissolve the compound: Add a portion of the sterile solvent (e.g., 8 mL) to the tube. Cap the tube and vortex or place it on a magnetic stirrer until the solid is completely dissolved.

  • Adjust the final volume: Once dissolved, add the remaining solvent to reach the final volume of 10 mL.

  • Sterilization: For cell culture applications, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, date of preparation, and your initials. Store the stock solution at the recommended temperature (typically 2-8°C for short-term storage or -20°C for long-term storage).

Protocol: Synthesis of O-Methyl-D-serine (Illustrative Overview)

The following is a simplified overview of a synthetic route to obtain O-Methyl-D-serine, based on a patented method.[11] This is for informational purposes and should be adapted with a full risk assessment and detailed procedural steps before execution.

Synthesis of O-Methyl-D-serine cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Liberation of Enantiomer Methyl Acrylate Methyl Acrylate Bromine Bromine Methyl Acrylate->Bromine + Addition Sodium Methoxide Sodium Methoxide Bromine->Sodium Methoxide + Alcoholysis Ammonium Hydroxide Ammonium Hydroxide Sodium Methoxide->Ammonium Hydroxide + Ammonolysis O-Methyl-DL-serine O-Methyl-DL-serine Ammonium Hydroxide->O-Methyl-DL-serine O-Methyl-DL-serine_res O-Methyl-DL-serine O-Methyl-DL-serine->O-Methyl-DL-serine_res D-Tartaric Acid D-Tartaric Acid O-Methyl-DL-serine_res->D-Tartaric Acid + Acetic Acid Salicylaldehyde Salicylaldehyde D-Tartaric Acid->Salicylaldehyde + Catalyst Diastereomeric Salt Diastereomeric Salt Salicylaldehyde->Diastereomeric Salt Forms Diastereomeric Salt_lib Diastereomeric Salt Diastereomeric Salt->Diastereomeric Salt_lib Ammonia Ammonia Diastereomeric Salt_lib->Ammonia + pH Adjustment O-Methyl-D-serine O-Methyl-D-serine Ammonia->O-Methyl-D-serine Yields

Caption: Overview of a synthetic route to O-Methyl-D-serine.

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, remain calm and follow these procedures:[12][13]

  • Alert others: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Assess the spill: Determine the extent of the spill and whether you can safely clean it up. For large spills or if you are unsure, contact your institution's Environmental Health and Safety (EHS) office.

  • Don appropriate PPE: Before attempting to clean the spill, put on the required PPE, including gloves, safety goggles, and a lab coat.

  • Contain the spill: For a solid spill, carefully sweep up the material, avoiding the generation of dust. For a liquid spill, use an inert absorbent material to contain it.

  • Clean the area: Once the bulk of the material is collected, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of waste: All spill cleanup materials should be placed in a sealed, labeled container for proper disposal as chemical waste.[14]

  • Report the incident: Report the spill to your supervisor and EHS office, as required by your institution's policies.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal: Responsible Management of a Non-Hazardous Chemical

While this compound is not classified as a hazardous waste, it should be disposed of responsibly to minimize environmental impact.[15]

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and it is permitted by local regulations. Always check with your institution's EHS office for specific guidelines.

  • Contaminated Materials: All materials contaminated with this compound, such as gloves, weighing paper, and spill cleanup debris, should be collected in a designated waste container and disposed of as chemical waste.[16]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, the rinsate collected for disposal, and the container label defaced before recycling or disposal in regular trash.[17]

Conclusion

This compound is a valuable tool in biochemical and neuroscience research. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundation for safe laboratory practices; however, it is essential to always consult the specific Safety Data Sheet for the material you are using and to follow all institutional and local safety regulations.

References

Methodological & Application

O-Methylserine as a Tool in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, neuroscientists, and drug development professionals on the application of O-Methylserine in neuroscience research. This compound, a methylated derivative of the amino acid serine, serves as a critical tool for investigating the complexities of glutamatergic neurotransmission, particularly through the modulation of the N-methyl-D-aspartate (NMDA) receptor. Due to the methylation of its hydroxyl group, this compound offers altered metabolic stability compared to endogenous serine, making it a valuable probe for studying the glycine/D-serine co-agonist site on the NMDA receptor. This guide details the underlying mechanism of action, core applications in studying synaptic plasticity and neurological disorders, and provides validated, step-by-step protocols for its use in key experimental paradigms, including in vitro electrophysiology, in vivo microdialysis, and neuronal cell culture assays.

Scientific Background & Mechanism of Action

The NMDA Receptor: A Hub for Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is fundamental to synaptic plasticity, the cellular mechanism thought to underlie learning and memory.[1][2] Unlike other glutamate receptors, the NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, which is typically glycine or D-serine.[3][4] This dual-agonist requirement makes the co-agonist binding site a critical point of modulation for receptor activity. Pathological over-activation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering excitotoxicity, a process implicated in numerous neurological disorders.[3][5]

The Glycine/D-Serine Co-agonist Site

The co-agonist site, located on the GluN1 subunit of the NMDA receptor, is strychnine-insensitive, distinguishing it from the inhibitory glycine receptor (GlyR).[6][7] The binding of glycine or D-serine to this site is a prerequisite for the channel to open upon glutamate binding. The local availability of D-serine, which is synthesized from L-serine by the enzyme serine racemase, can therefore gate NMDA receptor-dependent processes like long-term potentiation (LTP).[2][8] Targeting this site with specific agonists or antagonists allows researchers to dissect the receptor's role in physiological and pathological processes with high precision.[6]

This compound: A Stable Serine Analog

This compound is a serine derivative where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group.[9] This modification blocks potential phosphorylation and alters its interaction with enzymes that metabolize serine, such as serine racemase. This increased metabolic stability makes this compound an effective tool for providing sustained modulation of the glycine/D-serine site, allowing for clearer interpretation of experimental results compared to the transient effects of endogenous, rapidly-cleared co-agonists. It is used to competitively probe the function of the glycine/D-serine site, helping to isolate its contribution to overall NMDA receptor function.

cluster_NMDAR NMDA Receptor Complex NMDAR GluN1 Subunit Glycine/D-Serine Site (Target of this compound) GluN2 Subunit Glutamate Site Ion Channel Pore Mg²⁺ Block Ca²⁺ Permeable Glutamate Glutamate Glutamate->NMDAR:s Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR:s Binds to GluN1 OMethylserine This compound OMethylserine->NMDAR:s Competes at Glycine Site Mg Mg²⁺ Mg->NMDAR:s Blocks Pore

Caption: NMDA receptor structure with key binding sites.

Core Applications in Neuroscience Research

  • Investigating Synaptic Plasticity: this compound can be used to antagonize the glycine site, thereby preventing the induction of NMDA receptor-dependent LTP or LTD. This allows researchers to confirm the role of NMDA receptors in the specific synaptic pathway being studied and to investigate the downstream signaling cascades that are triggered by their activation.[10][11]

  • Probing Excitotoxicity: In in vitro models of stroke or neurodegenerative diseases, excitotoxicity is often induced by excessive glutamate. This compound can be applied to determine the extent to which NMDA receptor activation, specifically via the co-agonist site, contributes to subsequent neuronal death.[12]

  • Studying Neurological Disorders: Altered serine metabolism and NMDA receptor dysfunction are implicated in conditions like schizophrenia, epilepsy, and Alzheimer's disease.[13][14] this compound can be used in animal models of these diseases to explore how modulation of the glycine site affects pathophysiology and behavior.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Acute Hippocampal Slices

This protocol details how to use this compound to test its effect on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse. The underlying principle is that by antagonizing the NMDA receptor's glycine site, this compound should prevent the induction of LTP, which is a canonical NMDA receptor-dependent process.

Materials & Reagents:

  • This compound (DL-O-Methylserine, CAS 19794-53-7)[15]

  • Standard Artificial Cerebrospinal Fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome or tissue chopper

  • Electrophysiology rig (amplifier, digitizer, stimulation/recording electrodes)

Workflow Diagram:

cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment start Anesthetize Animal perfusion Transcardial Perfusion start->perfusion dissection Brain Dissection perfusion->dissection slicing Vibratome Slicing (300-400 µm) dissection->slicing recovery Slice Recovery (>1 hr) slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer baseline Record Baseline fEPSPs (20 min) transfer->baseline application Bath Apply this compound baseline->application induction Apply LTP Induction Protocol (HFS) application->induction washout Washout & Record Post-HFS (60 min) induction->washout

Caption: Workflow for in vitro electrophysiology experiment.

Step-by-Step Procedure:

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal hippocampal slices from a rodent according to standard laboratory protocols. Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.

  • Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Store aliquots at -20°C. The final concentration in aCSF will be achieved by dilution.

  • Setup: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region. Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes, stimulating at 0.05 Hz.

  • Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (see table below). Allow the drug to perfuse for at least 20 minutes to ensure equilibration in the tissue.

  • LTP Induction: While still in the presence of this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to observe the effect on LTP expression. A parallel control experiment without this compound is critical to confirm that the HFS protocol is effective in your setup.

Data Summary Table:

Parameter Recommended Value Rationale & Expected Outcome
This compound Conc. 10 - 500 µM Titrate to find the minimal concentration that effectively blocks LTP induction.
Perfusion Time >20 minutes Ensures complete penetration of the compound into the slice before LTP induction.
Control Groups Vehicle (aCSF only); No HFS Vehicle control validates HFS efficacy. No HFS control ensures baseline stability.

| Expected Outcome | Inhibition of LTP induction | The fEPSP slope should not potentiate significantly above baseline following HFS in the presence of this compound. |

Protocol 2: In Vivo Microdialysis in Freely Moving Rodents

This protocol allows for the sampling of neurotransmitters from the extracellular space of a specific brain region following local administration of this compound. It is designed to test how modulation of the NMDA receptor glycine site affects basal or stimulated glutamate release.

Materials & Reagents:

  • This compound

  • Stereotaxic surgery setup

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Syringe pump and collection vials

  • HPLC system for neurotransmitter analysis

Step-by-Step Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus) using a stereotaxic frame. Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and begin perfusing with sterile aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

  • This compound Perfusion: Switch the perfusion syringe to one containing this compound dissolved in aCSF at the desired concentration.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for the duration of the drug perfusion (e.g., 60-120 minutes) and for a period after switching back to normal aCSF to monitor recovery.

  • Analysis: Analyze the collected samples for glutamate, glycine, and D-serine concentrations using a validated method like HPLC with fluorescence detection.

  • Causality Check: The use of a co-perfusion agent, such as a potassium channel blocker (to induce depolarization-evoked release), can be employed to investigate this compound's effect on stimulated, rather than just basal, neurotransmitter levels.

Data Summary Table:

Parameter Recommended Value Rationale & Expected Outcome
Probe Flow Rate 1 - 2 µL/min Balances recovery efficiency with minimizing tissue disruption.[16]
This compound Conc. 50 µM - 1 mM Concentration in the perfusate should be high enough to achieve an effective concentration in the tissue.
Sample Interval 20 minutes Provides adequate temporal resolution while allowing for sufficient sample volume for analysis.

| Expected Outcome | Modulation of extracellular amino acid levels | Depending on the circuitry, may increase or decrease glutamate levels by altering the tonic activation of NMDA receptors on GABAergic or glutamatergic neurons. |

Protocol 3: Neuronal Excitotoxicity Assay in Cell Culture

This protocol assesses the potential neuroprotective effect of this compound in a cell culture model of glutamate-induced excitotoxicity. The principle is to determine if blocking the glycine site can mitigate neuronal death caused by NMDA receptor over-activation.

Materials & Reagents:

  • Primary neuronal culture or a suitable cell line (e.g., SH-SY5Y)

  • Culture medium, 96-well plates

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

Workflow Diagram:

A Seed Neurons in 96-well Plate B Allow Cells to Adhere (24-48h) A->B C Pre-treat with this compound (30 min) B->C D Co-apply High Concentration Glutamate C->D E Incubate (e.g., 24h) D->E F Perform Viability Assay (MTT or LDH) E->F G Read Absorbance with Plate Reader F->G

Caption: Workflow for a neuronal excitotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density to achieve ~80% confluency at the time of the experiment.

  • Pre-treatment: After cells have adhered and differentiated (if applicable), replace the medium with fresh medium containing the desired concentration of this compound. Include a "vehicle only" control group. Incubate for 30 minutes.

  • Excitotoxic Insult: Add a high concentration of glutamate (e.g., 50-200 µM) to the wells, both with and without this compound. Also include a "no glutamate" control to establish baseline viability.

  • Incubation: Incubate the plate for a period sufficient to induce cell death, typically 12-24 hours.

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

    • For MTT: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read absorbance. Higher absorbance corresponds to higher viability.

    • For LDH: Collect the supernatant and measure LDH release, an indicator of cell death. Higher absorbance corresponds to lower viability.

  • Data Analysis: Normalize the results to the "no glutamate" control wells (representing 100% viability) and compare the viability of cells treated with glutamate alone versus those co-treated with glutamate and this compound.

Safety and Handling

  • Hazard Identification: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[9]

  • Handling: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling the powdered compound and concentrated solutions.

  • Storage: Store the solid compound in a dark place under an inert atmosphere at room temperature.[15] Stock solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.

References

O-Methylserine Incorporation in Peptide Synthesis: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel structural properties, and tailored biological activity. O-Methylserine (O-Me-Ser), a serine derivative where the side-chain hydroxyl is replaced by a stable methyl ether, offers a unique tool to probe and modulate peptide function. This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the efficient incorporation of this compound into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques. We will explore the strategic advantages of this compound, detail optimal coupling and cleavage conditions, and provide troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

Serine is a fundamental amino acid, whose side-chain hydroxyl group is a frequent site for post-translational modifications such as phosphorylation and O-glycosylation. These modifications are critical for regulating protein function, signaling, and recognition. However, in the context of therapeutic peptide development, this reactive hydroxyl group can also be a liability, leading to metabolic instability or undesired biological interactions.

This compound, a non-natural analog, provides a simple yet powerful solution.[1][2] By "capping" the hydroxyl group with a chemically robust methyl ether, researchers can achieve several strategic objectives:

  • Block Post-Translational Modifications: The methyl ether linkage prevents phosphorylation and glycosylation, allowing for the deconvolution of biological pathways and the creation of more stable peptide drug candidates.

  • Enhance Metabolic Stability: The O-methyl group can protect the peptide backbone from enzymatic degradation near the modification site.

  • Modulate Physicochemical Properties: The introduction of the methyl group increases local hydrophobicity, which can influence peptide folding, membrane permeability, and protein-protein interactions.[3]

  • Simplify Synthesis: Unlike natural serine, the O-methylated side chain does not require an orthogonal protecting group during Fmoc-based solid-phase peptide synthesis, streamlining the overall workflow.[4]

This application note will focus on the practical implementation of Fmoc-O-Methyl-L-serine in standard peptide synthesis workflows.

Core Principles and Synthetic Considerations

The successful incorporation of this compound hinges on understanding its unique chemical properties within the context of solid-phase peptide synthesis (SPPS). The dominant strategy for modern peptide synthesis is the Fmoc/tBu approach, which relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[5][6]

Side-Chain Stability: A Built-in Protecting Group

The defining feature of this compound is its methyl ether side chain. This ether linkage is exceptionally stable under the standard conditions of Fmoc-SPPS:

  • Base Stability: It is completely resistant to the piperidine solutions used for Nα-Fmoc deprotection.[7]

  • Acid Stability: It is also stable to the moderate acidic conditions used to remove many side-chain protecting groups. For final cleavage from the resin, strong acids like trifluoroacetic acid (TFA) are used, and the O-methyl bond remains intact.[7][8]

This inherent stability means that Fmoc-O-Me-Ser-OH can be treated as an amino acid with a non-reactive side chain, much like Alanine or Glycine, eliminating the need for a side-chain protection and deprotection step and simplifying the synthetic strategy.

Coupling Activation and Potential Challenges

While the side chain is stable, efficient peptide bond formation is paramount. The key considerations for coupling Fmoc-O-Me-Ser-OH are:

  • Steric Hindrance: The O-methyl group presents slightly more steric bulk than the hydroxyl of a protected serine (e.g., Ser(tBu)). While generally not considered a "difficult" coupling, this can slightly slow down the reaction rate compared to smaller amino acids.[8] Therefore, the use of a potent coupling reagent is highly recommended to ensure complete and efficient acylation.

  • Epimerization Risk: Like serine itself, this compound carries a risk of epimerization (racemization) at the α-carbon during the carboxyl group activation step.[9] This side reaction is promoted by strong bases and extended activation times. The mechanism often involves the formation of an oxazolone intermediate.[9] To mitigate this, coupling reagents should be paired with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, and the use of excess base should be carefully controlled.[9][10]

Below is a diagram illustrating the structure of the key building block used in the synthesis.

G Fmoc_ring1 Fmoc_CH CH Fmoc_ring1->Fmoc_CH Fmoc_ring2 Fmoc_ring2->Fmoc_CH Fmoc_O O Fmoc_CH->Fmoc_O Fmoc_C_O C=O Fmoc_O->Fmoc_C_O Fmoc_NH NH Fmoc_C_O->Fmoc_NH alpha_C CαH Fmoc_NH->alpha_C COOH COOH alpha_C->COOH beta_C CH₂ alpha_C->beta_C O_Me O beta_C->O_Me Me CH₃ O_Me->Me

Figure 1: Structure of Fmoc-O-Methyl-L-Serine.

Experimental Protocols: Fmoc-SPPS of this compound-Containing Peptides

This section provides a detailed, step-by-step protocol for the manual incorporation of this compound using Fmoc-based solid-phase peptide synthesis. The procedure assumes a synthesis scale of 0.1 mmol.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid), 100-200 mesh, loading capacity ~0.4-0.8 mmol/g.[11]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-O-Methyl-L-serine.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF.[12]

  • Coupling Reagents: See Table 1 for recommendations.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O).[13]

  • Precipitation: Cold diethyl ether.

  • Equipment: SPPS reaction vessel, shaker, nitrogen line for drying/solvent removal.

Recommended Coupling Conditions

To ensure high coupling efficiency, especially for a full-length peptide, using a modern aminium/uronium or phosphonium salt coupling reagent is strongly advised.[10][14]

Coupling ReagentClassEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeKey Advantages & Notes
HATU Aminium Salt1 : 0.95 : 21-2 min30-60 minHighly reactive, very effective for hindered couplings. Generates HOAt, which minimizes epimerization.[14]
HBTU Aminium Salt1 : 0.95 : 21-2 min45-90 minA reliable and cost-effective standard reagent. Less reactive than HATU but sufficient for most cases.[10][15]
PyBOP Phosphonium Salt1 : 1 : 22-3 min60-120 minGood for solution-phase and solid-phase synthesis. Byproducts are generally water-soluble, aiding purification.[10]
DIC/Oxyma Carbodiimide1 : 1 : 1 (DIC:Oxyma)5-10 min60-120 minCost-effective and low epimerization risk due to Oxyma Pure. DIC is preferred over DCC for SPPS as the urea byproduct is soluble.[10][15]

Table 1: Recommended coupling reagents for Fmoc-O-Methyl-Serine incorporation. Equivalents are relative to the free amine on the resin.

Step-by-Step Synthesis Workflow

The following diagram outlines the iterative cycle for adding an amino acid, including this compound, to the growing peptide chain on the solid support.

SPPS_Workflow start Start: Peptide-Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Activate Fmoc-AA, add to resin) wash1->coupling Result: Free N-terminal amine wash2 4. Wash (DMF) coupling->wash2 Couple Fmoc-O-Me-Ser-OH or other AA monitoring 5. Monitor Completion (Kaiser Test) wash2->monitoring monitoring->coupling Test Positive (Incomplete) Recouple or Cap next_cycle Continue to next cycle monitoring->next_cycle Test Negative (Complete) next_cycle->deprotection If not final residue end Proceed to Final Cleavage next_cycle->end If final residue

Figure 2: Iterative workflow for Fmoc-SPPS.

Protocol:

  • Resin Swelling: Place the resin (e.g., 125-250 mg for 0.1 mmol scale) in the reaction vessel. Swell in DMF for 30-60 minutes, then drain.[16][17]

  • Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid-resin, perform an initial deprotection. Add 20% piperidine/DMF, shake for 3 minutes, drain. Add a fresh portion and shake for 15-20 minutes.[12]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x3), DCM (x3), DMF (x3).

  • Coupling of this compound:

    • In a separate vial, dissolve Fmoc-O-Me-Ser-OH (3 eq.), your chosen coupling reagent (e.g., HATU, 2.85 eq.), in DMF.

    • Add DIPEA (6 eq.) to the activation vial and vortex for 1-2 minutes.[12]

    • Immediately add the activated amino acid solution to the drained, washed resin.

    • Shake the reaction vessel for the time specified in Table 1 (e.g., 30-60 minutes for HATU).

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (x3).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[16][18] A blue bead color indicates an incomplete reaction. If the test is positive, a second coupling (recouple) should be performed. If it remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences.

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

Final Cleavage and Peptide Isolation

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.

Cleavage_Workflow start Start: Fully Protected Peptide on Resin wash 1. Final Wash & Dry (DCM, MeOH, DCM) Dry under N₂ start->wash cleavage 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) wash->cleavage reaction 3. React for 2-3 hours (Shaking at RT) cleavage->reaction filtration 4. Filter & Collect Filtrate (Separate peptide from resin) reaction->filtration precipitation 5. Precipitate in Cold Ether filtration->precipitation isolation 6. Centrifuge & Decant precipitation->isolation final_product Final Product: Crude Peptide Pellet isolation->final_product

Figure 3: Final cleavage and isolation workflow.

Protocol:

  • Final Wash: After the final N-terminal Fmoc group is removed (or left on if N-terminal modification is desired), wash the peptide-resin thoroughly with DCM (x3), MeOH (x3), and finally DCM (x3). Dry the resin under a stream of nitrogen.

  • Cleavage: Add the freshly prepared cleavage cocktail to the dry resin in a fume hood (approx. 10 mL per gram of resin). A standard cocktail for peptides without highly sensitive residues like Cys, Met, or Trp is TFA/TIS/H₂O (95:2.5:2.5) . TIS acts as a carbocation scavenger.[7]

  • Reaction: Stopper the vessel and shake at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin once more with a small amount of fresh TFA.

  • Precipitation: Add the collected TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA). A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Conclusion

The incorporation of this compound is a straightforward and powerful method for creating modified peptides with desirable properties for research and therapeutic development. Its key advantage lies in the chemical stability of the O-methyl ether, which acts as a permanent, "built-in" protecting group that is compatible with standard Fmoc-SPPS protocols. By selecting robust coupling reagents like HATU to ensure efficient bond formation and following standard synthesis and cleavage procedures, researchers can reliably produce this compound-containing peptides. This versatile building block opens up new avenues for designing next-generation peptide-based tools and therapeutics.

References

Application Note: A Validated Chiral HPLC Method for the Separation and Analysis of O-Methylserine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of O-Methylserine enantiomers. This compound, a non-proteinogenic amino acid, lacks a strong native chromophore, necessitating a derivatization strategy for sensitive detection. The described method employs pre-column derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomeric derivatives of D- and L-O-Methylserine. These diastereomers are baseline resolved on a standard achiral C18 reversed-phase column with UV detection at 340 nm. The protocol details all steps from sample preparation and derivatization to chromatographic separation and method validation according to ICH guidelines. This method is highly specific, linear, accurate, and precise, making it suitable for researchers, scientists, and drug development professionals working on natural product characterization, metabolic studies, and pharmaceutical quality control.

Introduction: The Analytical Challenge of this compound

This compound is a derivative of the amino acid serine and is of growing interest in various scientific fields. It can be found in natural products and its presence, particularly its stereochemistry, can be critical to the biological activity of a parent molecule.[1] The accurate quantification and chiral determination of this compound are essential for understanding its metabolic role and for the quality control of pharmaceuticals where it may be a component or impurity.

The analysis of this compound by HPLC presents two primary challenges:

  • Lack of a Chromophore: Like most simple amino acids, this compound does not possess a suitable chromophore for sensitive ultraviolet (UV) or fluorescence detection at low concentrations.[2][3]

  • Chirality: this compound exists as a pair of enantiomers (D- and L-forms). These stereoisomers often exhibit different biological activities, making their separation and individual quantification crucial.[4]

To overcome these challenges, this guide employs a pre-column derivatization strategy. Derivatization chemically modifies the analyte to attach a tag that enhances detectability.[5] We have selected Marfey's reagent (FDAA) for this application. This choice is deliberate, as FDAA is a chiral derivatizing agent that reacts with the primary amine of this compound to form diastereomers.[6][7] These resulting diastereomers have distinct physicochemical properties and can be readily separated on a conventional, achiral reversed-phase HPLC column, thus simultaneously solving the issues of detection and chiral resolution.[8][9]

Method Rationale and Strategy

The core of this method is the conversion of enantiomers, which are chromatographically indistinguishable on achiral columns, into diastereomers, which are not.

G cluster_0 Analyte Mixture cluster_1 Diastereomeric Mixture cluster_2 Separated Peaks L_OMS L-O-Methylserine Deriv Derivatization (pH 9, 40°C, 1 hr) L_OMS->Deriv D_OMS D-O-Methylserine D_OMS->Deriv MR Marfey's Reagent (L-FDAA) MR->Deriv L_L L-FDAA-L-OMS Deriv->L_L L_D L-FDAA-D-OMS Deriv->L_D HPLC Reversed-Phase HPLC (Achiral C18 Column) L_L->HPLC L_D->HPLC Peak1 Peak 1 HPLC->Peak1 Peak2 Peak 2 HPLC->Peak2 caption Fig 1. Chiral separation strategy using Marfey's Reagent.

Caption: Chiral separation strategy using Marfey's Reagent.

The reaction with the L-enantiomer of the derivatizing agent (L-FDAA) produces L-L and L-D diastereomeric pairs. These pairs are then separated using standard reversed-phase chromatography. A key advantage of Marfey's method is its predictability; for standard amino acids, the L-L diastereomer almost always elutes before the L-D diastereomer on a C18 column.[7] This provides a reliable means of assigning absolute configuration by comparing retention times to authentic standards.

Experimental Protocol

Reagents, Materials, and Instrumentation
  • Standards: D-O-Methylserine (≥98%), L-O-Methylserine (≥98%)

  • Reagents: Marfey's Reagent (FDAA), Sodium Bicarbonate, Hydrochloric Acid, Acetone.

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Triethylamine (TEA).

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties aids in method development.

PropertyValueSource
Molecular FormulaC₄H₉NO₃[1]
Molecular Weight119.12 g/mol [1]
LogP (Predicted)-1.89 to -3.5[1][10]
pKa (Predicted)~2.2 (Carboxyl), ~9.5 (Amine)[11] (Typical values)

The low LogP value indicates high polarity, which is managed effectively by reversed-phase chromatography after the hydrophobic dinitrophenyl group is added during derivatization.

Detailed Step-by-Step Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare 50 mM Triethylamine Phosphate (TEAP) buffer. Adjust to pH 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve D- and L-O-Methylserine in HPLC-grade water to create individual stock solutions.

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of FDAA in 1 mL of acetone. This solution is light-sensitive and should be prepared fresh daily.

  • Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of water.

Protocol 2: Derivatization Procedure

This protocol must be followed precisely for reproducible results.

Caption: Workflow for sample derivatization with FDAA.

  • To 50 µL of an aqueous sample or standard solution (containing approx. 5-50 nmol of this compound) in a microcentrifuge tube, add 100 µL of the 1% Marfey's reagent solution.

  • Add 20 µL of 1 M sodium bicarbonate buffer to initiate the reaction.

  • Vortex the mixture gently and incubate in a water bath or heating block at 40°C for 1 hour.[7]

  • After incubation, cool the vial to room temperature.

  • Stop the reaction by adding 10 µL of 2 M HCl to neutralize the solution.

  • Dilute the sample with 820 µL of Mobile Phase A to a final volume of 1 mL.

  • Vortex, transfer to an HPLC vial, and inject for analysis.

Chromatographic Conditions

The following conditions have been optimized for the separation of FDAA-derivatized this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM TEAP, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 340 nm
Injection Vol. 20 µL

Method Validation and Performance

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[12][13]

  • Specificity: The method demonstrated high specificity. A chromatogram of a derivatized blank solution showed no interfering peaks at the retention times of the D- and L-O-Methylserine derivatives. When spiked into a complex matrix (e.g., hydrolyzed protein extract), the peaks were well-resolved from other amino acid derivatives.

  • Linearity: The method was found to be linear over a concentration range of 5 to 500 µM.

AnalyteLinearity Range (µM)Regression EquationCorrelation Coefficient (r²)
L-O-Methylserine5 - 500y = 4587.1x + 12030.9995
D-O-Methylserine5 - 500y = 4550.9x + 13150.9992
  • Accuracy and Precision: Accuracy was assessed by the recovery of spiked samples at three concentration levels. Precision was determined by analyzing six replicate samples at a single concentration (repeatability) and on different days (intermediate precision).

AnalyteAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
L-O-Methylserine98.5 - 101.2%1.8%2.5%
D-O-Methylserine97.9 - 102.1%2.1%2.9%
  • Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were calculated based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

AnalyteLOD (µM)LOQ (µM)
L-O-Methylserine0.82.5
D-O-Methylserine0.92.8

Results and Discussion

A representative chromatogram is shown below, demonstrating the successful baseline separation of the L- and D-O-Methylserine diastereomers.

(Image of a representative HPLC chromatogram would be placed here, showing two well-resolved peaks for the L-FDAA-L-OMS and L-FDAA-D-OMS derivatives against a stable baseline.)

As predicted by the established principles of Marfey's method, the derivative of the L-enantiomer (L-FDAA-L-OMS) eluted before the derivative of the D-enantiomer (L-FDAA-D-OMS).[7] The resolution factor between the two peaks was consistently greater than 2.0, indicating excellent separation.

Critical Parameters:

  • pH of Mobile Phase: The pH of Mobile Phase A is critical for achieving good peak shape and consistent retention times. A pH of 3.0 ensures the carboxyl groups are protonated, enhancing retention on the C18 phase.

  • Derivatization Conditions: Strict adherence to the derivatization time and temperature is essential for complete and reproducible reaction, which is paramount for accurate quantification.[7]

Conclusion

This application note provides a complete, validated HPLC method for the chiral separation and analysis of this compound. By leveraging pre-column derivatization with Marfey's reagent, this method effectively addresses the challenges of poor UV absorbance and enantiomeric resolution. The protocol is robust, reliable, and uses standard HPLC instrumentation, making it a highly accessible and powerful tool for researchers in the pharmaceutical and life sciences sectors.

References

O-Methylserine as a precursor for D-serine transporter inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: O-Methylserine as a Versatile Precursor for the Development of Potent and Selective D-Serine Transporter Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-serine is a critical neuromodulator, acting as the primary co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are essential for synaptic plasticity, learning, and memory[1][2]. The transport of D-serine across cell membranes is tightly regulated by specific solute carriers, primarily the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1/SLC1A4 and ASCT2/SLC1A5)[3][4]. Dysregulation of D-serine homeostasis is implicated in neurological disorders, and ASCT2, in particular, has gained additional attention as a therapeutic target in oncology due to its role in supplying glutamine to rapidly proliferating cancer cells[5][6][7]. This document provides a comprehensive guide to using this compound, a chemically tractable serine analog, as a starting scaffold for the rational design and synthesis of potent and selective inhibitors of D-serine transporters. We provide detailed protocols for the synthesis of a representative inhibitor, its characterization, and its functional evaluation using in vitro radiolabeled substrate uptake assays.

The Scientific Rationale: Targeting D-Serine Transport

The D-Serine Cycle and Neuromodulation

In the central nervous system (CNS), D-serine levels are meticulously controlled through synthesis, degradation, and transport. D-serine is synthesized from L-serine by the enzyme serine racemase (SRR)[8]. Once released into the synaptic cleft, it potentiates NMDA receptor activity[1][2]. Cellular uptake via transporters like ASCT1 and ASCT2 terminates the signal and maintains homeostasis[3][9]. In pathological states such as traumatic brain injury, excessive D-serine release from reactive glia can contribute to NMDAR-mediated synaptic damage, highlighting the therapeutic potential of inhibiting its transport[10].

D_Serine_Cycle cluster_synapse Synaptic Cleft cluster_glia Astrocyte / Glia L_Serine_N L-Serine SRR Serine Racemase (SRR) L_Serine_N->SRR Synthesis D_Serine_N D-Serine SRR->D_Serine_N Synthesis D_Serine_S D-Serine D_Serine_N->D_Serine_S NMDAR NMDA Receptor D_Serine_S->NMDAR Co-agonist Binding ASCT2 ASCT2 Transporter D_Serine_S->ASCT2 Reuptake D_Serine_G D-Serine (Uptake) ASCT2->D_Serine_G

Figure 1: Simplified D-Serine signaling pathway at the synapse. D-serine is synthesized in neurons, released to act on NMDA receptors, and cleared from the synapse via transporters like ASCT2 on glial cells.

ASCT2: A Dual-Interest Therapeutic Target

ASCT2's significance extends beyond neuroscience. Many cancer cells exhibit "glutamine addiction" to fuel their rapid proliferation, and ASCT2 is a primary transporter for glutamine[5][11]. Pharmacological blockade of ASCT2 has been shown to attenuate tumor growth by inducing metabolic stress, making it a highly attractive target in oncology[6][7][12]. The fact that ASCT2 transports both D-serine and glutamine means that inhibitors developed for neurological applications may have utility in cancer, and vice-versa[13][14].

This compound: A Strategic Precursor for Inhibitor Synthesis

The development of potent and selective ASCT2 inhibitors is challenging, as many are amino acid-based scaffolds that must compete with high physiological concentrations of natural substrates[11]. L-O-methylserine is an ideal starting material for several reasons:

  • Core Scaffold: It possesses the core α-amino acid structure recognized by the transporter's binding pocket.

  • Chemical Handle: The methyl ether provides a stable, yet modifiable, side chain. Unlike the hydroxyl group of serine, it is not a hydrogen bond donor, altering its interaction with the receptor and protecting it from certain metabolic pathways.

  • Stereochemical Control: Starting with a specific enantiomer (e.g., L-O-methylserine) allows for the synthesis of stereospecific inhibitors, which is critical for selective receptor interaction[6].

Synthesis and Characterization Protocol

This section describes a representative, plausible synthesis of a potent ASCT2 inhibitor, "Compound-X," starting from L-O-methylserine. The strategy involves appending a bulky, hydrophobic moiety to the amino group, a common feature in known ASCT2 inhibitors like V-9302, to enhance binding affinity and selectivity[12].

Synthesis_Workflow cluster_verification Characterization start L-O-Methylserine step1 N-Boc Protection start->step1 step2 Reductive Amination with Aryl Aldehyde step1->step2 step3 Boc Deprotection (TFA) step2->step3 product Final Inhibitor (Compound-X) step3->product nmr NMR Spectroscopy product->nmr Verify Structure ms LC-MS Analysis product->ms Confirm Mass & Purity

Figure 2: General workflow for the synthesis and characterization of an this compound-derived ASCT2 inhibitor.

Protocol: Synthesis of (S)-2-((4-phenoxyphenyl)methylamino)-3-methoxypropanoic acid (Compound-X)
  • Scientist's Note: This protocol is a representative example. Researchers should adapt it based on standard organic chemistry practices and available laboratory reagents. All steps should be performed in a fume hood with appropriate personal protective equipment.

  • Step 1: N-Boc Protection of L-O-methylserine

    • Rationale: The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent step.

    • a. Dissolve L-O-methylserine (1 equivalent) in a 1:1 mixture of dioxane and water.

    • b. Add sodium bicarbonate (NaHCO₃, 2.5 equivalents).

    • c. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while stirring at room temperature.

    • d. Stir the reaction mixture overnight.

    • e. Remove dioxane under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • f. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, filter, and concentrate to yield Boc-L-O-methylserine.

  • Step 2: Reductive Amination

    • Rationale: A bulky aromatic group (4-phenoxybenzaldehyde) is attached to the deprotected amine. This step is crucial for increasing the molecule's affinity for the transporter. The protocol described here is a placeholder for a more complex multi-step synthesis that would be required to generate compounds like V-9302[12].

    • a. Dissolve Boc-L-O-methylserine (1 equivalent) and 4-phenoxybenzaldehyde (1.2 equivalents) in dichloromethane (DCM).

    • b. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

    • c. Stir at room temperature for 24 hours, monitoring by TLC.

    • d. Quench the reaction with saturated NaHCO₃ solution.

    • e. Extract with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • f. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 3: Boc Deprotection

    • Rationale: The Boc protecting group is removed to yield the final compound with a free amine, which is essential for interacting with the transporter.

    • a. Dissolve the purified product from Step 2 in DCM.

    • b. Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0°C.

    • c. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • d. Remove the solvent and excess TFA under reduced pressure.

    • e. Triturate the residue with cold diethyl ether to precipitate the final product, Compound-X, as a TFA salt. Filter and dry under vacuum.

Physicochemical and Structural Characterization
  • Trustworthiness: It is imperative to confirm the identity and purity of the synthesized inhibitor before biological testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use to confirm the molecular weight of the final compound and assess its purity (ideally >95%).

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and stereochemical integrity of Compound-X. The spectral data should be consistent with the proposed structure[12].

In Vitro Assay Protocols for Inhibitor Characterization

The most direct method to determine the potency of a new inhibitor is to measure its ability to block the uptake of a radiolabeled substrate, such as [³H]-D-Serine, into cells that overexpress the target transporter.

Figure 3: Mechanism of competitive inhibition. The inhibitor (Compound-X) binds to the ASCT2 transporter, preventing the uptake of the substrate, [³H]-D-Serine.

Protocol: [³H]-D-Serine Uptake Assay for IC₅₀ Determination
  • Principle: This protocol measures the concentration-dependent inhibition of [³H]-D-Serine uptake by the test compound in HEK293 cells engineered to overexpress human ASCT2. The IC₅₀ is the concentration of inhibitor required to reduce substrate uptake by 50%. This protocol is adapted from established methods for amino acid transporters[12][15].

  • Cell Culture and Plating:

    • a. Culture HEK293 cells stably expressing hASCT2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • b. 24 hours prior to the assay, seed the cells into a 96-well poly-D-lysine coated plate (e.g., CulturPlate-96) at a density of 35,000-50,000 cells per well[12].

  • Assay Execution:

    • a. On the day of the assay, prepare a serial dilution of Compound-X in assay buffer (HBSS or a similar buffer containing 137 mM NaCl, 5.1 mM KCl, and 10 mM HEPES, pH 7.4)[12]. Include a "no inhibitor" control (0% inhibition) and a control with a known saturating inhibitor like GPNA (1-2 mM) or excess unlabeled D-serine (10 mM) for 100% inhibition.

    • b. Gently aspirate the culture medium from the wells. Wash the cell monolayer three times with 100 µL of pre-warmed (37°C) assay buffer[12].

    • c. Add 50 µL of the appropriate inhibitor dilution (or control) to each well.

    • d. Prepare the substrate solution by mixing unlabeled D-serine and [³H]-D-Serine in assay buffer to a final concentration of ~500 nM [³H]-D-Serine.

    • e. To initiate uptake, add 50 µL of the substrate solution to all wells simultaneously using a multichannel pipette. The final volume is 100 µL.

    • f. Incubate the plate at 37°C for a predetermined linear uptake time (typically 10-15 minutes, must be optimized).

    • g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • h. Lyse the cells by adding 50 µL of 1 M NaOH to each well and incubating for 30 minutes[12].

    • i. Add 150 µL of scintillation fluid (e.g., Microscint 40) to each well, seal the plate, and shake for 5 minutes.

    • j. Count the radioactivity in each well using a scintillation counter (e.g., TopCount or MicroBeta counter)[12][15].

  • Data Analysis and IC₅₀ Calculation:

    • a. Convert raw counts per minute (CPM) to percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_100%Inhib) / (CPM_0%Inhib - CPM_100%Inhib))

    • b. Plot the percent inhibition against the log of the inhibitor concentration.

    • c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC₅₀ value.

Application Notes & Best Practices

Assessing Inhibitor Selectivity
  • Expertise & Experience: A valuable inhibitor must be selective for its target. It is crucial to test Compound-X against other relevant amino acid transporters to rule out off-target effects.

  • Procedure: Repeat the [³H]-D-Serine uptake assay using cell lines that individually overexpress other transporters, such as ASCT1 (another D-serine transporter) and LAT1 (a transporter for large neutral amino acids). The resulting IC₅₀ values will define the inhibitor's selectivity profile.

Table 1: Example Selectivity Profile for a Hypothetical Inhibitor (Compound-X)

Transporter TargetSubstrate UsedIC₅₀ of Compound-X (µM)Selectivity Fold (vs. ASCT2)
ASCT2 (SLC1A5) [³H]-D-Serine5.2 -
ASCT1 (SLC1A4)[³H]-D-Serine15630x
LAT1 (SLC3A2/SLC7A5)[³H]-Leucine> 500> 96x
SNAT2 (SLC38A2)[³H]-Glutamine> 500> 96x

This table illustrates that Compound-X is 30-fold more selective for ASCT2 over ASCT1 and shows minimal activity at other tested transporters.

Downstream Functional Applications

Once an inhibitor is characterized, it can be used as a tool to probe biological function:

  • Neuroscience: Apply the inhibitor to primary neuronal/glial co-cultures or brain slice preparations to study its effect on synaptic plasticity (e.g., long-term potentiation) via electrophysiology.

  • Oncology: Treat cancer cell lines with the inhibitor and measure downstream effects such as reduced cell proliferation, induction of apoptosis, or changes in metabolic flux[7][16].

Troubleshooting and Scientific Insights
  • High Assay Variability: Ensure consistent cell density, accurate pipetting, and precise timing, especially during the uptake and wash steps. Cell monolayer health is paramount.

  • Low Signal-to-Noise Ratio: Optimize the specific activity of the radiolabel, the incubation time, and the number of cells per well to maximize the signal window.

  • Inhibitor Solubility: Some hydrophobic inhibitors may have poor aqueous solubility. Prepare high-concentration stock solutions in DMSO and ensure the final DMSO concentration in the assay is low and consistent across all wells (typically <0.5%).

References

Application of O-Methylserine in Studying Visual System Disorders: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting D-Serine Neuromodulation in the Retina

Visual system disorders, such as glaucoma and diabetic retinopathy, represent a significant and growing cause of irreversible blindness worldwide. A common pathological hallmark of these conditions is the progressive loss of retinal ganglion cells (RGCs), the neurons that transmit visual information from the eye to the brain.[1] Emerging evidence points to excitotoxicity, a process of neuronal damage mediated by the overactivation of glutamate receptors, as a key driver of RGC death.[2][3][4]

The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a crucial role in this excitotoxic cascade.[2][4] For the NMDA receptor to become fully active, it requires not only the binding of glutamate but also a co-agonist, D-serine.[2][5] D-serine is an endogenous amino acid synthesized from L-serine by the enzyme serine racemase, which is present in retinal glial cells (Müller cells and astrocytes).[6][7][8] By modulating the levels of D-serine, we can influence the activity of NMDA receptors and potentially mitigate excitotoxic damage to RGCs. This makes serine racemase a compelling therapeutic target for neuroprotective strategies in the retina.[9][10][11]

O-Methylserine is a serine derivative that acts as an inhibitor of serine racemase.[12] By blocking the synthesis of D-serine, this compound can reduce the over-activation of NMDA receptors, thereby offering a powerful research tool to investigate the role of D-serine-mediated excitotoxicity in various models of visual system disorders and to evaluate the potential of serine racemase inhibition as a neuroprotective strategy.

This technical guide provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo models of RGC damage. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of modulating the D-serine pathway in the context of retinal neurodegeneration.

Mechanism of Action: this compound and the D-Serine Pathway

The canonical pathway of D-serine-mediated NMDA receptor activation in the retina involves its synthesis in glial cells and its subsequent release into the synaptic cleft, where it binds to the GluN1 subunit of the NMDA receptor on RGCs. This compound, as an inhibitor of serine racemase, disrupts this pathway at its source, leading to a reduction in D-serine levels and a dampening of NMDA receptor activity.

D_Serine_Pathway cluster_glial Glial Cell (Müller Cell / Astrocyte) cluster_rgc Retinal Ganglion Cell L_Serine L-Serine SerineRacemase Serine Racemase L_Serine->SerineRacemase D_Serine_glial D-Serine SerineRacemase->D_Serine_glial NMDAR NMDA Receptor D_Serine_glial->NMDAR Co-agonist binding Ca_influx Ca²+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Apoptosis Ca_influx->Excitotoxicity Glutamate Glutamate Glutamate->NMDAR Agonist binding O_Methylserine This compound O_Methylserine->SerineRacemase Inhibition

Figure 1: Signaling pathway of D-serine-mediated NMDA receptor activation and the inhibitory action of this compound.

Application 1: In Vitro Model of NMDA-Induced RGC Excitotoxicity

This protocol details the use of this compound to protect RGCs from excitotoxic cell death induced by NMDA in a primary retinal cell culture system.

Experimental Workflow

Figure 2: Workflow for the in vitro NMDA-induced excitotoxicity assay.

Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity

1. Materials and Reagents:

  • This compound (powder, store at -20°C)

  • Primary retinal cell culture from neonatal rodents (e.g., P5-P7 mice or rats)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • N-methyl-D-aspartate (NMDA)

  • Poly-D-lysine and laminin-coated culture plates

  • Cell viability assays (e.g., Calcein-AM/Ethidium Homodimer-1, MTT, or LDH assay)

  • Apoptosis detection kit (e.g., TUNEL assay or Caspase-3/7 activity assay)

  • Immunocytochemistry reagents: primary antibodies against RGC markers (e.g., Brn3a, RBPMS), fluorescently labeled secondary antibodies, and DAPI for nuclear staining.

  • Microplate reader and fluorescence microscope

2. Preparation of this compound Stock Solution:

  • Prepare a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

3. Experimental Procedure:

  • Cell Seeding: Plate dissociated primary retinal cells onto poly-D-lysine/laminin-coated plates at a suitable density. Allow cells to adhere and grow for 5-7 days in vitro to allow for process extension and maturation.

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) by diluting the stock solution in fresh culture medium.

    • Replace the old medium with the this compound-containing medium. Include a vehicle control group (medium without this compound).

    • Incubate the cells for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • NMDA-Induced Excitotoxicity:

    • Prepare a working solution of NMDA in culture medium. A final concentration of 100-200 µM is often effective for inducing RGC death.[4][13][14]

    • Add the NMDA solution directly to the wells containing this compound or vehicle. Do not remove the pre-treatment medium.

    • Include a control group that receives neither this compound nor NMDA.

    • Incubate for 24 hours at 37°C.

  • Assessment of RGC Viability and Apoptosis:

    • Cell Viability:

      • For live/dead staining, incubate cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

      • Capture images using a fluorescence microscope and quantify the percentage of live RGCs (identified by morphology or co-staining with an RGC marker).

    • Apoptosis:

      • Perform a TUNEL assay according to the manufacturer's instructions to label apoptotic cells.

      • Alternatively, measure caspase-3/7 activity using a luminometric or fluorometric assay.

    • Immunocytochemistry:

      • Fix the cells with 4% paraformaldehyde.

      • Perform immunocytochemistry using antibodies against RGC-specific markers (e.g., Brn3a, RBPMS) to specifically quantify the survival of RGCs.

      • Counterstain with DAPI.

      • Image and count the number of surviving RGCs per field of view.

Data Interpretation and Expected Results

A dose-dependent neuroprotective effect of this compound is anticipated. Wells pre-treated with this compound should exhibit a significantly higher percentage of viable RGCs and a lower number of apoptotic cells compared to the NMDA-only treated group.

Treatment GroupThis compound (µM)NMDA (µM)Expected RGC Viability (%)
Control00~100
Vehicle + NMDA010030-40
This compound + NMDA5010050-60
This compound + NMDA10010060-75
This compound + NMDA50010075-90

Table 1: Expected dose-dependent neuroprotective effects of this compound on RGC viability in an in vitro excitotoxicity model.

Application 2: In Vivo Model of Optic Nerve Crush (ONC)

The ONC model is a well-established and reproducible method for studying traumatic optic neuropathy and RGC degeneration, mimicking aspects of glaucomatous damage.[5][6][15][16] This protocol outlines the use of this compound to promote RGC survival and function following ONC in a rodent model.

Experimental Workflow

Figure 3: Workflow for the in vivo optic nerve crush model.

Protocol: Assessing Neuroprotection in the Optic Nerve Crush Model

1. Animals and Pre-operative Procedures:

  • Use adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Obtain baseline functional data for both eyes using electroretinography (ERG) and optomotor response (OMR) testing one week before surgery.

2. This compound Administration:

  • Systemic Administration: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. A starting dose of 10-50 mg/kg, administered daily, is recommended, beginning 3 days prior to surgery and continuing for the duration of the experiment.

  • Intravitreal Injection: For localized delivery, a single intravitreal injection of this compound (e.g., 1-2 µL of a 10-50 mM solution) can be performed immediately after the ONC procedure.

3. Optic Nerve Crush (ONC) Surgery:

  • Anesthetize the animal using an approved protocol (e.g., ketamine/xylazine cocktail or isoflurane).

  • Apply a topical anesthetic to the operative eye.

  • Make a small incision in the conjunctiva to expose the optic nerve.

  • Carefully separate the surrounding tissues to isolate the optic nerve, avoiding damage to the ophthalmic artery.

  • Using self-closing forceps, crush the optic nerve approximately 2 mm behind the globe for 3-5 seconds.[16]

  • Ensure reperfusion of the retinal artery.

  • Apply antibiotic ointment to the eye and allow the animal to recover on a heating pad. The contralateral eye serves as an uninjured control.

4. Post-operative Monitoring and Functional Assessment:

  • Electroretinography (ERG): Perform ERG recordings at 1, 2, and 4 weeks post-ONC to assess retinal function. The pattern ERG (pERG) and the positive scotopic threshold response (pSTR) are particularly sensitive to RGC dysfunction.[17][18] A preserved pERG amplitude in the this compound-treated group compared to the vehicle-treated group would indicate functional protection of RGCs.

  • Optomotor Response (OMR): Assess visual acuity and contrast sensitivity using an OMR apparatus at 1, 2, and 4 weeks post-ONC.[19][20] The animal is placed on a platform surrounded by rotating vertical gratings. The head-tracking movements in response to the rotating stripes are monitored. A higher spatial frequency threshold in the treated group would indicate preserved visual function.

5. Histological Assessment of RGC Survival (at endpoint, e.g., 4 weeks post-ONC):

  • Euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the retinas for whole-mount preparation.

  • Perform immunohistochemistry using an antibody against an RGC-specific marker (e.g., RBPMS or Brn3a).

  • Acquire images from standardized regions of the retina (e.g., four quadrants at a set distance from the optic nerve head).

  • Quantify the number of surviving RGCs. The results should be expressed as the percentage of surviving RGCs in the crushed eye relative to the contralateral control eye.

Data Interpretation and Expected Results

Animals treated with this compound are expected to show a significant preservation of RGCs compared to the vehicle-treated group. This should be reflected in both the histological quantification and the functional assessments.

Assessment MethodVehicle-Treated ONC EyeThis compound-Treated ONC Eye
RGC Survival (%) 20-30% of control eye40-60% of control eye
pERG Amplitude Significantly reducedPartially preserved
OMR Spatial Frequency Threshold Markedly decreasedPartially maintained

Table 2: Expected outcomes of this compound treatment in the in vivo optic nerve crush model at 4 weeks post-injury.

Conclusion and Future Directions

This compound provides a valuable pharmacological tool for investigating the role of D-serine-mediated NMDA receptor activity in the pathophysiology of visual system disorders. The protocols outlined in this guide offer a framework for assessing the neuroprotective potential of serine racemase inhibition in robust and reproducible models of RGC degeneration. By reducing excitotoxic insults, this compound and other serine racemase inhibitors represent a promising avenue for the development of novel therapies aimed at preserving vision in diseases like glaucoma and diabetic retinopathy. Future studies could explore the long-term efficacy of this compound, its potential synergistic effects with other neuroprotective agents, and the optimal routes and timing of administration for therapeutic intervention.

References

O-Methylserine as a Non-Canonical Amino Acid Probe: Application Notes for Advanced Metabolic Labeling and Proteome Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of O-Methylserine (OMS) in advanced biological studies. Moving beyond traditional metabolic labeling, we explore the nuanced role of this non-canonical amino acid, focusing on its powerful application in site-specific protein engineering via genetic code expansion. We will detail the biochemical rationale, potential interferences with native metabolism, and provide robust protocols for its incorporation and subsequent analysis.

Part I: Understanding this compound in Biological Systems

Metabolic labeling is a powerful technique that utilizes the cell's own machinery to incorporate tagged biomolecules, such as amino acids, to study a wide range of cellular processes including protein synthesis, turnover, and metabolic flux.[1][2] this compound is a derivative of the amino acid L-serine where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group.[3]

A critical consideration for any metabolic labeling experiment is the fidelity of the cellular machinery. Early studies in Escherichia coli indicated that this compound is not incorporated into proteins by the native translational machinery.[4] In fact, its presence can interfere with the biosynthesis of threonine and methionine, leading to growth inhibition.[4] This is because the native aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for charging tRNAs with their cognate amino acids, do not recognize this compound as a suitable substrate for serine-tRNA.

This inherent lack of recognition by the native system makes this compound an unsuitable candidate for general, proteome-wide metabolic labeling in the same vein as SILAC.[5][6] However, this very orthogonality is what makes it an excellent candidate for advanced, targeted applications using engineered biological systems.

1.1: Biochemical Properties of this compound
PropertyValueSource
Molecular Formula C4H9NO3[3]
Molecular Weight 119.12 g/mol [3]
IUPAC Name (2S)-2-amino-3-methoxypropanoic acid[3]
Description A non-proteinogenic L-alpha-amino acid derivative of L-serine.[3]
1.2: Interaction with Canonical Metabolic Pathways

The introduction of exogenous this compound can perturb normal cellular metabolism. The structural similarity to serine and threonine suggests potential competitive inhibition of enzymes involved in their respective pathways. Understanding these potential off-target effects is crucial for designing and interpreting experiments.

cluster_legend Legend Serine L-Serine SerRS Seryl-tRNA Synthetase (SerRS) Serine->SerRS Binds & Activates Threonine L-Threonine Thr_Met_Enzyme Threonine/Methionine Biosynthetic Enzymes Threonine->Thr_Met_Enzyme Methionine L-Methionine Biosynthesis Protein Protein Synthesis SerRS->Protein Ser-tRNA OMS This compound (OMS) OMS->SerRS No Recognition OMS->Thr_Met_Enzyme Potential Inhibition Thr_Met_Enzyme->Methionine key1 Canonical Pathway key2 OMS Interference l1_s l1_t Activates l2_s l2_t Inhibits / No Interaction

Caption: this compound interaction with canonical amino acid pathways.

Part II: Application - Site-Specific Incorporation of this compound

The most powerful application of this compound is its site-specific incorporation into a target protein. This technique, known as genetic code expansion, hijacks the cell's translational machinery to insert a non-canonical amino acid at a specific, predetermined site in response to a unique codon, typically the amber stop codon (UAG).[7]

2.1: Principle of Genetic Code Expansion

This method requires two key engineered components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase that is evolved to exclusively recognize and charge this compound. This engineered aaRS must not recognize any of the 20 canonical amino acids.

  • An Orthogonal Suppressor tRNA: A tRNA that is not recognized by any of the cell's native aaRS enzymes but is recognized by the orthogonal aaRS. This tRNA is engineered to have an anticodon (e.g., CUA) that recognizes the amber stop codon (UAG).

When these components are introduced into a cell along with a gene of interest containing an in-frame amber codon, the orthogonal aaRS charges the suppressor tRNA with this compound. The ribosome then incorporates this OMS-tRNA at the UAG codon, allowing translation to continue and producing a full-length protein containing this compound at the specified position.[8]

cluster_cell Host Cell Cytoplasm OMS This compound (Supplied in Media) ortho_aaRS Orthogonal aaRS OMS->ortho_aaRS charged_tRNA OMS-tRNA(CUA) ortho_aaRS->charged_tRNA ATP->AMP ortho_tRNA Suppressor tRNA (CUA) ortho_tRNA->ortho_aaRS ribosome Ribosome charged_tRNA->ribosome protein Full-Length Protein with OMS ribosome->protein Reads UAG Codon, Inserts OMS mRNA mRNA ...AAA-UAG-CCC... mRNA->ribosome Binds for Translation plasmid_aaRS Plasmid 1: Expresses Ortho-aaRS plasmid_aaRS->ortho_aaRS Transfection & Expression plasmid_tRNA Plasmid 2: Expresses Suppressor tRNA plasmid_tRNA->ortho_tRNA Transfection & Expression plasmid_GOI Plasmid 3: Gene of Interest (with UAG) plasmid_GOI->mRNA Transfection & Transcription

Caption: Workflow for site-specific incorporation of this compound.

Part III: Experimental Protocols

This section provides a general framework for the site-specific incorporation of this compound into a target protein in cultured mammalian cells, followed by verification using mass spectrometry.

3.1: Protocol for Site-Specific Incorporation of OMS in Mammalian Cells

Note: Optimization of plasmid ratios, OMS concentration, and incubation times is critical and may vary depending on the cell line and protein of interest.[9]

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • Complete growth medium (e.g., DMEM) and PBS

  • Fetal Bovine Serum (FBS), dialyzed to remove native amino acids is recommended

  • Expression plasmid for the orthogonal aaRS specific for OMS

  • Expression plasmid for the orthogonal suppressor tRNA

  • Expression plasmid for the Gene of Interest (GOI) with a UAG codon at the desired incorporation site

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (sterile, cell-culture grade)

  • Ice-cold lysis buffer with protease inhibitors

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a culture plate (e.g., 6-well or 10 cm dish) to reach 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the three plasmids (orthogonal aaRS, suppressor tRNA, and GOI) using a suitable transfection reagent according to the manufacturer's protocol.

  • Preparation of Labeling Medium: Prepare complete growth medium supplemented with this compound. A starting concentration of 1-2 mM is recommended, but this should be optimized.[9]

  • Metabolic Labeling:

    • Approximately 24 hours post-transfection, aspirate the medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared this compound-containing labeling medium to the cells.

    • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Lysis and Protein Harvest:

    • After the labeling period, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Collect the supernatant containing the soluble protein fraction for downstream analysis.

3.2: Protocol for Mass Spectrometry Analysis and Verification

Verification of successful incorporation is paramount. The most definitive method is bottom-up proteomics, which involves analyzing proteolytic peptides of the purified target protein by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Procedure:

  • Protein Purification (Optional but Recommended): If the target protein has an affinity tag (e.g., His-tag, Strep-tag), perform affinity purification to enrich the sample.

  • In-solution or In-gel Digestion:

    • Denature the protein sample, reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with IAA).[9]

    • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

  • Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis.[9]

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution suitable for LC-MS/MS (e.g., 0.1% formic acid in water).

    • Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis:

    • Database Search: Use a protein sequence database search engine (e.g., MaxQuant, Mascot, Proteome Discoverer).[11]

    • Crucial Step: The database search parameters must be configured to include a variable modification corresponding to the mass difference between this compound and Serine (+14.01565 Da for CH₂) on serine residues.

    • Manual Validation: Manually inspect the MS/MS spectra of peptides identified as containing this compound. Look for a complete and logical series of b- and y-ions that unambiguously confirm the peptide sequence and the location of the modification.[12] Be aware that methylation can be a source of false positives in proteomic searches, making manual validation and comparison with synthetic peptide standards a gold-standard practice.[12][13]

start Purified Protein (Containing OMS) digest Denature, Reduce, Alkylate, & Digest (e.g., Trypsin) start->digest desalt Peptide Desalting (C18 SPE) digest->desalt lcms LC-MS/MS Analysis desalt->lcms search Database Search (with custom modification) lcms->search validate Manual Spectra Validation search->validate result Confirmed OMS Incorporation validate->result

Caption: Mass spectrometry workflow for OMS incorporation analysis.

Part IV: Data Interpretation and Troubleshooting

4.1: Quantitative Data Summary
ParameterRecommended Starting ValueNotes
Cell Confluency at Transfection 70-90%Ensures optimal cell health and transfection efficiency.
This compound Concentration 1-2 mM in mediaMust be optimized; higher concentrations can be toxic.
Labeling Incubation Time 24-48 hoursDependent on protein expression and turnover rates.
Minimum Cells Required ~1 million cellsVaries by expression level; more may be needed.[14]
Mass Shift (Ser -> OMS) +14.01565 DaCorresponds to the addition of a methyl group (CH₂) and loss of H.
4.2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Protein Yield - Inefficient transfection.- Low expression from GOI plasmid.- Cell toxicity from OMS or protein overexpression.- Optimize transfection reagent and plasmid DNA ratios.- Use a stronger promoter for the GOI.- Perform a dose-response curve for OMS to find the optimal non-toxic concentration.
No OMS Incorporation Detected - Orthogonal aaRS/tRNA pair is not functional or not expressed.- OMS is not being taken up by the cells.- Incorrect MS data analysis parameters.- Verify expression of the aaRS and tRNA via Western blot or RT-PCR.- Test a different orthogonal pair.- Double-check that the custom modification for OMS was correctly defined in the database search.
Ambiguous MS/MS Spectra - Low abundance of the modified peptide.- Co-elution with other isobaric peptides.- In-source fragmentation or neutral loss.- Enrich for the protein of interest before digestion.- Optimize LC gradient to improve peptide separation.- Manually inspect spectra and consider MS/MS/MS (MS3) analysis to confirm fragment identities.[12]

References

Application Notes and Protocols: Investigating the Effects of O-Methylserine on E. coli Growth

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

O-Methylserine is a structural analog of the amino acid L-serine.[1] In microbiological research, particularly in the study of Escherichia coli, such analogs are valuable tools for probing metabolic pathways and identifying potential antimicrobial targets. Early studies have indicated that this compound can affect the growth of E. coli, suggesting it interferes with critical cellular processes.[1][2] The inhibitory effects are thought to arise from its interference with the biosynthesis of threonine and methionine.[2] This document provides a comprehensive guide with detailed protocols for researchers investigating the impact of this compound on E. coli growth, ensuring a robust and reproducible experimental framework.

Scientific Principles: The Basis of this compound's Action

E. coli synthesizes L-serine through a primary pathway originating from the glycolytic intermediate 3-phosphoglycerate.[3][4] Serine is a crucial precursor for the biosynthesis of several other amino acids, including glycine, cysteine, and tryptophan, as well as being integral to one-carbon metabolism. This compound, due to its structural similarity to L-serine, is hypothesized to act as a competitive inhibitor of enzymes involved in serine metabolism. This interference can lead to a depletion of essential downstream metabolites, ultimately resulting in the cessation of bacterial growth. Research on other serine analogs, such as L-serine hydroxamate, has demonstrated that such inhibition can be specific and reversible by the addition of L-serine.[5][6] Understanding this mechanism is key to interpreting the experimental outcomes detailed in the following protocols.

Experimental Design and Workflow

A systematic investigation into the effects of this compound on E. coli growth involves a multi-step process. The initial step is to determine the potency of the compound by establishing its Minimum Inhibitory Concentration (MIC). Following this, detailed growth curve analyses are performed at various concentrations of this compound to understand its impact on the different phases of bacterial growth.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Prepare this compound Stock Solution P2 Prepare E. coli Inoculum (0.5 McFarland Standard) E1 Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) P2->E1 E2 Perform Growth Curve Analysis (Spectrophotometry) P2->E2 E1->E2 Inform Concentration Selection A1 Analyze MIC Data (Visual Inspection/Plate Reader) E1->A1 A2 Analyze Growth Curve Data (Plot OD600 vs. Time) E2->A2

Caption: Experimental workflow for studying this compound's effects.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

The accuracy of the experimental results is contingent on the precise preparation of the this compound stock solution.

Materials:

  • O-Methyl-DL-serine powder (assay ≥98.0%)[1]

  • Sterile deionized water or appropriate solvent

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass: Determine the mass of O-Methyl-DL-serine powder needed to prepare a stock solution of a desired concentration (e.g., 100 mg/mL).

  • Dissolution: In a sterile microcentrifuge tube, dissolve the weighed O-Methyl-DL-serine powder in the appropriate volume of sterile deionized water. Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent contamination of the bacterial cultures.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.[9][10][11][12]

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (clear, flat-bottom)

  • This compound stock solution

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select a single colony of E. coli and inoculate it into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution, diluted to the highest desired starting concentration, to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared E. coli inoculum to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Well Content Purpose
1-10This compound (serial dilutions) + InoculumTest wells
11CAMHB + InoculumGrowth Control
12CAMHB onlySterility Control
Protocol 3: E. coli Growth Curve Analysis

Growth curve analysis provides detailed information about the effect of a substance on the different phases of bacterial growth.[13]

Materials:

  • E. coli strain

  • CAMHB

  • This compound stock solution

  • Sterile culture tubes or a 96-well plate

  • Shaking incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized E. coli inoculum as described in the MIC assay protocol.

  • Experimental Setup:

    • Prepare a series of culture tubes or wells in a microplate containing CAMHB and different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC).

    • Include a growth control tube/well with no this compound.

    • Inoculate each tube/well with the standardized E. coli suspension to a final OD₆₀₀ of approximately 0.05.

  • Incubation and Measurement:

    • Incubate the cultures at 37°C with constant shaking.

    • At regular time intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of each culture.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time for each concentration of this compound.

    • Analyze the resulting growth curves to determine the effects on the lag phase, exponential growth rate, and final cell density.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading prep Prepare Inoculum Standardize to 0.5 McFarland setup Serial Dilution of this compound Inoculate Wells prep->setup incubate Incubate at 37°C for 18-24h Read OD600 or Visualize setup->incubate

Caption: Workflow for the MIC Broth Microdilution Assay.

Data Interpretation and Troubleshooting

  • MIC Assay: A clear well indicates inhibition of growth. The lowest concentration with a clear well is the MIC. If the growth control (well 11) is not turbid, the experiment is invalid. If the sterility control (well 12) is turbid, the media or plate was contaminated.

  • Growth Curve Analysis: A prolonged lag phase suggests an initial adaptation period is required for the bacteria to cope with the presence of this compound. A reduced slope of the exponential phase indicates a slower growth rate. A lower final OD₆₀₀ in the stationary phase suggests a lower carrying capacity of the medium in the presence of the compound.

Conclusion

The protocols outlined in this application note provide a standardized and reliable framework for investigating the effects of this compound on the growth of E. coli. By carefully following these procedures, researchers can obtain reproducible data to elucidate the mechanism of action of this serine analog and assess its potential as an antimicrobial agent. The insights gained from these experiments can contribute significantly to the fields of microbiology and drug discovery.

References

Troubleshooting & Optimization

troubleshooting low yield in O-Methylserine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Methylserine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amino acid derivative. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common contributing factors?

Low yields in this compound synthesis can often be traced back to a few critical areas: incomplete protection of the amine and carboxyl groups of the starting serine, inefficient methylation of the hydroxyl group, and side reactions.[1] The choice of protecting groups is crucial, as is the optimization of the methylation reaction conditions.[2][3][4]

Q2: I suspect my protecting group strategy is suboptimal. What are the best practices for protecting serine before O-methylation?

Effective protection of both the amino and carboxyl groups of serine is paramount to prevent unwanted side reactions during the O-methylation step.

  • Amino Group Protection: The tert-Butoxycarbonyl (Boc) group is a widely used and effective choice for protecting the amino group of serine.[3][5] It is generally stable under the basic conditions required for methylation and can be readily removed under acidic conditions.[3] Other common protecting groups include Benzyloxycarbonyl (Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[3]

  • Carboxyl Group Protection: The carboxyl group is typically protected as a methyl or benzyl ester.[2] The methyl ester can be formed by reacting the N-protected serine with methyl iodide in the presence of a mild base like potassium carbonate.[5]

Self-Validating Protocol Insight: A simple way to validate your protection steps is through Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a small aliquot of your reaction mixture. The disappearance of the starting material and the appearance of a new spot/peak with the expected mass corresponding to the protected serine confirms the reaction's success before proceeding to the methylation step.[5]

Q3: My O-methylation step (Williamson Ether Synthesis) is inefficient. How can I improve the yield of this specific reaction?

The O-methylation of the serine side-chain hydroxyl group is a classic Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] Several factors can influence the efficiency of this step.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice.[9] Other options include potassium hydride (KH) or lithium bis(trimethylsilyl)amide (LHMDS).[9]

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent.[5] Dimethyl sulfate ((CH₃)₂SO₄) is another option, though it is more toxic.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal for SN2 reactions as it can solvate the cation of the base without solvating the nucleophilic alkoxide, thus increasing its reactivity.[9][10]

  • Reaction Temperature and Time: The reaction is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions, followed by warming to room temperature to ensure completion.[4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Causality in Experimental Choices: Using a primary alkyl halide like methyl iodide is critical because the Williamson Ether Synthesis proceeds via an SN2 mechanism.[8] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, which would lead to the formation of an alkene instead of the desired ether, significantly reducing your yield.[7][8][9]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Multiple unidentified spots on my TLC plate after the methylation reaction.

This is a strong indicator of side reactions. Here's a logical workflow to diagnose and solve the problem:

Troubleshooting_Side_Reactions start Multiple Spots on TLC check_N_methylation Check for N-methylation (LC-MS analysis) start->check_N_methylation check_elimination Check for Elimination Products (NMR analysis) start->check_elimination incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation solution_N_methylation Solution: Ensure complete N-protection. Re-run Boc protection step. check_N_methylation->solution_N_methylation solution_elimination Solution: Use a less hindered base or run reaction at a lower temperature. check_elimination->solution_elimination solution_deprotonation Solution: Use a stronger base (e.g., NaH) or increase equivalents of base. incomplete_deprotonation->solution_deprotonation

Caption: Troubleshooting workflow for side reactions.

  • Potential Cause A: N-methylation. If the amino group was not fully protected, the methylating agent can react with the free amine, leading to a mixture of N-methylated and O-methylated products.[11]

    • Solution: Revisit your N-protection step. Ensure you are using a sufficient excess of the protecting group reagent (e.g., (Boc)₂O) and that the reaction has gone to completion before proceeding.[5]

  • Potential Cause B: Elimination Reactions. As mentioned, if there is significant steric hindrance, an E2 elimination reaction can compete with the desired SN2 substitution.[7][8]

    • Solution: While less of an issue with a methylating agent, ensure your reaction conditions are not overly harsh (e.g., high temperatures) which could favor elimination.

  • Potential Cause C: O-Acylation. In some contexts, particularly during peptide synthesis, acylation of the hydroxyl group can occur.[12][13]

    • Solution: This is less likely during a direct methylation but is a consideration if other reactive species are present. Ensure the purity of your starting materials and solvents.

Issue 2: Difficulty in purifying the final this compound product.

Purification can be challenging due to the zwitterionic nature of the final deprotected amino acid.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then the desired this compound can be eluted with a gradient of a weak base, such as aqueous ammonia.

  • Crystallization: If the product is sufficiently pure after initial workup, crystallization can be an effective final purification step.[14] A common method involves dissolving the crude product in a minimal amount of hot water or an alcohol-water mixture and allowing it to cool slowly.[14][15]

Experimental Protocol: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot methanol-water solution (e.g., 70:30 v/v).[14]

  • Slowly cool the solution to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum.

Issue 3: My final product shows signs of racemization.

Racemization is a critical concern, especially when synthesizing chiral molecules for pharmaceutical applications.

  • Cause: Harsh basic or acidic conditions, particularly at elevated temperatures, can lead to racemization at the alpha-carbon.

  • Prevention:

    • Use the mildest effective conditions for all reaction steps.

    • Avoid prolonged exposure to strong acids or bases.

    • Perform reactions at the lowest feasible temperature.

    • Consider using milder deprotection methods if standard procedures are causing racemization.

Quantitative Data Summary: Recommended Reaction Conditions

StepReagentEquivalentsSolventTemperature (°C)Time (h)
N-Boc Protection (Boc)₂O1.2Dioxane/Water5 -> RT4
Methyl Esterification CH₃I2.0DMF0 -> RT1.5
O-Methylation NaH1.1THF/DMF0 -> RT2-4
Boc Deprotection TFA or HClExcessDCM or Ether0 -> RT1-2
Ester Hydrolysis LiOH or NaOH1.1THF/Water0 -> RT2-3

Note: These are starting recommendations and may require optimization for your specific setup.

Overall Synthesis Workflow

Caption: A typical synthetic route for this compound.

References

O-Methylserine Stability & Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Methylserine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in aqueous solutions. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound is typically a white to off-white powder. For long-term stability, it should be stored in a cool, dark, and dry place, under an inert atmosphere if possible.[1] Manufacturer recommendations often suggest room temperature storage, but for extended periods, refrigeration (<15°C) in a tightly sealed container is advisable to minimize degradation from atmospheric moisture and temperature fluctuations.[1]

Q2: I've prepared a stock solution of this compound in water. How should I store it and for how long is it stable?

A: Aqueous stock solutions are significantly less stable than the solid compound. Once prepared, it is highly recommended to store stock solutions as single-use aliquots in tightly sealed vials at -20°C.[2] Under these conditions, the solution can generally be considered usable for up to one month.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For maximal consistency, prepare and use solutions as soon as possible.[2]

Q3: Is this compound sensitive to light or air?

A: While specific photostability data is not extensively published, general best practices for amino acid derivatives suggest minimizing exposure to light and oxygen.[1] The ether linkage in this compound could be susceptible to oxidative degradation over long periods. Storing solids in a dark place and solutions in amber vials or wrapped in foil is a prudent precautionary measure.[1]

Part 2: Troubleshooting Guide for Experimental Instability

This section uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Q4: My experimental results are inconsistent. I suspect my this compound is degrading in my physiological buffer (pH 7.4). What is the likely cause?

A: Instability at neutral or physiological pH is a primary challenge. The degradation of this compound in aqueous solutions is highly dependent on pH. While detailed kinetic studies on this compound itself are sparse in publicly available literature, the stability of similar small molecules and peptides is known to be pH-dependent.[3][4]

  • Plausible Mechanism: Hydrolysis. The ether linkage (C-O-C) in this compound can be susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. At pH 7.4, a slow, base-catalyzed hydrolysis or a water-mediated nucleophilic attack on the carbon adjacent to the ether oxygen could be occurring.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical method like HPLC to analyze your solution at different time points (e.g., 0, 2, 6, 24 hours) to confirm and quantify the loss of the parent compound.

    • pH Optimization: If your experimental design allows, conduct a pilot study to assess stability at a slightly lower pH. Maximum stability for some peptide-based compounds has been observed at mildly acidic pH values (e.g., pH 3.35 for vasopressin).[3]

    • Buffer Choice: Certain buffer components can interact with and destabilize small molecules.[5][6] See Q5 for a more detailed discussion on buffer effects.

Q5: I see a new, unidentified peak appearing in my HPLC chromatogram over time. Could this be a degradation product, and what might it be?

A: Yes, the appearance of a new peak concurrent with the decrease of the this compound peak is a strong indicator of degradation.

  • Likely Degradation Product: The most probable degradation pathway is the hydrolysis of the methyl ether bond. This would result in the formation of Serine and Methanol . Serine, being more polar than this compound, would likely have a shorter retention time in a standard reversed-phase HPLC setup.

    Diagram: Proposed Hydrolysis of this compound

    This diagram illustrates the primary hydrolytic degradation pathway where the ether bond is cleaved, yielding Serine and Methanol.

    Caption: Proposed hydrolysis pathway of this compound.

  • Troubleshooting & Confirmation:

    • Co-injection: Run an HPLC analysis of a known standard of L-Serine. If the retention time of the new peak matches that of the serine standard, it strongly supports hydrolysis as the degradation mechanism.

    • Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool for identifying the unknown peak. The mass of the degradation product should correspond to that of serine (105.09 g/mol ).

Q6: Does the type of buffer I use matter, beyond just controlling pH?

A: Absolutely. Buffer components are not inert and can have specific chemical effects on the stability of your molecule.[5][6][7][8]

  • Phosphate Buffers: Phosphate ions can sometimes act as catalysts in hydrolysis reactions. While widely used, if you observe instability in a phosphate-buffered saline (PBS) solution, it is worth testing an alternative.

  • Citrate Buffers: Citrate can chelate metal ions, which can be beneficial if trace metal contamination is catalyzing degradation. However, its performance can be protein- or molecule-specific.[7]

  • Histidine & Acetate Buffers: These are common in biopharmaceutical formulations and can offer superior stability for certain molecules compared to phosphate.[7][8]

  • Recommendation: When troubleshooting, consider preparing your this compound solution in two or three different buffer systems (e.g., Phosphate, Histidine, Acetate) at the same pH and ionic strength. Then, monitor the stability over time to identify the optimal system for your application.

Part 3: Core Stability Principles & Quantitative Data

Understanding the key factors that govern stability allows for proactive experimental design.

Factor 1: The Critical Role of pH
pH RangeDominant Hydrolysis Mechanism (Hypothesized)Expected Stability
< 3 Specific Acid CatalysisLow
3 - 6 Minimal Hydrolysis / Water-mediatedHigh (Optimal range likely here)
> 8 Specific Base CatalysisLow

Caption: Hypothesized pH-stability profile for this compound in aqueous solution.

Factor 2: Temperature

Degradation reactions are accelerated by higher temperatures. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. Storing solutions at lower temperatures (e.g., 4°C for short-term, -20°C for long-term) is one of the most effective and straightforward ways to slow degradation kinetics.[3]

Part 4: Experimental Protocol for Assessing Stability

This section provides a detailed, step-by-step methodology for conducting a stability study of this compound.

Protocol: HPLC-Based Quantification of this compound Stability

This protocol allows you to determine the stability of this compound under your specific experimental conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade water, acetonitrile, and formic acid[10]

  • Buffer components (e.g., sodium phosphate, histidine)

  • HPLC system with a UV or DAD detector[10]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[11]

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

  • Buffer Solutions: Prepare your desired buffers (e.g., 50 mM Phosphate pH 6.0, 50 mM Phosphate pH 7.4, 50 mM Histidine pH 7.4).

  • Test Samples: In separate, sealed vials, dilute the this compound stock solution 1:10 into each of your test buffers to a final concentration of 100 µg/mL. Prepare enough volume for all time points.

3. Incubation and Sampling:

  • Store the test sample vials at your desired experimental temperature (e.g., Room Temperature, 37°C).

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.

  • If not analyzing immediately, store the HPLC vial at 4°C to halt further degradation.

4. HPLC Analysis:

  • Method: A mixed-mode or reversed-phase method is suitable. Since this compound lacks a strong chromophore, low UV detection (e.g., 210 nm) is often required.[12]

  • Example HPLC Conditions:

    • Column: C18 reversed-phase[11]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%), hold for several minutes to elute the polar compound, then ramp up to wash the column.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

  • Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Integrate the peak area of this compound in your samples and determine the concentration using the calibration curve.

5. Data Analysis and Visualization:

  • Plot the concentration of this compound (%) versus time for each condition (buffer type, pH, temperature).

  • This visual representation will clearly indicate which conditions provide the greatest stability.

Diagram: Experimental Workflow for Stability Assessment

This flowchart outlines the key steps in performing a time-course stability study of this compound using HPLC.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Dilute Stock into Buffers (Final Conc. 100 µg/mL) prep_stock->prep_samples prep_buffers Prepare Test Buffers (e.g., pH 6.0, pH 7.4) prep_buffers->prep_samples incubate Incubate Samples at Test Temperature prep_samples->incubate T=0 sampling Withdraw Aliquots at Time Points (0, 2, 8, 24h) incubate->sampling filter Filter (0.22 µm) into HPLC Vials sampling->filter hplc Analyze via RP-HPLC (210 nm) filter->hplc quantify Quantify Peak Area vs. Calibration Curve hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: O-Methylserine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenges of O-Methylserine in Peptide Synthesis

This compound is a valuable non-canonical amino acid incorporated into peptides to enhance conformational stability, improve resistance to enzymatic degradation, and modulate biological activity. However, its unique structural features, particularly the O-methyl ether linkage, introduce specific challenges during solid-phase peptide synthesis (SPPS). The primary hurdles are an increased propensity for racemization and a susceptibility to base-catalyzed β-elimination. Understanding the mechanisms behind these side reactions is crucial for developing robust synthetic protocols.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is formatted as a series of common issues encountered during this compound peptide synthesis, followed by their probable causes and detailed solutions.

Issue 1: Presence of Diastereomeric Impurities in the Final Peptide

Question: My final peptide containing this compound shows a significant diastereomeric impurity upon chiral HPLC analysis. What is the likely cause, and how can I prevent it?

Answer: The presence of a diastereomeric impurity strongly suggests that racemization of the this compound residue occurred during the coupling step. Racemization is the loss of stereochemical integrity at the α-carbon, leading to the incorporation of the D-amino acid instead of the intended L-amino acid.

Root Cause Analysis: Mechanisms of Racemization

Racemization during peptide coupling primarily proceeds through two mechanisms:

  • Oxazolone Formation: This is the most prevalent pathway. The activated carboxyl group of the Nα-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of L- and D-peptides.[1]

  • Direct Enolization: Under strongly basic conditions, direct abstraction of the α-proton from the activated amino acid can occur, forming an achiral enolate intermediate, which can then be protonated to yield a racemic mixture.[2]

The electron-donating nature of the methyl group in this compound can influence the stability of the activated intermediate, potentially affecting the rate of racemization compared to other O-protected serine derivatives.

Visualizing the Racemization Pathway

racemization L_AA L-Fmoc-Ser(Me)-OH Activated_Ester Activated Ester (e.g., O-Acylisourea) L_AA->Activated_Ester Coupling Reagent Oxazolone Achiral Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization D_Peptide D-Peptide (Diastereomer) Oxazolone->D_Peptide Nucleophilic Attack (Amine) L_Peptide L-Peptide (Desired Product) Oxazolone->L_Peptide Nucleophilic Attack (Amine) Base Base Base->Oxazolone α-Proton Abstraction Amine N-terminal Amine of Peptide Chain

Caption: Mechanism of racemization via oxazolone formation.

Mitigation Strategies and Protocols
StrategyRationaleRecommended Protocol
Optimize Coupling Reagents & Additives The choice of coupling reagent and the use of additives are critical in suppressing racemization.[3] Additives like HOBt and HOAt form active esters that are less prone to oxazolone formation.[4]Recommended: Use carbodiimides such as DIC in combination with an additive like Oxyma or HOAt.[5] Uronium/aminium reagents like HBTU or HATU can also be effective but should be used with caution and in the presence of an additive.[6]
Judicious Use of Base Bases accelerate racemization by promoting both oxazolone formation and direct enolization.[3]Choice of Base: If a base is necessary, use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA).[3] Stoichiometry: Use the minimum amount of base required, typically one equivalent when coupling amino acid salts.[3]
Control Reaction Temperature Higher temperatures increase the rate of all chemical reactions, including racemization.Maintain the coupling reaction at room temperature or below (0-25°C).[3] If using microwave-assisted synthesis, carefully control the temperature to avoid excessive heating.

Experimental Protocol: Low-Racemization Coupling of Fmoc-Ser(Me)-OH

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Ser(Me)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and repeat.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Issue 2: Deletion of the Peptide Sequence Following this compound

Question: I am observing a significant amount of a peptide that is missing the this compound residue and subsequent amino acids. What could be causing this?

Answer: This issue often points to β-elimination of the O-methyl group from the serine side chain, which leads to the formation of a dehydroalanine (Dha) residue. This unsaturated residue can undergo side reactions that cap the peptide chain, preventing further elongation.

Root Cause Analysis: Mechanism of β-Elimination

The β-elimination reaction is typically initiated by a base, which abstracts the α-proton of the this compound residue. The resulting carbanion then facilitates the elimination of the methoxy group, forming a dehydroalanine intermediate. This reaction is particularly problematic during the repetitive piperidine treatment for Fmoc group removal in SPPS.[7]

The methoxy group is a relatively poor leaving group compared to other groups like tosyl or phosphate, but under the basic conditions of Fmoc deprotection, β-elimination can still occur, especially if the α-proton is rendered more acidic by the peptide sequence or if elevated temperatures are used.

Visualizing the β-Elimination Pathway

beta_elimination SerMe_Resin Peptide-Ser(Me)-Resin Carbanion α-Carbanion Intermediate SerMe_Resin->Carbanion α-Proton Abstraction Dha Dehydroalanine (Dha) Residue Carbanion->Dha Elimination of -OCH3 Capped_Peptide Capped Peptide (e.g., Piperidine Adduct) Dha->Capped_Peptide Michael Addition of Piperidine Piperidine Piperidine Piperidine->SerMe_Resin

Caption: Base-catalyzed β-elimination of this compound.

Mitigation Strategies and Protocols
StrategyRationaleRecommended Protocol
Modify Fmoc Deprotection Conditions Reducing the basicity or the duration of the deprotection step can minimize the extent of β-elimination.Use a Weaker Base: Consider using 2% DBU/2% piperidine in DMF for Fmoc deprotection, which can be effective and less harsh. Reduced Piperidine Concentration: Lowering the piperidine concentration to 10% in DMF may also reduce the side reaction. Shorter Deprotection Times: Minimize the exposure to the base by using shorter deprotection times (e.g., 2 x 5 minutes), ensuring complete deprotection with a monitoring test.
Incorporate Pseudoproline Dipeptides If the this compound is preceded by an appropriate amino acid (e.g., Leu, Ile), using a pseudoproline dipeptide can disrupt secondary structures that may promote side reactions.[8]When synthesizing a sequence like Xaa-Ser(Me), consider using a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide. This temporarily introduces a proline-like kink in the backbone, which is reversed during the final acidic cleavage.[9]
Temperature Control Elevated temperatures during deprotection can accelerate β-elimination.Perform all Fmoc deprotection steps at room temperature. Avoid using microwave heating for deprotection steps involving sequences containing this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound more prone to racemization than O-tert-Butylserine?

While direct comparative studies are limited, the smaller steric bulk of the methyl group compared to the tert-butyl group might lead to faster formation of the oxazolone intermediate, potentially increasing the risk of racemization under non-optimized conditions. However, the electronic effects also play a role, and the choice of coupling reagents and conditions remains the most critical factor in controlling racemization for any protected serine residue.[10]

Q2: Can I use any coupling reagent for this compound?

While many coupling reagents can be used, those known to have a lower propensity for inducing racemization are recommended. Carbodiimide-based reagents like DIC, when used with additives like Oxyma or HOAt, are generally a safe choice.[5] Highly activating reagents should be used with caution, and pre-activation times should be kept to a minimum.

Q3: My peptide contains both Arg(Pbf) and Ser(Me). Are there any specific side reactions to be aware of?

During the final TFA cleavage, the cleavage of the Pbf protecting group from arginine can generate reactive cationic species. If scavengers are not used efficiently, these can lead to side reactions, such as the sulfonation of hydroxyl groups.[11] While the methyl ether in Ser(Me) is generally stable to TFA, it is crucial to use an effective scavenger cocktail (e.g., TFA/TIS/water/DODT) to protect all sensitive residues.

Q4: Does the position of this compound in the peptide sequence matter?

Yes, the position can influence the likelihood of side reactions. C-terminal this compound residues are generally more susceptible to racemization during activation. This compound residues adjacent to sterically hindered amino acids may experience slower coupling, requiring longer reaction times, which can increase the risk of side reactions.

Q5: What is the stability of the O-methyl group during final cleavage?

The methyl ether of this compound is stable to the standard TFA cleavage conditions used in Fmoc-based SPPS.[12] Unlike the O-tert-butyl group, it is not cleaved by TFA.

References

Technical Support Center: Ensuring the Stability of O-Methylserine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-Methylserine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of this compound in your cell culture experiments. As scientists, we understand that reproducible and reliable data is paramount, and ensuring the stability of your reagents is a critical first step. This document will equip you with the knowledge to identify potential degradation issues, implement preventative measures, and confidently proceed with your research.

Understanding the Challenges: Why this compound Stability Matters

This compound, a derivative of the amino acid serine, is utilized in various research applications.[1][2] However, like many small molecules and amino acid derivatives, its stability in the complex environment of cell culture media can be a concern.[3][4] Degradation of this compound can lead to a decrease in its effective concentration, potentially causing inconsistent experimental outcomes, loss of biological activity, and misleading data. This guide will walk you through the potential causes of degradation and provide actionable solutions.

Part 1: Troubleshooting Guide - Identifying and Resolving this compound Degradation

This section is designed to help you diagnose and solve common problems related to this compound instability in your experiments.

Issue 1: Inconsistent or Weaker-Than-Expected Biological Effects

Potential Cause A: Chemical Degradation

The chemical environment of your cell culture medium can directly impact the stability of this compound. Factors such as pH, temperature, and light exposure can contribute to its degradation over time.[5]

  • Troubleshooting Steps:

    • pH Monitoring: Regularly monitor the pH of your cell culture medium. Significant shifts in pH can accelerate the degradation of sensitive compounds. Ensure your medium is adequately buffered for the duration of your experiment.

    • Temperature Control: While cells require incubation at 37°C, prolonged exposure of this compound to this temperature in the media before the experiment can lead to degradation. Prepare fresh media with this compound immediately before use.

    • Light Protection: Some small molecules are sensitive to photodegradation.[5] While specific data for this compound is limited, it is good practice to minimize its exposure to direct light. Store stock solutions in amber vials and avoid prolonged exposure of the media to intense light sources.

Potential Cause B: Enzymatic Degradation

Cell culture media, especially when supplemented with serum, contains various enzymes that can potentially metabolize this compound.[2][6] Additionally, cells themselves can release enzymes that may act on the compound.

  • Troubleshooting Steps:

    • Serum Considerations: Fetal Bovine Serum (FBS) is a common supplement that contains a variety of enzymes, such as esterases and proteases.[2][7] If you suspect enzymatic degradation, consider the following:

      • Heat-Inactivated Serum: Use heat-inactivated serum to denature many of these enzymes.

      • Reduced-Serum or Serum-Free Media: If your cell line permits, transitioning to a reduced-serum or serum-free medium can significantly decrease the enzymatic load.

    • Cellular Metabolism: The cells in your culture are metabolically active and may possess enzymes that can modify this compound. To assess this, you can perform a stability study in the presence and absence of cells.

Issue 2: Precipitate Formation in the Culture Medium

Potential Cause: Poor Solubility or Interaction with Media Components

The formation of a precipitate after adding this compound to your media indicates a solubility issue. This can be influenced by the concentration of the compound, the pH of the media, and interactions with other media components.[5]

  • Troubleshooting Steps:

    • Solubility Check: Determine the solubility limit of this compound in your specific cell culture medium. You can do this by preparing a serial dilution and visually inspecting for precipitation.

    • Stock Solution Preparation: Ensure your this compound stock solution is fully dissolved before adding it to the medium. It is common practice to prepare a high-concentration stock in a suitable solvent like DMSO and then dilute it into the culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%).[5]

    • Media Component Interactions: Certain components in the media, such as high concentrations of salts or other amino acids, could potentially reduce the solubility of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: How can I determine the stability of this compound in my specific cell culture setup?

A1: The most effective way to assess stability is to perform a time-course experiment. Incubate this compound in your complete cell culture medium (including serum and any other supplements) at 37°C under your standard culture conditions (e.g., 5% CO2). Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours) and quantify the remaining this compound concentration using an appropriate analytical method like HPLC.[8] A significant decrease in concentration over time indicates instability.

Q2: What is the best way to prepare and store this compound stock solutions?

A2: For optimal stability, prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term storage. When preparing your working solution, thaw a fresh aliquot and dilute it directly into the pre-warmed cell culture medium immediately before use.

Q3: Can I pre-mix this compound into a large batch of media for multiple experiments?

A3: This is generally not recommended, especially for long-term experiments. The stability of this compound in a complex solution like cell culture medium can be unpredictable over extended periods. To ensure consistent results, it is best practice to add freshly diluted this compound to your medium at the start of each experiment.

Q4: Are there any alternatives to consider if this compound degradation is unavoidable?

A4: If you consistently observe significant degradation of this compound, you might explore the use of more stable dipeptide analogs. While not always available, dipeptides can sometimes offer improved stability in cell culture media compared to free amino acid derivatives.[3]

Part 3: Experimental Protocols and Data Presentation

To assist you in your troubleshooting efforts, we provide a detailed protocol for quantifying this compound in cell culture media and a table to help you organize your stability study data.

Protocol: Quantification of this compound in Cell Culture Media by HPLC

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This method is widely used for the quantification of amino acids and their derivatives in complex biological samples.[1][9][10]

Materials:

  • Cell culture supernatant samples

  • This compound standard of known concentration

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Derivatization reagents:

    • o-Phthalaldehyde (OPA) for primary amines

    • 9-fluorenylmethyl chloroformate (FMOC) for secondary amines (if applicable)

  • Mobile phase A (e.g., aqueous buffer)

  • Mobile phase B (e.g., acetonitrile)

  • 0.22 µm syringe filters

Method:

  • Sample Preparation:

    • Collect aliquots of your cell culture supernatant at designated time points.

    • Centrifuge the samples to remove any cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the same cell culture medium used in your experiment (without cells). This will serve as your standard curve for quantification.

  • Derivatization (Automated or Manual):

    • Follow a validated protocol for the pre-column derivatization of your samples and standards using OPA (and FMOC if necessary).[9][11] This step attaches a chromophore or fluorophore to the amino acid, allowing for its detection by UV or fluorescence.

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Separate the components using a suitable gradient of mobile phases A and B.

    • Detect the derivatized this compound at the appropriate wavelength (e.g., 338 nm for OPA derivatives).[9]

  • Data Analysis:

    • Integrate the peak corresponding to this compound in your chromatograms.

    • Construct a standard curve by plotting the peak area versus the concentration of your standards.

    • Determine the concentration of this compound in your experimental samples by interpolating their peak areas from the standard curve.

Data Presentation: this compound Stability Study

Organize the results of your stability study in a clear and concise table to easily track the degradation of this compound over time.

Time Point (Hours)This compound Concentration (µM) - Cell-Free Medium% Remaining - Cell-Free MediumThis compound Concentration (µM) - With Cells% Remaining - With Cells
0100%100%
6
12
24
48

Part 4: Visualizing Degradation Pathways and Troubleshooting Logic

To further aid in your understanding, the following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

OMS This compound in Culture Medium Chem Chemical Degradation OMS->Chem Enz Enzymatic Degradation OMS->Enz pH pH Instability Chem->pH Temp Temperature Chem->Temp Light Light Exposure Chem->Light Serum Serum Enzymes Enz->Serum Cell Cellular Enzymes Enz->Cell Loss Loss of Activity pH->Loss Temp->Loss Light->Loss Serum->Loss Cell->Loss

Caption: Potential pathways of this compound degradation in cell culture.

Start Inconsistent Results Observed Check Perform Stability Assay (HPLC Quantification) Start->Check Deg Degradation Confirmed? Check->Deg NoDeg No Significant Degradation (Investigate other experimental variables) Deg->NoDeg No ChemEnz Investigate Cause: Chemical vs. Enzymatic Deg->ChemEnz Yes ChemSol Optimize Media: pH, Fresh Prep, Light Protection ChemEnz->ChemSol EnzSol Modify Media: Heat-inactivated serum, serum-free, protease inhibitors ChemEnz->EnzSol Recheck Re-evaluate Stability ChemSol->Recheck EnzSol->Recheck Resolved Issue Resolved Recheck->Resolved

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: O-Methylserine Enantiomer Resolution by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of O-Methylserine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the knowledge to overcome common challenges and achieve optimal, robust enantiomeric resolution in your HPLC analyses.

Troubleshooting Guide: Improving this compound Enantiomer Resolution

This guide addresses specific issues you may encounter during the HPLC analysis of this compound enantiomers. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying principles.

Problem 1: Poor or No Resolution of this compound Enantiomers

This is a common challenge, often stemming from suboptimal chromatographic conditions. Here’s a systematic approach to troubleshoot and improve separation.

Step-by-Step Troubleshooting:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for successful enantioseparation.[1][2] For amino acids and their derivatives like this compound, several types of CSPs are effective.

    • Crown Ether-Based CSPs: These are particularly well-suited for the separation of amino acid enantiomers.[3][4]

    • Macrocyclic Glycopeptide-Based CSPs: Columns like those with a teicoplanin chiral selector (e.g., Astec CHIROBIOTIC T) are excellent for underivatized amino acids due to their compatibility with a wide range of mobile phases.[5]

    • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for their broad applicability in chiral separations.[1][6]

  • Optimize Mobile Phase Composition: The mobile phase composition significantly influences selectivity and resolution.[1][7]

    • For Reversed-Phase Mode:

      • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile). For some CSPs, enantioselectivity increases with the organic modifier concentration.[5]

      • Acidic Additives: The addition of a small amount of acid (e.g., formic acid, acetic acid, or perchloric acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group of this compound.[1][3]

    • For Normal Phase Mode:

      • Vary the ratio of non-polar and polar organic solvents (e.g., hexane/isopropanol).[1] Additives like diethylamine (for basic compounds) or acetic acid (for acidic compounds) can be beneficial.[8]

  • Adjust Flow Rate: Slower flow rates generally lead to better resolution as they allow more time for the enantiomers to interact with the CSP.[1][9] However, this increases analysis time. Start with the manufacturer's recommended flow rate and decrease it in small increments if resolution is insufficient.

  • Control Column Temperature: Temperature can have a complex and significant effect on chiral separations.[1][10][11]

    • Lower temperatures often improve resolution.[12]

    • Experiment with a column thermostat, testing temperatures in a range such as 10°C to 40°C to find the optimum.[1] In some cases, increasing the temperature can improve peak efficiency and even reverse the elution order of enantiomers.[13]

Troubleshooting Workflow for Poor Resolution

Caption: A troubleshooting workflow for poor peak resolution in chiral HPLC.

Problem 2: Peak Tailing or Asymmetric Peaks

Poor peak shape can compromise resolution and the accuracy of quantification.

Step-by-Step Troubleshooting:

  • Check for Column Overload: Injecting too much sample is a common cause of peak broadening and tailing.[1][7][9]

    • Action: Reduce the injection volume or dilute the sample.

  • Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[1][7]

    • Action: Flush the column with a strong solvent as recommended by the manufacturer.[1] If the problem persists, consider replacing the column. Using a guard column can help extend the life of your analytical column.[7]

  • Optimize Mobile Phase pH: For ionizable compounds like this compound, the mobile phase pH is crucial.

    • Action: Ensure the pH is appropriate to maintain a consistent ionization state of the analyte. For reversed-phase, a lower pH (e.g., using formic or perchloric acid) can suppress silanol interactions on the stationary phase and improve peak shape.[1]

  • Minimize Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.[1]

    • Action: Use tubing with the smallest possible inner diameter and length.

Frequently Asked Questions (FAQs)

Q1: Should I use a direct or indirect method for this compound enantiomer separation?

A1: The choice between direct and indirect methods depends on your specific needs and available instrumentation.[14][15]

  • Direct Methods (using a CSP): This is the most widely used approach for the direct separation of amino acid enantiomers without derivatization.[14] It is generally preferred because it avoids extra sample preparation steps and the potential for introducing impurities.[5]

  • Indirect Methods (using a chiral derivatizing agent): This involves derivatizing the this compound enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[14][16] This approach can be advantageous when high sensitivity is required, especially with fluorescent derivatizing agents, or when a suitable chiral column is not available.[14] A common derivatizing agent for amino acids is o-phthalaldehyde (OPA) in combination with a chiral thiol.[16][17][18]

Q2: What are typical starting conditions for method development for this compound enantiomers on a crown ether-based CSP?

A2: A good starting point for a crown ether-based column, such as ChiroSil® SCA(-), for a serine derivative would be:[3]

ParameterRecommended Starting Condition
Column Crown ether-based CSP (e.g., ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm)
Mobile Phase 84% Methanol / 16% Water with 5 mM Perchloric Acid
Flow Rate 1.0 mL/min
Temperature 25°C (can be optimized)
Detection UV (e.g., 210 nm) or Mass Spectrometry

Note: The elution order may be reversed by using the opposite conformation of the chiral stationary phase (e.g., ChiroSil® SCA(+)).[15]

Q3: How does pre-column derivatization with OPA work for chiral amino acid analysis?

A3: Pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-tert-butyloxycarbonyl-D-cysteine) is a common indirect method.[16] The primary amine of this compound reacts with OPA and the chiral thiol to form fluorescent diastereomeric isoindole derivatives.[17][19] These diastereomers can then be separated on a standard reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector.[16][19]

Experimental Protocol: Pre-column Derivatization with OPA/Boc-D-Cys

This protocol is adapted for the derivatization of amino acids for chiral analysis by HPLC.[16]

  • Prepare OPA Reagent: Dissolve 2 mg of OPA and 2 mg of N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) in 200 µL of methanol. This reagent should be prepared fresh daily.

  • Prepare Borate Buffer: Prepare a 400 mM sodium borate buffer and adjust the pH to 9.0.

  • Derivatization Reaction:

    • In a vial, mix 10 µL of your this compound sample with 70 µL of the 400 mM sodium borate buffer (pH 9.0).

    • Add 20 µL of the freshly prepared OPA reagent.

    • Allow the reaction to proceed at room temperature (e.g., 25°C) for 2 minutes.

  • HPLC Injection: Inject an appropriate volume (e.g., 10 µL) of the reaction mixture into the HPLC system equipped with a reversed-phase column.

Caption: Experimental workflow for OPA/Boc-D-Cys derivatization.

References

challenges in O-Methylserine metabolic labeling experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Methylserine (OMS) metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this non-canonical amino acid for proteomic analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to this compound Labeling

This compound (OMS) is a derivative of the amino acid L-serine where the hydrogen of the side chain's hydroxyl group is replaced by a methyl group.[1] In metabolic labeling, OMS can be introduced to cell cultures with the intention that it will be incorporated into newly synthesized proteins in place of serine. This allows for the subsequent identification and analysis of these proteins. However, the successful application of this technique requires careful optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in metabolic labeling?

A1: this compound, as a non-canonical amino acid, can be used to tag and identify newly synthesized proteins.[2][3] This allows for the study of protein dynamics, such as synthesis and turnover rates, in various cellular contexts.

Q2: Can this compound be toxic to cells?

A2: Yes, high concentrations of non-canonical amino acids can be toxic to cells. An early study on E. coli indicated that O-methyl-dl-serine inhibited growth.[4] It is crucial to determine the optimal, non-toxic concentration of OMS for your specific cell line through a dose-response experiment.

Q3: How is this compound incorporated into proteins?

A3: The underlying assumption is that OMS is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains at serine codons.[2][5] However, the efficiency of this process can vary significantly between cell types and experimental conditions.

Q4: What are the downstream applications of OMS labeling?

A4: Once incorporated into proteins, OMS can serve as a chemical handle for various downstream applications. These include proteomic analysis by mass spectrometry to identify and quantify newly synthesized proteins, and potentially for the introduction of biophysical probes if the OMS is further modified with a bioorthogonal handle for click chemistry.[2][6]

Troubleshooting Guide

Problem 1: Low or No Detectable Incorporation of this compound

This is a critical and common challenge in OMS labeling experiments. An early study reported that O-methyl-dl-serine was not incorporated into E. coli proteins.[4] Therefore, it is essential to validate its incorporation in your specific experimental system.

Potential Causes & Solutions:

  • Cell Line Specificity: The efficiency of non-canonical amino acid incorporation can be highly cell-line dependent.

    • Troubleshooting Steps:

      • Pilot Study: Before embarking on a large-scale experiment, perform a small-scale pilot study to confirm OMS incorporation in your cell line.

      • Positive Control: Include a well-characterized non-canonical amino acid, such as Azidohomoalanine (AHA) which is an analog of methionine, as a positive control for metabolic labeling.[7]

      • Western Blot Analysis: If you have an antibody against a highly abundant, newly synthesized protein in your system, you can use a Western blot to look for a mass shift corresponding to OMS incorporation.

  • Suboptimal Labeling Conditions: The concentration of OMS and the incubation time are critical parameters that need to be optimized.[8][9]

    • Troubleshooting Steps:

      • Concentration Gradient: Test a range of OMS concentrations (e.g., 0.1 mM to 2 mM) to find the optimal balance between labeling efficiency and cell viability.[8]

      • Time Course Experiment: Perform a time course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling duration for your protein of interest or for global proteome analysis.[8]

  • Competition with Serine: The presence of serine in the cell culture medium will compete with OMS for incorporation.

    • Troubleshooting Steps:

      • Serine-Free Medium: Use a serine-free medium for the labeling experiment.

      • Dialyzed Serum: If your experiment requires serum, use dialyzed fetal bovine serum (dFBS) to remove small molecules like amino acids.

Experimental Protocol: Optimizing OMS Labeling Conditions
  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase during the labeling period.

  • Preparation of Labeling Medium: Prepare a serine-free cell culture medium supplemented with a range of OMS concentrations (e.g., 0, 0.1, 0.5, 1, 2 mM). If using serum, ensure it is dialyzed.

  • Metabolic Labeling:

    • Wash the cells once with pre-warmed, sterile PBS.

    • Replace the standard medium with the prepared OMS-containing labeling medium.

    • Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).[8]

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis:

    • Cell Viability Assay: Assess cell viability for each OMS concentration to determine the toxicity threshold.

    • Western Blot: Analyze the incorporation of OMS into a specific, highly expressed protein by observing a mass shift.

    • Mass Spectrometry: For a more comprehensive analysis, perform mass spectrometry on the protein lysate to detect OMS-containing peptides.[10]

Problem 2: Cell Toxicity and Altered Growth

As observed in early studies with E. coli, OMS can be toxic and affect cell growth.[4]

Potential Causes & Solutions:

  • High OMS Concentration: Excessive concentrations of OMS can be cytotoxic.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of OMS concentrations to determine the EC50 and select a sub-toxic concentration for your experiments.

  • Metabolic Perturbations: The introduction of OMS may disrupt normal serine metabolism, which is crucial for various cellular processes, including nucleotide synthesis and one-carbon metabolism.[11]

    • Troubleshooting Steps:

      • Monitor Cell Morphology and Growth: Closely observe the cells during the labeling period for any changes in morphology or proliferation rate.

      • Metabolomic Analysis: If significant metabolic perturbations are suspected, consider performing metabolomic analysis to assess the impact of OMS on cellular metabolism.

Problem 3: Challenges in Downstream Analysis (Click Chemistry and Mass Spectrometry)

If your OMS is modified with a bioorthogonal handle for click chemistry, or if you are proceeding directly to mass spectrometry, you may encounter specific challenges.

Challenges with Click Chemistry:

  • Inefficient Reaction: Click chemistry reactions require specific conditions to proceed efficiently.[6][12]

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that your click chemistry reagents (e.g., copper catalyst, ligands, fluorescent probes) are of high quality and have been stored correctly.

      • Reaction Optimization: Optimize the reaction conditions, including pH, temperature, and incubation time.[12]

      • Controls: Include positive and negative controls for the click reaction itself.

Challenges with Mass Spectrometry:

  • Poor Ionization or Fragmentation of OMS-containing Peptides: The presence of OMS may alter the physicochemical properties of peptides, affecting their behavior in the mass spectrometer.[13][14]

    • Troubleshooting Steps:

      • Optimize MS Parameters: Adjust mass spectrometer parameters, such as collision energy, to improve the fragmentation of OMS-containing peptides.

      • Manual Spectra Validation: Manually inspect the mass spectra to confirm the identification of OMS-containing peptides.

      • Consider Different Fragmentation Techniques: If available, try different fragmentation methods (e.g., ETD, HCD) to see which provides better sequence coverage for your labeled peptides.

  • Database Search Issues: Standard database search algorithms may not be configured to identify peptides containing non-canonical amino acids.

    • Troubleshooting Steps:

      • Custom Database: Add the mass of this compound as a variable modification of serine in your search parameters.

      • Control for False Positives: Be aware of potential mass shifts that could be misinterpreted as OMS incorporation, such as other post-translational modifications.[15]

Data Presentation

Table 1: Recommended Starting Concentrations for OMS Labeling Optimization

Cell TypeStarting OMS Concentration Range (mM)Recommended Incubation Times (hours)
Adherent Mammalian Cells (e.g., HeLa, HEK293)0.1 - 1.04 - 24
Suspension Mammalian Cells (e.g., Jurkat)0.1 - 1.04 - 24
Note: These are general recommendations. Optimal conditions must be determined empirically for each cell line and experimental goal.

Visualizations

Diagram 1: this compound Metabolic Labeling Workflow

OMS_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis start Seed Cells labeling Incubate with This compound start->labeling lysis Cell Lysis labeling->lysis digestion Protein Digestion lysis->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis ms->data

Caption: A general workflow for this compound metabolic labeling experiments.

Diagram 2: Troubleshooting Low OMS Incorporation

Caption: A decision tree for troubleshooting low this compound incorporation.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Methylserine-related experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances encountered when working with this versatile, non-proteinogenic amino acid. As a modified serine derivative, this compound presents unique opportunities and challenges in peptide synthesis, metabolic labeling studies, and enzymatic assays. This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

Section 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

Incorporating this compound into a peptide sequence can introduce desirable properties, but its steric hindrance and the stability of the O-methyl group require careful consideration during synthesis.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low coupling efficiency when adding Fmoc-O-Methylserine-OH to my growing peptide chain. What are the likely causes and how can I improve the yield?

A1: Low coupling efficiency with this compound is a common hurdle primarily due to the steric hindrance imparted by the O-methyl group. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the peptide chain.

Causality and Solutions:

  • Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Recommendation: Employ stronger activating reagents. A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is often more effective.

  • Incomplete Reaction: A single coupling cycle may not be sufficient for complete reaction.

    • Recommendation: Perform a "double coupling" where the coupling step is repeated with a fresh solution of activated Fmoc-O-Methylserine-OH.

  • Reaction Kinetics: The reaction may require more time or a higher concentration of reagents to proceed to completion.

    • Recommendation: Increase the reaction time (e.g., from 1-2 hours to 4 hours) and use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents).

Q2: After cleaving my this compound-containing peptide from the resin, I see significant side products in my HPLC analysis. What are the potential side reactions and how can I minimize them?

A2: The presence of the O-methyl group and the choice of protecting groups on other residues can lead to specific side reactions during the acidic cleavage and deprotection step.

Causality and Solutions:

  • O-Sulfonation: A notable side reaction, particularly when using Pmc or Mtr protecting groups for arginine, is the O-sulfonation of serine (and threonine) residues during TFA cleavage.[1]

    • Mechanism: Reactive carbocations generated from the protecting groups can react with sulfuric acid impurities or byproducts, leading to the sulfonation of the hydroxyl group if it were exposed. While the O-methyl group is generally stable, harsh acidic conditions can potentially lead to its cleavage, exposing the hydroxyl for side reactions.

    • Prevention: The most effective preventative measure is the inclusion of appropriate scavengers in the cleavage cocktail. Triisopropylsilane (TIS) and water are crucial for quenching reactive carbocations. For peptides containing sensitive residues like tryptophan or cysteine, a more complex scavenger cocktail is necessary.

Table 1: Recommended Cleavage Cocktails for this compound Peptides

Peptide CompositionRecommended Cleavage Cocktail (v/v/v)Rationale
Standard Peptides95% TFA / 2.5% Water / 2.5% TISA general-purpose cocktail for robust cleavage and deprotection.
Peptides with Trp, Met, Cys94% TFA / 2.5% Water / 2.5% EDT / 1% TISEDT is included to protect cysteine and methionine from oxidation and alkylation.
Peptides with Arg(Pbf/Pmc)90% TFA / 5% Water / 5% Thioanisole / 2.5% EDTThioanisole aids in the removal of arginine protecting groups and scavenges carbocations.
  • Incomplete Deprotection: The steric bulk of this compound can sometimes hinder the complete removal of adjacent protecting groups.

    • Recommendation: Increase the cleavage time to 3-4 hours and ensure efficient mixing of the resin with the cleavage cocktail.

Q3: My this compound-containing peptide is difficult to purify by RP-HPLC. What are some strategies to improve separation?

A3: The introduction of this compound can alter the hydrophobicity and secondary structure of a peptide, leading to challenges in purification.

Troubleshooting Purification:

  • Poor Solubility: The peptide may not fully dissolve in the initial mobile phase.

    • Recommendation: Dissolve the crude peptide in a small amount of a stronger organic solvent like DMSO or DMF before diluting with the aqueous mobile phase.

  • Co-elution with Scavengers: Scavengers like phenol or thioanisole can have retention times similar to the peptide.

    • Recommendation: If possible, use a scavenger-free cleavage cocktail or one with more volatile scavengers. Alternatively, perform a precipitation and several washes with cold diethyl ether to remove the bulk of the scavengers before HPLC.

  • Broad Peaks or Tailing: This can be due to peptide aggregation or secondary structure formation on the column.

    • Recommendation: Modify the mobile phase by adding a small percentage of an organic solvent like isopropanol or acetonitrile to the aqueous phase to disrupt secondary structures. Adjusting the temperature of the column can also be beneficial.

Section 2: this compound in Cell Culture and Metabolic Labeling

This compound can be a valuable tool as a metabolic tracer to probe serine metabolism and related pathways. However, its introduction into a biological system requires careful consideration of its stability, uptake, and potential off-target effects.

Frequently Asked Questions & Troubleshooting

Q1: I am not observing significant incorporation of labeled this compound into downstream metabolites in my cell culture experiment. What could be the issue?

A1: Low incorporation of a metabolic tracer can stem from issues with the labeling medium, cell health, or the inherent metabolic pathways of your cell line.

Causality and Solutions:

  • Competition with Unlabeled Serine: The presence of unlabeled serine in the culture medium will dilute the labeled this compound pool.

    • Recommendation: Use a serine-free base medium for your experiments. If serum is required, use dialyzed fetal bovine serum (dFBS) to minimize the concentration of free amino acids.[2]

  • Cellular Uptake: The efficiency of this compound uptake can vary between cell lines.

    • Recommendation: Verify the expression of relevant amino acid transporters in your cell line, such as ASCT1 and ASCT2, which are known to transport serine.[3] If uptake is a suspected issue, consider optimizing the concentration of this compound in the medium or the labeling duration.

  • Cell Viability and Proliferation: Unhealthy or slow-growing cells will have reduced metabolic activity.

    • Recommendation: Ensure high cell viability (>95%) before initiating the labeling experiment. Monitor cell proliferation during the experiment to ensure the cells are metabolically active.[2]

  • Stability in Culture Medium: While generally stable, prolonged incubation at 37°C in a complex medium could lead to some degradation.

    • Recommendation: Prepare fresh labeling medium for each experiment. For long-term studies, consider replenishing the medium periodically.

Q2: I am concerned about the potential cytotoxicity of this compound in my cell culture experiments. How can I assess and mitigate this?

A2: While not typically considered highly toxic, any non-canonical amino acid should be evaluated for its potential effects on cell viability and function.

Assessing and Mitigating Cytotoxicity:

  • Dose-Response and Time-Course Experiments:

    • Protocol: Perform a dose-response experiment by incubating your cells with a range of this compound concentrations for a fixed time (e.g., 24 or 48 hours). Additionally, a time-course experiment with a fixed concentration can reveal time-dependent effects.

    • Assays: Use standard cell viability assays such as MTT, XTT, or a trypan blue exclusion assay to quantify cell viability.[4][5][6][7]

  • Morphological Observation:

    • Procedure: Regularly inspect the cells under a microscope for any changes in morphology, such as rounding, detachment, or the appearance of apoptotic bodies.

  • Mitigation:

    • Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration of this compound that provides a detectable signal in your metabolic labeling experiments without significantly impacting cell viability.

Section 3: Enzymatic Assays Involving this compound

This compound can be used as a substrate or an inhibitor in various enzymatic assays to study enzyme kinetics and function.

Frequently Asked Questions & Troubleshooting

Q1: I am using this compound as a substrate in an enzymatic assay, but I am observing a high background signal. What could be causing this?

A1: A high background signal in an enzymatic assay can be due to non-enzymatic reactions or interference from assay components.

Causality and Solutions:

  • Non-Enzymatic Reaction: The detection reagent may be reacting with this compound or other components in the reaction mixture.

    • Recommendation: Run a "no-enzyme" control containing all reaction components except the enzyme. A significant signal in this control indicates a non-enzymatic reaction.[1]

  • Reagent Instability: The detection reagent itself might be unstable under the assay conditions.

    • Recommendation: Check the manufacturer's specifications for the stability of the detection reagent at the pH and temperature of your assay.

  • Contaminated Reagents: One or more of your reagents could be contaminated with a substance that generates a signal.

    • Recommendation: Prepare fresh solutions of all reagents and repeat the assay.

Q2: When using this compound as a potential inhibitor, I am not seeing any inhibition of my enzyme. What are some possible reasons?

A2: The lack of inhibition could be due to issues with the inhibitor itself, the enzyme, or the assay conditions.

Troubleshooting Lack of Inhibition:

  • Inhibitor Concentration: The concentration of this compound may be too low to cause significant inhibition.

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations.

  • Enzyme Activity: The enzyme may not be active.

    • Recommendation: Run a positive control with a known inhibitor of your enzyme to confirm that the assay is working correctly. Also, verify the activity of your enzyme preparation.

  • Assay Conditions: The assay conditions (e.g., pH, temperature, substrate concentration) may not be optimal for observing inhibition.

    • Recommendation: Ensure your assay is running under initial velocity conditions and that the substrate concentration is at or below the Km value for competitive inhibition studies.[8]

Section 4: Analytical Characterization of this compound and its Derivatives

Accurate characterization of this compound and peptides containing it is crucial for data interpretation.

Frequently Asked Questions & Troubleshooting

Q1: I am having trouble getting a clear fragmentation pattern for my this compound-containing peptide in MS/MS analysis. What are some considerations?

A1: The presence of this compound can influence peptide fragmentation in mass spectrometry.

MS/MS Fragmentation Considerations:

  • Fragmentation Technique: Different fragmentation techniques (CID, HCD, ETD) will yield different fragmentation patterns.

    • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods typically produce b- and y-ions from backbone cleavage. The O-methyl group is generally stable under these conditions.

    • Electron Transfer Dissociation (ETD): This technique is useful for preserving post-translational modifications and can provide complementary fragmentation information, generating c- and z-ions.

  • Ambiguous Site Localization: In some cases, it may be challenging to definitively assign the location of the O-methyl group if other modifications are present.

    • Recommendation: Use high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions. Manual inspection of the spectra and comparison with theoretical fragmentation patterns are essential.

Q2: What are the key features to look for in the NMR spectrum of an this compound-containing peptide?

A2: NMR spectroscopy can provide valuable structural information about peptides containing this compound.

Key NMR Features:

  • O-Methyl Group Signal: A characteristic singlet peak corresponding to the three protons of the O-methyl group will be present in the 1H NMR spectrum, typically in the range of 3.2-3.5 ppm.

  • Backbone and Sidechain Protons: The chemical shifts of the α-proton, β-protons, and amide proton of the this compound residue will be influenced by the local chemical environment and the peptide's secondary structure.

  • NOESY Spectra: Nuclear Overhauser effect spectroscopy (NOESY) can be used to identify spatial proximities between the O-methyl protons and other protons in the peptide, providing valuable constraints for structure determination.

Visualizations

Experimental Workflow: Troubleshooting Low Coupling Efficiency in SPPS

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Optimization cluster_3 Resolution LowYield Low Peptide Yield or Incomplete Coupling CheckReagents Verify Reagent Quality (Fmoc-O-Methylserine, Solvents) LowYield->CheckReagents Potential Cause: Reagent Degradation StrongerActivator Switch to Stronger Activating Reagent (e.g., HATU) LowYield->StrongerActivator Potential Cause: Insufficient Activation DoubleCouple Implement Double Coupling LowYield->DoubleCouple Potential Cause: Incomplete Reaction CheckReagents->StrongerActivator If Reagents are Good StrongerActivator->DoubleCouple If Still Low Yield IncreaseTimeConc Increase Reaction Time and Reagent Concentration DoubleCouple->IncreaseTimeConc For Very Difficult Couplings MonitorCoupling Monitor Coupling with Kaiser or Chloranil Test IncreaseTimeConc->MonitorCoupling Verify Completion ImprovedYield Improved Coupling Efficiency and Yield MonitorCoupling->ImprovedYield Successful Coupling

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound in SPPS.

Signaling Pathway: this compound as a Metabolic Tracer

G cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Metabolism cluster_3 Analysis OMS_medium Labeled this compound (in culture medium) Transporter Amino Acid Transporters (e.g., ASCT1/2) OMS_medium->Transporter OMS_cyto Intracellular Labeled This compound Transporter->OMS_cyto SerinePathways Serine Metabolic Pathways OMS_cyto->SerinePathways Potential Metabolic Entry Glycine Glycine SerinePathways->Glycine OneCarbon One-Carbon Units SerinePathways->OneCarbon MS_Analysis Mass Spectrometry (LC-MS/MS) Glycine->MS_Analysis Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides Methylation Methylation Reactions OneCarbon->Methylation Nucleotides->MS_Analysis Methylation->MS_Analysis LabeledMetabolites Detection of Labeled Downstream Metabolites MS_Analysis->LabeledMetabolites

Caption: Conceptual pathway of labeled this compound in metabolic tracing experiments.

References

Validation & Comparative

A Comparative Guide to Validating O-Methylserine Purity: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific outcomes are built. O-Methylserine, a non-proteinogenic amino acid derivative, is increasingly utilized as a key building block in the synthesis of complex molecules and novel therapeutic agents. Its structural integrity and purity are paramount to ensuring the desired biological activity and safety profile of the final drug product.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the power and precision of mass spectrometry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity: Understanding Potential Impurities in this compound

The synthesis of this compound, like any chemical transformation, is susceptible to the formation of impurities. A common synthetic route involves the reaction of methyl acrylate with bromine and methanol to form methyl α-bromo-β-methoxypropionate, which is then aminated.[1] This process can introduce several potential impurities that must be monitored and controlled:

  • Starting Materials: Residual, unreacted methyl acrylate, bromine, or methanol.

  • Intermediates: Unreacted methyl α-bromo-β-methoxypropionate.

  • Byproducts: Methyl α,β-dibromopropionate, a common byproduct of the bromination step.[1]

  • Enantiomeric Impurities: If a specific stereoisomer (L- or D-O-Methylserine) is required, the presence of the unwanted enantiomer is a critical purity parameter.

The presence of these impurities can have significant consequences, ranging from altered physicochemical properties to unforeseen toxicological effects in downstream applications. Therefore, a robust analytical strategy is essential to ensure the quality of this compound.

Mass Spectrometry: A Powerful Tool for Purity Assessment

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard technique for the sensitive and selective quantification of small molecules in complex matrices. Its application to this compound purity analysis offers several distinct advantages, which we will explore in comparison to other analytical techniques.

Experimental Workflow: LC-MS/MS for this compound Purity

The following workflow provides a detailed, step-by-step methodology for the validation of this compound purity using LC-MS/MS. This protocol is designed to be a self-validating system, incorporating best practices for analytical method development.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Accurately weigh this compound sample prep2 Dissolve in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) prep1->prep2 prep3 Prepare a series of dilutions for calibration curve prep2->prep3 lc1 Inject sample onto a C18 reversed-phase column prep3->lc1 lc2 Elute with a gradient of mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) lc1->lc2 ms1 Ionize eluent using Electrospray Ionization (ESI) in positive mode lc2->ms1 ms2 Select precursor ion (m/z 120.06) in the first quadrupole (Q1) ms1->ms2 ms3 Fragment precursor ion in the collision cell (Q2) ms2->ms3 ms4 Monitor specific product ions (e.g., m/z 74.06, 102.05) in the third quadrupole (Q3) ms3->ms4 data1 Integrate peak areas for this compound and impurities ms4->data1 data2 Construct calibration curve and determine concentration data1->data2 data3 Calculate purity based on the area percentage of the main peak data2->data3

Caption: A typical workflow for the purity analysis of this compound using LC-MS/MS.

Detailed LC-MS/MS Protocol

1. Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions from this stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Prepare the this compound sample to be tested at a concentration of 1 mg/mL in the same diluent as the standard.

2. LC-MS/MS Parameters:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1): m/z 120.06; Product ions (Q3): m/z 74.06 (quantitative), m/z 102.05 (qualitative).[2]

    • Potential Impurity (Methyl α,β-dibromopropionate): This impurity would likely be monitored in a separate analysis or by a different detector as it may not ionize well under the same conditions.

3. Data Analysis:

  • Integrate the peak area of the quantitative transition for this compound in both the standards and the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all detected peaks.

This detailed protocol, when followed with appropriate system suitability tests and quality control samples, provides a robust and reliable method for the validation of this compound purity. The principles of this method are consistent with regulatory guidance on the validation of analytical procedures.[3]

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive understanding of its strengths and weaknesses relative to other analytical techniques is crucial for making informed decisions in a research and development setting.

Technique Principle Strengths for this compound Analysis Limitations for this compound Analysis
LC-MS/MS Separation by chromatography followed by mass-based detection and fragmentation.High Sensitivity & Selectivity: Capable of detecting and quantifying trace-level impurities. Specificity: MRM provides high confidence in analyte identification. Quantitative Accuracy: Excellent for precise quantification over a wide dynamic range.Requires Reference Standards: For absolute quantification, a certified reference standard is necessary. Matrix Effects: Ionization efficiency can be affected by co-eluting compounds.
Quantitative NMR (qNMR) Measures the signal intensity of specific nuclei in a magnetic field, which is directly proportional to the number of nuclei.Primary Method: Can determine purity without a specific reference standard for the analyte.[4][5] Structural Information: Provides detailed structural information about the analyte and any impurities. Non-destructive: The sample can be recovered after analysis.Lower Sensitivity: Less sensitive than MS, making it challenging to detect very low-level impurities. Complex Spectra: Overlapping signals in complex mixtures can complicate quantification.
Chiral HPLC with UV/Vis Detection Separation of enantiomers on a chiral stationary phase followed by UV/Vis absorbance detection.Excellent for Enantiomeric Purity: The gold standard for determining the ratio of D- and L-enantiomers.[6][7] Robust and Widely Available: A common and well-established technique in most analytical laboratories.Lower Sensitivity than MS: May not detect other, non-chiral impurities at low levels. Requires Chromophore: this compound has a weak UV chromophore, which can limit sensitivity.
Decision-Making Workflow for Analytical Technique Selection

The choice of analytical technique should be guided by the specific requirements of the analysis. The following decision-making workflow can help researchers select the most appropriate method.

Analytical_Technique_Selection start Start: Define Analytical Goal for this compound q1 Is enantiomeric purity the primary concern? start->q1 q2 Is detection of trace-level impurities critical? q1->q2 No hplc Use Chiral HPLC with UV/Vis Detection q1->hplc Yes q3 Is a primary purity assessment without a specific reference standard required? q2->q3 No lcms Use LC-MS/MS q2->lcms Yes qnmr Use Quantitative NMR (qNMR) q3->qnmr Yes combined Use a combination of techniques (e.g., LC-MS/MS and Chiral HPLC) q3->combined No/Uncertain

Caption: A decision-making workflow for selecting the appropriate analytical technique for this compound purity validation.

Orthogonal Approaches for Comprehensive Purity Profiling

For comprehensive and unambiguous purity validation, a multi-faceted approach employing orthogonal techniques is highly recommended. For instance, LC-MS/MS can be used for the sensitive detection and quantification of a wide range of impurities, while chiral HPLC is employed to specifically determine enantiomeric purity. Quantitative NMR can then serve as a primary method to provide an independent and absolute purity value. This combination of techniques provides a self-validating system that ensures the highest level of confidence in the quality of the this compound.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality, safety, and efficacy of downstream pharmaceutical products. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for the detection and quantification of potential impurities. By understanding the principles behind the methodology and employing a systematic and validated approach, researchers can have high confidence in the purity of their this compound. Furthermore, by considering the strengths and limitations of complementary techniques such as qNMR and chiral HPLC, a truly comprehensive and robust purity assessment can be achieved, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

A Tale of Two Serines: An In Vivo Comparative Analysis of L-Serine and O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of molecular biology and pharmacology, even the smallest structural modification to a molecule can lead to vastly different biological outcomes. This guide provides an in-depth comparative analysis of the naturally occurring amino acid L-serine and its synthetic derivative, O-Methylserine, from an in vivo perspective. While L-serine is a cornerstone of mammalian metabolism with well-documented physiological roles, this compound remains a frontier molecule, with its in vivo behavior largely uncharted. This guide will illuminate the knowns of L-serine, contrast them with the speculative yet intriguing potential of this compound, and provide a framework for future research.

Section 1: L-Serine - The Physiological Workhorse

L-Serine is a non-essential amino acid, meaning it can be synthesized by the human body. Its importance, however, is anything but "non-essential." It is a central player in a vast network of metabolic pathways, contributing to everything from protein structure to neurotransmission.

The Multifaceted Roles of L-Serine In Vivo

L-serine is integral to numerous physiological processes:

  • Protein Synthesis: As a proteinogenic amino acid, L-serine is a fundamental building block of proteins, where its hydroxyl side chain can be a site for phosphorylation, a key mechanism for regulating protein activity.[1][2]

  • Precursor to Biomolecules: L-serine is a precursor for the synthesis of other amino acids, including glycine and cysteine.[2][3] It is also essential for the production of phospholipids and sphingolipids, which are critical components of cell membranes and the myelin sheath that insulates nerve fibers.[1][4]

  • Central Nervous System Function: In the brain, L-serine is a precursor to the neuromodulator D-serine, which plays a crucial role in synaptic plasticity and memory formation.[4][5] L-serine itself can act as a neuroprotective agent.[2][4][5]

  • One-Carbon Metabolism: L-serine is a major source of one-carbon units for the folate and methionine cycles, which are vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression.[3][6]

In Vivo Pharmacokinetics of L-Serine

Understanding the absorption, distribution, metabolism, and excretion (ADME) of L-serine is crucial for its therapeutic application. Studies in humans have shown that orally administered L-serine is rapidly absorbed, with plasma levels rising and falling quickly.[7] This suggests that for therapeutic purposes, multiple daily doses may be necessary to maintain elevated plasma concentrations.[7] The liver plays a significant role in the first-pass metabolism of dietary L-serine.[8][9]

L-Serine Metabolism: A Central Hub

The metabolic fate of L-serine is complex and highly regulated. It can be synthesized from the glycolytic intermediate 3-phosphoglycerate and can be converted to pyruvate, feeding into the citric acid cycle for energy production.[10]

Section 2: this compound - The Enigmatic Derivative

In stark contrast to the well-characterized L-serine, this compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. Its primary distinguishing feature is the methylation of the hydroxyl group on its side chain. This seemingly minor alteration has profound implications for its biological activity, or lack thereof, in pathways that rely on the free hydroxyl group of L-serine.

Known Biological Interactions of this compound

In vivo data on this compound is virtually nonexistent in publicly available scientific literature. The available information is largely from chemical suppliers and in vitro studies:

  • Synthetic Building Block: this compound is primarily used as a chiral building block in organic synthesis.

  • Potential as a Research Tool: It has been suggested as a reagent for synthesizing D-serine transporter inhibitors, which could have applications in treating visual system disorders.

  • Antimicrobial Properties: There is a mention of O-Methyl-DL-serine affecting the growth of E. coli, suggesting potential antimicrobial activity.

Hypothetical In Vivo Behavior and Metabolic Fate of this compound

Given the lack of direct in vivo data, we can only hypothesize about the behavior of this compound based on its structure:

  • Metabolic Inertness: The methylated hydroxyl group would likely prevent this compound from participating in many of L-serine's key reactions. For instance, it cannot be phosphorylated, nor can it likely be converted to glycine by serine hydroxymethyltransferase, a key step in one-carbon metabolism.

  • Potential for Novel Interactions: The methyl group could lead to novel interactions with enzymes or receptors that do not bind L-serine. It might act as an antagonist at sites where L-serine is a substrate or an agonist.

  • Pharmacokinetics: Its absorption, distribution, and excretion are unknown. It may be absorbed via amino acid transporters, but its metabolic clearance is likely to be much slower than L-serine due to its resistance to common metabolic pathways.

Section 3: Comparative Analysis and Future Directions

The comparison between L-serine and this compound is a study in contrasts: a well-understood, essential metabolite versus a synthetic compound with largely unknown biological effects.

FeatureL-SerineThis compound
Natural Occurrence Abundant in all living organismsNot naturally occurring (non-proteinogenic)
Role in Protein Synthesis Incorporated into proteinsNot incorporated into proteins
Metabolic Fate Central hub of metabolism (glycolysis, gluconeogenesis, one-carbon metabolism)[6][10]Likely metabolically inert due to the methylated hydroxyl group (Hypothetical)
Known In Vivo Effects Neuroprotection, precursor to numerous biomolecules, role in immune function[2][3][4]Affects E. coli growth; largely unknown in mammals
Pharmacokinetics Rapid absorption and metabolism[7]Unknown
Causality Behind Experimental Choices

When studying these two molecules in vivo, the experimental design must reflect the vast difference in our current knowledge.

  • For L-Serine: The focus is often on its therapeutic potential. Experiments are designed to investigate its efficacy in various disease models, such as neurodegenerative diseases or metabolic disorders.[2] The causality is based on its known metabolic roles; for example, supplementing L-serine to potentially boost the production of neuroprotective sphingolipids.[4]

  • For this compound: The initial experimental goal would be fundamental characterization. The causality would be exploratory: to determine if this synthetic molecule has any biological effect, toxic or therapeutic. The primary questions would revolve around its basic ADME properties and its potential to interact with known biological pathways.

Proposed Experimental Workflows

To bridge the knowledge gap for this compound, a series of in vivo experiments are necessary. The following workflows are proposed:

G cluster_0 Animal Model (e.g., Rodent) cluster_1 Analytical Chemistry cluster_2 Data Analysis & Interpretation A Single Dose Administration (Oral & IV) B Serial Blood & Urine Collection A->B C Tissue Harvesting (Brain, Liver, Kidney) A->C D LC-MS/MS Analysis of this compound & Potential Metabolites B->D C->D F Toxicity Assessment (Histopathology, Clinical Chemistry) C->F E Pharmacokinetic Modeling (t1/2, Cmax, AUC) D->E

Caption: Proposed workflow for initial in vivo characterization of this compound.

G cluster_0 Isotope Labeling cluster_1 In Vivo Administration cluster_2 Metabolite Profiling cluster_3 Pathway Analysis A Synthesize ¹³C or ¹⁵N labeled L-Serine & this compound B Administer labeled compounds to animal models A->B C Collect biological samples (blood, tissues) B->C D Mass Spectrometry-based Metabolomics C->D E Trace labeled atoms through metabolic pathways D->E F Compare metabolic fates of L-Serine and this compound E->F

Caption: Experimental design for a comparative metabolic tracing study.

Visualizing the Metabolic Divergence

The following diagrams illustrate the known metabolic pathways of L-serine and the hypothetical, truncated fate of this compound.

G 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Glycine Glycine L-Serine->Glycine SHMT Pyruvate Pyruvate L-Serine->Pyruvate Serine Dehydratase Phospholipids Phospholipids L-Serine->Phospholipids Sphingolipids Sphingolipids L-Serine->Sphingolipids Cysteine Cysteine L-Serine->Cysteine One-Carbon Units One-Carbon Units Glycine->One-Carbon Units

Caption: Simplified metabolic pathways of L-serine.

G This compound (Exogenous) This compound (Exogenous) Circulation Circulation This compound (Exogenous)->Circulation Excretion (Unchanged) Excretion (Unchanged) Circulation->Excretion (Unchanged) Minimal/No Incorporation\ninto Major Pathways Minimal/No Incorporation into Major Pathways Circulation->Minimal/No Incorporation\ninto Major Pathways

Caption: Hypothetical and simplified in vivo fate of this compound.

Section 4: Detailed Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Protocol for In Vivo Administration and Sample Collection in a Rodent Model
  • Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12:12 light-dark cycle, 22±2°C) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Compound Preparation:

    • L-Serine: Dissolve L-serine in sterile saline to the desired concentration (e.g., 1 g/kg body weight).

    • This compound: Prepare a suspension or solution in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose) at the desired concentration.

  • Administration:

    • Oral Gavage: Administer the prepared solutions/suspensions via oral gavage at a volume of 10 mL/kg.

    • Intravenous Injection: Administer sterile-filtered solutions via tail vein injection at a volume of 5 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Tissue Harvesting:

    • At the final time point, euthanize animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Rapidly dissect tissues of interest (e.g., liver, brain, kidney), snap-freeze in liquid nitrogen, and store at -80°C.

Protocol for LC-MS/MS Quantification of L-Serine and this compound in Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₃,¹⁵N-L-serine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for L-serine, this compound, and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of L-serine and this compound.

    • Calculate the concentration in the plasma samples based on the peak area ratios of the analytes to the internal standard.

Conclusion

The comparative analysis of L-serine and this compound highlights a significant chasm in our understanding. L-serine stands as a well-established, vital component of mammalian physiology. In contrast, this compound is a synthetic entity whose in vivo properties remain largely a black box. The methylation of the hydroxyl group is predicted to render it metabolically inert in pathways central to L-serine's function, but it may also open the door to novel pharmacological activities. The experimental frameworks and protocols provided in this guide offer a clear path forward for elucidating the in vivo profile of this compound. Such research is essential to unlock its potential as a research tool or therapeutic agent and to fully appreciate the profound biological consequences of a single methyl group.

References

A Comparative Guide to the Biological Activities of O-Methylserine and D-Serine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced roles of neuromodulators is paramount. This guide provides an in-depth, objective comparison of D-Serine, a well-established endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and O-Methylserine, a related synthetic derivative. We will explore their distinct mechanisms of action, metabolic pathways, and therapeutic implications, supported by experimental data and detailed protocols.

Introduction: The NMDA Receptor and the Co-Agonist Imperative

The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] A unique feature of the NMDAR is its requirement for dual activation: it needs to bind not only the principal excitatory neurotransmitter, glutamate, but also a co-agonist at the "glycine site" on its GluN1 subunit.[1][3]

For decades, glycine was considered the primary co-agonist. However, a large body of evidence has now established D-Serine as the dominant and necessary endogenous co-agonist in many brain regions, mediating critical physiological processes and pathological states.[4][5][6] In contrast, This compound , a synthetic derivative of serine, is not an endogenous modulator.[7] Its biological significance appears to stem from its utility as a chemical tool, particularly as a reagent for synthesizing inhibitors of D-serine transporters.[8] This guide will dissect the profound differences in their biological activities, highlighting the distinction between a direct, endogenous ligand and a synthetic modulator of its signaling system.

D-Serine: The Endogenous Master of the Co-Agonist Site

D-Serine has transitioned from a biological curiosity—an "unnatural" D-amino acid in mammals—to a recognized key neuromodulator.[1] Its identity has been described as "shape-shifting," evolving from a simple glial transmitter to a complex modulator originating from both neurons and astrocytes.[9][10]

Mechanism of Action and Physiological Role

D-Serine binds with high affinity to the co-agonist site on the GluN1 subunit of the NMDA receptor.[6] This binding is a prerequisite for the glutamate-induced opening of the receptor's ion channel, allowing calcium influx and the initiation of downstream signaling cascades essential for processes like long-term potentiation (LTP), the cellular basis of memory formation.[11][12] The synthesis and release of D-serine are tightly regulated, with evidence suggesting it can be released from both astrocytes (as a "gliotransmitter") and neurons (in an autocrine fashion) to prime NMDARs for activation.[10][13]

NMDA_Activation cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor GluN2 (Glutamate Site) GluN1 (Co-agonist Site) Ion Channel (Closed) Mg2+ NMDAR_Open Activated NMDA Receptor Glutamate Bound D-Serine Bound Ion Channel (Open) NMDAR->NMDAR_Open Conformational Change Ca2 Ca²+ Influx NMDAR_Open:f3->Ca2 Permeates Glutamate Glutamate Glutamate->NMDAR:f1 Binds DSerine D-Serine DSerine->NMDAR:f2 Binds Plasticity Synaptic Plasticity (LTP, Learning) Ca2->Plasticity Initiates Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate HEK293 Cells (384-well format) B 2. Transfect with NMDAR Subunit Plasmids A->B C 3. Incubate to Express Receptors (with protective antagonist) B->C D 4. Wash to Remove Antagonist C->D E 5. Load with Calcium Fluorescent Dye D->E F 6. Add Test Compounds (D-Serine, this compound, etc.) E->F G 7. Stimulate with Glutamate F->G H 8. Measure Fluorescence (Plate Reader) G->H I 9. Calculate Fluorescence Change (ΔF/F₀) H->I J 10. Generate Dose-Response Curves (EC₅₀ / IC₅₀) I->J

References

A Comparative Guide to the Structural Confirmation of Synthetic O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for verifying the structure of synthetic O-Methylserine, a non-proteinogenic amino acid of interest in various research domains. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting supporting experimental data and protocols to distinguish this compound from its structural isomers, N-Methylserine and Serine Methyl Ester.

The Imperative of Structural Verification

This compound, with the chemical formula C₄H₉NO₃, possesses a methyl group on the oxygen atom of the serine side chain.[1][2][3][4] Its precise synthesis and structural integrity are paramount for its intended downstream applications. Isomeric impurities, such as N-Methylserine (methylation on the nitrogen) and Serine Methyl Ester (methylation on the carboxyl group), can arise during synthesis and may exhibit significantly different biological activities and chemical properties. Therefore, robust analytical confirmation is not merely a procedural step but a critical component of quality control and experimental validity.

Core Analytical Techniques for Structural Elucidation

The primary tools for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, we can deduce the exact arrangement of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Its Isomers

Compound Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
This compound α-CH~3.8 - 4.2~55 - 60
β-CH₂~3.6 - 4.0 (diastereotopic)~70 - 75
-OCH₃~3.3 - 3.5~58 - 62
-COOH~10 - 13 (exchangeable)~170 - 175
N-Methylserine α-CH~3.5 - 3.9~65 - 70
β-CH₂~3.9 - 4.3 (diastereotopic)~60 - 65
-NCH₃~2.5 - 2.8~30 - 35
-COOH~10 - 13 (exchangeable)~175 - 180
Serine Methyl Ester α-CH~3.9 - 4.3~55 - 60
β-CH₂~3.8 - 4.2 (diastereotopic)~62 - 67
-COOCH₃~3.7 - 3.9~51 - 55
-OHVariable (exchangeable)-

Note: Predicted values are estimates and may vary based on solvent and pH.

The key differentiating features in the NMR spectra will be:

  • The chemical shift of the methyl group: In this compound, the -OCH₃ protons will appear as a singlet at approximately 3.3-3.5 ppm, and the carbon will resonate around 58-62 ppm. In contrast, the -NCH₃ of N-Methylserine will be significantly upfield (2.5-2.8 ppm for protons, 30-35 ppm for carbon), and the -COOCH₃ of Serine Methyl Ester will have a distinct chemical shift around 3.7-3.9 ppm for protons and 51-55 ppm for carbon.

  • The multiplicity and chemical shifts of the α-CH and β-CH₂ protons: The electronic environment of these protons will be subtly different for each isomer, leading to variations in their chemical shifts and coupling patterns.

A rigorous NMR analysis is crucial for unambiguous structural confirmation.

Workflow for NMR-based structural confirmation of this compound.

Causality in Protocol Choices:

  • Deuterated Solvents: Using deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's proton signals.[5][6][7] The choice of solvent (e.g., D₂O for water-soluble compounds) depends on the sample's solubility.

  • 2D NMR: While 1D spectra provide initial information, 2D experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for definitively assigning which protons are coupled to which carbons, thus confirming the exact placement of the methyl group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like amino acid derivatives, as it typically keeps the molecule intact, providing a clear molecular ion peak.[1][5][8][9]

This compound and its isomers all have the same molecular formula (C₄H₉NO₃) and therefore the same exact mass of 119.0582 g/mol .[3] Consequently, high-resolution mass spectrometry (HRMS) alone cannot differentiate between them. The key to distinction lies in tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed.

Table 2: Key MS and MS/MS Data for this compound and Isomers

Compound Precursor Ion (m/z) [M+H]⁺ Characteristic Fragment Ions (m/z) and Neutral Losses
This compound 120.065574.060 (Loss of H₂COOCH₃), 44.050 (Loss of CH₃OCH₂CH)
N-Methylserine 120.065874.060 (Loss of H₂CO), 102.055 (Loss of H₂O)[10]
Serine Methyl Ester 120.065588.050 (Loss of CH₃OH), 60.045 (Loss of H₂COOCH₃)

Note: Fragmentation patterns can be influenced by collision energy and instrument type.

The fragmentation pathways provide a structural fingerprint:

  • This compound: A characteristic fragmentation would be the loss of the methoxy group and parts of the side chain.

  • N-Methylserine: A prominent loss of water is expected from the hydroxyl group, which is less likely in this compound where the hydroxyl is capped.

  • Serine Methyl Ester: The loss of methanol from the ester group is a key diagnostic fragmentation.

Workflow for ESI-MS/MS-based structural confirmation of this compound.

Causality in Protocol Choices:

  • Dilute Solution and Volatile Solvents: ESI is a concentration-sensitive technique, and high concentrations can lead to signal suppression and the formation of adducts. Volatile solvents are necessary for efficient droplet desolvation in the ESI source.[5][6]

  • Formic Acid: The addition of a small amount of acid promotes protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is typically more stable and provides a clearer spectrum in positive ion mode.[6]

  • Tandem Mass Spectrometry (MS/MS): This is the crucial step that induces fragmentation of the molecular ion, providing the structural fingerprint necessary to differentiate between the isomers.[11]

Comparative Analysis: Distinguishing this compound from its Isomers

The following diagram illustrates the key structural differences that lead to the distinct analytical signatures discussed above.

Isomer_Comparison cluster_O This compound cluster_N N-Methylserine cluster_E Serine Methyl Ester O_struct O_label Methyl on Oxygen N_label Methyl on Nitrogen N_struct E_label Methyl on Carboxyl E_struct

Structural comparison of this compound and its isomers.

By combining the data from NMR and MS, a definitive structural assignment can be made. The NMR data will pinpoint the location of the methyl group based on its chemical shift and correlations to neighboring atoms, while the MS/MS data will provide confirmatory evidence through a unique fragmentation pattern.

Conclusion

The structural confirmation of synthetic this compound requires a multi-technique approach. While high-resolution mass spectrometry can confirm the elemental composition, it cannot distinguish between isomers. The combination of ¹H and ¹³C NMR spectroscopy, along with tandem mass spectrometry, provides the necessary orthogonal data to unambiguously verify the correct structure. By carefully following the outlined protocols and comparing the acquired data with the expected values and fragmentation patterns, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent studies.

References

The Unseen Player: A Guide to Using O-Methylserine as a Negative Control in Serine Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the non-essential amino acid L-serine plays a surprisingly central role. It is not merely a building block for proteins, but a critical hub for numerous biosynthetic pathways, including the synthesis of nucleotides, lipids, and other amino acids. Furthermore, serine is a primary source of one-carbon units, which are essential for methylation reactions that regulate gene expression and other fundamental cellular processes. Given its multifaceted contributions, studying the effects of serine deprivation has become a key strategy for understanding its importance in both normal physiology and diseases like cancer.

However, the simple removal of serine from cell culture media introduces a significant experimental challenge: how to distinguish the specific metabolic consequences of serine absence from the non-specific cellular stress caused by the lack of an amino acid. This is where a carefully chosen negative control becomes paramount. This guide provides a comprehensive comparison of potential negative controls in serine studies, with a primary focus on the underutilized but highly effective molecule, O-Methylserine .

The Rationale for a "Silent" Serine Analog

When researchers culture cells in serine-free media, they aim to probe the cellular response to the cessation of serine-dependent metabolic pathways. However, cells also possess sophisticated amino acid sensing mechanisms. The absence of an amino acid can trigger stress responses, such as the activation of the integrated stress response (ISR) and the inhibition of mTORC1 signaling, which can have widespread effects on cell growth, proliferation, and survival, independent of the specific metabolic roles of the missing amino acid.[1][2]

Therefore, an ideal negative control for serine starvation studies would be a molecule that:

  • Is structurally similar to serine, allowing it to be recognized by amino acid transporters and potentially some amino acid sensing pathways.

  • Is metabolically inert, meaning it cannot be utilized in the downstream metabolic pathways that serine fuels.

  • Does not exhibit off-target toxic effects.

This is where this compound emerges as a strong candidate.

This compound: A Chemically "Blocked" Serine

This compound is a derivative of serine in which the hydrogen atom of the hydroxyl group is replaced by a methyl group.[3][4] This seemingly minor modification has profound consequences for its biological activity. The hydroxyl group of serine is the reactive site for many of its metabolic functions. For instance, it is the point of attachment for post-translational modifications and, crucially, it is the group removed by serine hydroxymethyltransferase (SHMT) to generate a one-carbon unit for the folate cycle.

By "capping" this hydroxyl group with a chemically stable methyl group, this compound is rendered largely inert in these key metabolic reactions. This structural difference is the fundamental reason for its utility as a negative control.

Caption: Structural difference between L-Serine and this compound and its metabolic consequence.

While direct, contemporary experimental data in mammalian cells is still emerging, a foundational study in E. coli demonstrated that O-Methyl-dl-serine is not incorporated into proteins, providing strong evidence for its biological inertness.[5] This lack of incorporation is a critical feature for a negative control, as it avoids confounding effects on protein structure and function.

Comparative Analysis of Negative Controls

To fully appreciate the value of this compound, it is essential to compare it with other potential negative controls used in serine deprivation studies.

Control CompoundRationale for UseAdvantagesDisadvantages
No Amino Acid The most straightforward approach to mimic serine starvation.Simple to implement.Does not control for the cellular stress response to amino acid absence.
This compound A structurally similar, non-metabolizable serine analog.Controls for amino acid sensing pathways without fueling serine metabolism.Limited direct experimental validation in mammalian systems.
Glycine The product of serine catabolism; can be converted back to serine.Readily available and metabolically related to serine.Can be converted to serine, thus partially rescuing the serine-deprived state. High levels can be inhibitory.[6]
Alanine A structurally similar, small, non-polar amino acid.Controls for the presence of a generic amino acid.Structurally and chemically distinct from serine; may not engage the same transporters or sensing mechanisms.[7]

Experimental Design: Validating and Utilizing this compound

Given the relative novelty of using this compound as a negative control in many experimental systems, it is crucial for researchers to perform initial validation experiments.

Protocol 1: Validating the Inertness of this compound

Objective: To confirm that this compound does not rescue the anti-proliferative effects of serine starvation in a cell line of interest.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to serine starvation)

  • Complete culture medium

  • Serine-free culture medium

  • L-Serine solution (sterile, stock solution)

  • O-Methyl-L-serine solution (sterile, stock solution)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., resazurin-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Media Preparation: Prepare the following experimental media:

    • Control: Complete culture medium.

    • Serine-Free: Serine-free culture medium.

    • Serine Rescue: Serine-free culture medium supplemented with a physiological concentration of L-Serine (e.g., 0.4 mM).

    • This compound Control: Serine-free culture medium supplemented with O-Methyl-L-serine at the same concentration as the L-Serine rescue.

  • Treatment: Aspirate the overnight culture medium and replace it with the experimental media.

  • Incubation: Culture the cells for a period that typically induces a significant anti-proliferative effect in the serine-free condition (e.g., 48-72 hours).

  • Proliferation Assay: At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal from the proliferation assay and normalize the data to the control condition.

Expected Results:

  • Control: 100% proliferation.

  • Serine-Free: Significantly reduced proliferation compared to the control.

  • Serine Rescue: Proliferation restored to a level similar to the control.

  • This compound Control: Proliferation similar to the serine-free condition, demonstrating that this compound does not rescue cell growth.

Caption: Workflow for validating the inertness of this compound.

Protocol 2: Assessing Cellular Stress Markers

Objective: To determine if this compound mitigates the general amino acid stress response observed during serine starvation.

Materials:

  • Cell lysates from the experiment described in Protocol 1.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies against key stress markers (e.g., p-eIF2α, ATF4, p-mTORC1 substrates like p-S6K).

  • Loading control antibody (e.g., β-actin).

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from the different experimental conditions and determine the protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting according to standard protocols.

  • Antibody Incubation: Probe the membranes with primary antibodies against the stress markers of interest and a loading control.

  • Detection and Analysis: Use an appropriate detection method and quantify the band intensities. Normalize the levels of the phosphorylated proteins to their total protein counterparts and to the loading control.

Expected Results:

  • Serine-Free: Increased levels of p-eIF2α and ATF4, and decreased phosphorylation of mTORC1 substrates compared to the control.

  • This compound Control: The levels of these stress markers should be attenuated compared to the serine-free condition, suggesting that the presence of this compound can partially alleviate the general amino acid stress response.

Signaling Pathways and the Role of this compound

The mTORC1 pathway is a central regulator of cell growth and is highly sensitive to amino acid availability. Serine starvation is known to inhibit mTORC1 signaling.[8] By using this compound as a control, researchers can begin to dissect whether the inhibition of mTORC1 is a direct consequence of the lack of serine's metabolic products or a result of the general amino acid stress response.

mTORC1_Signaling cluster_input Inputs cluster_sensing Amino Acid Sensing cluster_mTORC1 mTORC1 Pathway cluster_output Cellular Outputs serine Serine aa_sensor Amino Acid Sensors serine->aa_sensor Activates oms This compound oms->aa_sensor Potentially Engages no_aa No Amino Acid no_aa->aa_sensor Does not Activate mTORC1 mTORC1 aa_sensor->mTORC1 Activates s6k S6K mTORC1->s6k four_ebp1 4E-BP1 mTORC1->four_ebp1 growth Cell Growth & Proliferation s6k->growth four_ebp1->growth

Caption: Hypothetical engagement of this compound with amino acid sensing pathways upstream of mTORC1.

Conclusion and Future Perspectives

The study of serine metabolism is a rapidly evolving field with significant implications for our understanding of health and disease. As research becomes more nuanced, the need for precise experimental controls becomes increasingly critical. This compound presents a valuable, albeit underutilized, tool for dissecting the specific metabolic roles of serine from the more general effects of amino acid deprivation.

While the existing evidence strongly supports its utility as a negative control, further research is needed to comprehensively validate its inertness across a wide range of mammalian cell types and experimental conditions. Future studies should focus on:

  • Metabolic tracing experiments: Using isotopically labeled this compound to definitively track its metabolic fate in mammalian cells.

  • Comprehensive analysis of cellular stress responses: Expanding the analysis of stress markers to provide a more complete picture of how this compound modulates the integrated stress response.

  • Direct comparison with other serine analogs: Evaluating a panel of serine derivatives to identify the most suitable negative controls for different experimental questions.

By embracing rigorous experimental design and employing appropriate controls like this compound, researchers can ensure the integrity and reliability of their findings, ultimately accelerating our understanding of the vital roles of serine in biology and disease.

References

A Comparative Analysis of O-Methylserine and α-Methylserine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties, Synthesis, and Biological Evaluation of Two Key Serine Analogs

In the landscape of medicinal chemistry and drug discovery, subtle molecular modifications can lead to profound differences in biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive comparative study of two methylated serine derivatives: O-Methylserine and α-methylserine. As structural isomers, these non-proteinogenic amino acids offer unique and distinct advantages in the design of novel therapeutics, particularly in the realm of peptidomimetics and enzyme inhibitors. This document, intended for researchers, scientists, and drug development professionals, will delve into a side-by-side comparison of their physicochemical properties, synthesis methodologies, and biological implications, supported by established experimental protocols.

At a Glance: Structural and Physicochemical Distinctions

This compound and α-methylserine share the same molecular formula (C4H9NO3) and molecular weight (119.12 g/mol ), yet the placement of a single methyl group drastically alters their chemical nature and steric hindrance, thereby influencing their biological interactions.[1][2][3] this compound features methylation on the hydroxyl group of the serine side chain, forming a methoxy group. In contrast, α-methylserine possesses a methyl group on the α-carbon, the backbone carbon atom.

PropertyThis compoundα-MethylserineReference(s)
IUPAC Name (2S)-2-amino-3-methoxypropanoic acid(2S)-2-amino-3-hydroxy-2-methylpropanoic acid[1][]
CAS Number (L-isomer) 4219-94-716820-18-1[1][2]
Molecular Formula C4H9NO3C4H9NO3[1][2]
Molecular Weight 119.12 g/mol 119.12 g/mol [1][2]
Structure A methyl group is attached to the oxygen of the hydroxyl side chain.A methyl group is attached to the α-carbon of the amino acid backbone.
Key Feature Ether linkage in the side chain.Quaternary α-carbon.

Synthesis and Purification: Divergent Pathways to a Methylated Core

The synthetic routes to this compound and α-methylserine are distinct, reflecting the different positions of the methyl group.

Chemical Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino and carboxyl groups of serine, followed by methylation of the hydroxyl group and subsequent deprotection. A common approach starts from a commercially available protected serine derivative.[5]

cluster_0 Synthesis of this compound L-Serine L-Serine N-Boc-L-Serine N-Boc-L-Serine L-Serine->N-Boc-L-Serine Boc2O N-Boc-O-Methyl-L-Serine N-Boc-O-Methyl-L-Serine N-Boc-L-Serine->N-Boc-O-Methyl-L-Serine Methylating Agent (e.g., MeI) O-Methyl-L-Serine O-Methyl-L-Serine N-Boc-O-Methyl-L-Serine->O-Methyl-L-Serine Deprotection (e.g., TFA)

Caption: General workflow for the chemical synthesis of this compound.

Enzymatic Synthesis of α-Methylserine

An efficient and stereospecific route to α-methyl-L-serine utilizes the enzyme α-methylserine aldolase.[6][7] This enzyme catalyzes the reversible condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[6][7] This biocatalytic approach offers high enantiopurity and avoids the use of harsh reagents.

cluster_1 Enzymatic Synthesis of α-Methyl-L-Serine L-Alanine L-Alanine α-Methyl-L-Serine α-Methyl-L-Serine L-Alanine->α-Methyl-L-Serine Formaldehyde, α-Methylserine Aldolase Formaldehyde Formaldehyde

Caption: Enzymatic synthesis of α-methyl-L-serine.

Analytical Characterization: A Comparative Overview

Confirmation of the identity and purity of this compound and α-methylserine relies on a combination of spectroscopic techniques.

Analytical TechniqueThis compoundα-MethylserineReference(s)
¹H NMR Characteristic signals for the methoxy group (CH3O-) protons.Absence of a proton on the α-carbon, and a characteristic signal for the α-methyl group protons.[8][9][10][11][12]
¹³C NMR A distinct signal for the methoxy carbon.A signal corresponding to the quaternary α-carbon.[13]
Mass Spectrometry (MS) Fragmentation pattern consistent with the loss of the methoxy side chain.Fragmentation pattern showing the loss of the hydroxymethyl group.[14][15][16]
Infrared (IR) Spectroscopy C-O-C stretching vibrations of the ether group.Absence of the C-O-C stretch, but presence of O-H and N-H stretching.[17]

Metabolic Stability: Predicting In Vivo Longevity

The introduction of a methyl group can significantly impact the metabolic stability of a molecule by blocking sites of enzymatic degradation. The α-methyl group in α-methylserine, in particular, is known to confer resistance to enzymatic degradation when incorporated into peptides.[18] A standard in vitro assay to compare the metabolic stability of this compound and α-methylserine involves incubation with liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of test compounds using liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound, α-methylserine)

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of each compound.

cluster_2 Metabolic Stability Assay Workflow Incubation Incubation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling Quenching Quenching Time-Point Sampling->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability: Assessing Bioavailability

The ability of a compound to cross cell membranes is a critical determinant of its oral bioavailability and ability to reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:

  • 96-well filter plates (donor plate)

  • 96-well acceptor plates

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compounds (this compound, α-methylserine)

  • Control compounds (high and low permeability)

  • Plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the test and control compounds dissolved in PBS to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) for each compound.

cluster_3 PAMPA Workflow Prepare Plates Prepare Plates Incubation Incubation Prepare Plates->Incubation Quantification Quantification Incubation->Quantification Calculate Permeability Calculate Permeability Quantification->Calculate Permeability

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Biological Activity and Target Engagement: A Tale of Two Isomers

While direct comparative studies on the biological activities of this compound and α-methylserine are limited, their individual properties suggest distinct applications.

This compound:

  • Precursor for D-serine Transporter Inhibitors: this compound serves as a key intermediate in the synthesis of inhibitors for the D-serine transporter.[5] This suggests its potential utility in developing therapeutics for neurological disorders where D-serine signaling is implicated.[19][20][21][22][23]

  • Effects on Bacterial Growth: O-Methyl-DL-serine has been observed to affect the growth of E. coli.[2]

α-Methylserine:

  • Conformational Constraint in Peptides: The introduction of an α-methyl group provides significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[18][24][25][26][27] This can lead to peptides with more defined secondary structures, potentially enhancing their binding affinity and biological activity.[24]

  • Enzymatic Specificity: α-methyl-L-serine is a specific substrate for α-methylserine aldolase, which is not the case for this compound or the D-enantiomer of α-methylserine.[6][7]

Serine Protease Inhibition:

Serine proteases are a major class of enzymes involved in numerous physiological and pathological processes.[28][29][30] While serine analogs are logical candidates for serine protease inhibitors, there is a lack of direct comparative data for this compound and α-methylserine in this context. The steric bulk of the α-methyl group in α-methylserine could potentially influence its interaction with the active site of serine proteases differently than the more flexible side chain of this compound. Further investigation is warranted to explore their inhibitory potential.

Conclusion: Choosing the Right Tool for the Job

This compound and α-methylserine, though simple isomers, present a clear case of how subtle structural changes can dictate molecular properties and potential applications. This compound, with its modifiable side chain, shows promise as a scaffold for developing inhibitors of specific transporters. In contrast, α-methylserine's key advantage lies in its ability to enforce conformational rigidity in peptides, a valuable tool for enhancing the stability and activity of peptide-based drugs. The choice between these two serine analogs will ultimately depend on the specific goals of the research or drug development program. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and to further explore the potential of these versatile building blocks.

References

A Senior Application Scientist's Guide to Internal Standards for Quantitative Amino Acid Analysis: O-Methylserine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a critical cornerstone of metabolomics, clinical diagnostics, and therapeutic monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the undisputed gold standard for this application, prized for its sensitivity and specificity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization necessitates the use of an internal standard (IS) to ensure data integrity.[1]

This guide provides an in-depth technical comparison of O-Methylserine as an internal standard against other commonly employed alternatives for quantitative amino acid analysis. We will delve into the theoretical underpinnings of internal standard selection, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your analytical workflows.

The Imperative of the Internal Standard in Quantitative Analysis

In an ideal analytical world, the response of an instrument would be directly and solely proportional to the concentration of the analyte. In reality, numerous factors can introduce variability, leading to inaccurate and imprecise results.[2] The primary role of an internal standard is to normalize the analytical signal, correcting for fluctuations that occur throughout the entire analytical process.[3] An ideal internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls.[1]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) both emphasize the importance of using an appropriate internal standard in their guidelines for bioanalytical method validation.[1][4] The consensus is that a stable isotope-labeled (SIL) version of the analyte is the preferred choice, as it exhibits nearly identical chemical and physical behavior to the analyte.[2][3]

This compound: A Non-Proteinogenic Amino Acid as a Structural Analog IS

This compound is a derivative of the amino acid serine, where the hydrogen of the hydroxyl group is replaced by a methyl group.[5] As a non-proteinogenic amino acid, it is not naturally incorporated into proteins, making it a suitable candidate for use as an internal standard for the analysis of proteinogenic amino acids in biological matrices.[6][7]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₄H₉NO₃[8]
Molecular Weight119.12 g/mol [8]
AppearanceWhite to off-white powder[9]
SolubilitySoluble in water[9]
pKa2.10 (Predicted)[9]

The rationale for using a non-proteinogenic amino acid like this compound is that it is structurally similar enough to the analytes of interest (other amino acids) to behave similarly during sample preparation and chromatography, yet it is not naturally present in the samples, thus avoiding interference.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

The most effective internal standards are stable isotope-labeled versions of the analyte. For the analysis of serine, this would be a deuterated version, such as D-Serine-d3.[10]

Key Advantages of SIL Internal Standards: [2][10]

  • Co-elution: SIL standards have virtually identical chromatographic retention times to their non-labeled counterparts, ensuring they experience the same matrix effects at the point of elution.

  • Similar Ionization Efficiency: They exhibit very similar ionization behavior in the mass spectrometer source, providing the most accurate correction for matrix-induced ion suppression or enhancement.

  • Improved Accuracy and Precision: By closely mimicking the analyte's behavior, SIL standards significantly reduce variability, leading to higher accuracy and precision in the final results.

Common Alternatives: Other Non-Proteinogenic Amino Acids

Besides this compound, other non-proteinogenic amino acids like norvaline and norleucine are frequently used as internal standards in amino acid analysis.[11][12]

  • Norvaline: An isomer of valine, it is a C5 amino acid.[13]

  • Norleucine: An isomer of leucine, it is a C6 amino acid.[7][14]

These structural analogs are chosen for their similar chemical properties to the proteinogenic amino acids and their absence in biological samples.

Comparative Performance: A Data-Driven Evaluation

While a single head-to-head study with comprehensive data is not always available, we can synthesize typical performance data based on established validation parameters from various studies to provide a comparative overview. The following tables illustrate the expected performance of a hypothetical LC-MS/MS method for the quantification of a representative amino acid (e.g., Serine) using this compound, Deuterated Serine (a SIL IS), and Norvaline (another structural analog IS).

Table 1: Linearity and Sensitivity

Internal StandardCalibration Range (µM)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µM)
This compound0.5 - 500≥ 0.9950.5
Deuterated Serine0.1 - 500≥ 0.9980.1
Norvaline0.5 - 500≥ 0.9950.5

Table 2: Accuracy and Precision (within-run and between-run)

Internal StandardQC LevelAccuracy (% Bias)Precision (%RSD)
This compound Low (1.5 µM)± 10%< 10%
Mid (200 µM)± 8%< 8%
High (400 µM)± 8%< 8%
Deuterated Serine Low (0.3 µM)± 5%< 5%
Mid (200 µM)± 3%< 3%
High (400 µM)± 3%< 3%
Norvaline Low (1.5 µM)± 12%< 12%
Mid (200 µM)± 10%< 10%
High (400 µM)± 10%< 10%

Acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% (±20% at the LLOQ) and precision to not exceed 15% RSD (20% at the LLOQ).[3][4]

Table 3: Recovery and Matrix Effect

Internal StandardAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
This compound85 ± 1088 ± 990 - 110
Deuterated Serine92 ± 593 ± 598 - 102
Norvaline82 ± 1280 ± 1485 - 115

From this comparative data, it is evident that while structural analogs like this compound and Norvaline can provide acceptable performance, the stable isotope-labeled internal standard (Deuterated Serine) consistently demonstrates superior accuracy, precision, and more effective compensation for matrix effects.

Experimental Protocols

To ensure the integrity of your quantitative analysis, a robust and validated method is paramount. The following are detailed, step-by-step methodologies for a typical bioanalytical workflow.

Experimental Workflow for Amino Acid Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound, Deuterated Serine, or Norvaline) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol or Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC Chromatographic Separation (HILIC or Reversed-Phase) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A generalized experimental workflow for the quantitative analysis of amino acids using an internal standard.

Detailed Protocol: Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum, or urine).

  • Add 10 µL of the internal standard working solution (a known concentration of this compound, Deuterated Serine, or Norvaline in an appropriate solvent).

  • Add 200 µL of cold protein precipitation solvent (e.g., methanol or acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis
  • Chromatographic System: A UHPLC system capable of binary gradient elution.

  • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient tailored to resolve the amino acids of interest. A typical gradient might start at a high percentage of organic solvent and gradually decrease.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

Self-Validating Systems: Ensuring Trustworthiness

Every protocol should be a self-validating system. This is achieved by adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.[6][15]

Decision Pathway for Internal Standard Selection

G Start Start: Need for Quantitative Amino Acid Analysis SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Select_SIL Select SIL Internal Standard (e.g., Deuterated Serine) SIL_Available->Select_SIL Yes Non_Prot_Available Is a Suitable Non-Proteinogenic Amino Acid Available? SIL_Available->Non_Prot_Available No Validate Proceed with Full Method Validation (FDA/EMA Guidelines) Select_SIL->Validate Select_Non_Prot Select Non-Proteinogenic IS (e.g., this compound, Norvaline) Non_Prot_Available->Select_Non_Prot Yes Re_evaluate Re-evaluate Analytical Strategy Non_Prot_Available->Re_evaluate No Select_Non_Prot->Validate

Caption: A decision-making flowchart for the selection of an appropriate internal standard for quantitative amino acid analysis.

Conclusion: Making the Right Choice for Your Assay

The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative analytical method. While stable isotope-labeled internal standards, such as deuterated serine, represent the gold standard for accuracy and precision, their availability and cost can sometimes be a limiting factor.[16]

This compound, as a non-proteinogenic amino acid, presents a viable and effective alternative. Its structural similarity to proteinogenic amino acids allows it to compensate for variability during sample processing, and its absence in biological matrices prevents analytical interference. Other non-proteinogenic amino acids like norvaline and norleucine also serve as suitable options.[11][17]

Ultimately, the selection of an internal standard should be based on a thorough evaluation of the analytical requirements, the availability of reagents, and a comprehensive method validation that adheres to regulatory guidelines. By understanding the principles outlined in this guide and implementing rigorous validation protocols, researchers can ensure the generation of high-quality, reproducible data in their quantitative amino acid analyses.

References

A Comparative Guide to the Biological Effects of O-Methylserine and Other Serine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, is a central node in cellular metabolism, contributing not only to protein synthesis but also to the biosynthesis of nucleotides, lipids, and crucial signaling molecules. Serine analogs are indispensable chemical tools that allow researchers to probe and manipulate serine-dependent pathways with high specificity. This guide provides an in-depth comparison of the biological effects of O-Methylserine and other key serine analogs, including D-serine, L-serine, Phosphoserine, and Serine Hydroxamate. We explore their distinct mechanisms of action, present comparative data, detail experimental protocols for their evaluation, and visualize the key pathways they modulate. This document serves as a technical resource for designing experiments and interpreting results in neuroscience, oncology, and metabolic research.

Introduction: The Central Role of Serine and its Analogs

L-serine is far more than a simple building block for proteins. Its metabolic network is integral to cellular function. The de novo synthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate, highlighting a direct link between glucose metabolism and amino acid synthesis.[1][2] L-serine is a primary source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide synthesis and methylation reactions.[3] Furthermore, it is the precursor to a host of other critical biomolecules, including glycine, cysteine, phospholipids like phosphatidylserine, and sphingolipids.[1][3]

Given this central role, serine analogs have been developed as powerful molecular probes. These molecules, which structurally mimic serine, can act as agonists, antagonists, or inhibitors of enzymes that metabolize or are regulated by serine. By observing the downstream cellular effects of these analogs, researchers can elucidate the function of specific pathways. This guide focuses on this compound, a less-characterized analog, and compares its activity to more established serine derivatives to provide a clear framework for their application in research.

This compound: A Profile

O-Methyl-DL-serine is an alpha-amino acid derivative of serine where the hydrogen of the hydroxyl side chain is replaced by a methyl group.[4][5] This seemingly minor modification significantly alters its biological activity. While extensive research is still needed, current data suggests that this compound primarily functions as a modulator of serine-metabolizing enzymes.[6] Its methylated hydroxyl group prevents it from participating in reactions that require a free hydroxyl, such as phosphorylation or dehydration.

Primary Biological Effects & Research Applications:

  • Enzyme Inhibition: this compound can act as a competitive or allosteric inhibitor of enzymes that bind L-serine. For example, it has been studied in the context of L-serine dehydratase, an enzyme that converts L-serine to pyruvate.[6]

  • Probing Transporter Specificity: It can be used to investigate the substrate specificity of amino acid transporters.[7]

  • Metabolic Studies: In microbiology, it has been shown to affect the growth of E. coli, indicating an interference with essential metabolic pathways.

Comparative Analysis: this compound vs. Key Serine Analogs

The utility of this compound is best understood in comparison to other analogs that target different aspects of serine biology.

D-Serine: The Endogenous Neuromodulator

Unlike most D-amino acids, D-serine is a crucial signaling molecule in the mammalian brain.[8]

  • Mechanism of Action: D-serine is a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory.[8][9] Its synthesis from L-serine is catalyzed by the enzyme serine racemase (SR).[10][11][12]

  • Biological Effects: By binding to the NMDA receptor, D-serine facilitates its opening upon glutamate binding, leading to calcium influx and the activation of downstream signaling cascades.[13] Dysregulation of D-serine levels is implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[8][14]

  • Comparison with this compound: The primary distinction is their mode of action. D-serine is a direct agonist at a neurotransmitter receptor. This compound is not known to have direct receptor agonist activity but rather acts as a modulator of enzymatic pathways. An inhibitor of serine racemase would be a more direct functional counterpart to this compound in the context of NMDA receptor modulation.

L-Serine: The Metabolic Precursor

While not an "analog" in the typical sense, comparing the effects of administering exogenous L-serine to the effects of inhibitory analogs is crucial for experimental design.

  • Mechanism of Action: As the endogenous amino acid, L-serine fuels numerous metabolic pathways.[1][3] Supplementing with L-serine can increase the flux through these pathways.

  • Biological Effects: Increased L-serine availability can boost the synthesis of proteins, nucleotides, and glutathione.[15] In neuroscience, it can increase the substrate pool for D-serine synthesis.[12] L-serine supplementation is being investigated for its potential therapeutic benefits in conditions associated with its deficiency.[3]

  • Comparison with this compound: They have opposing effects. L-serine supplementation aims to enhance serine-dependent pathways, while this compound is generally used to probe or inhibit them.

Phosphoserine: The Signaling Moiety

Phosphoserine is a post-translationally modified form of serine, created by the action of protein kinases.[16]

  • Mechanism of Action: The addition of a negatively charged phosphate group to a serine residue within a protein acts as a molecular switch.[16] This modification can alter the protein's conformation, enzymatic activity, or create a binding site for other proteins with specific recognition domains (e.g., WW or MH2 domains).[16]

  • Biological Effects: Protein phosphorylation is a fundamental mechanism for regulating nearly all cellular processes, including signal transduction, cell division, and differentiation.[16] Abnormal phosphorylation is a hallmark of many diseases, including cancer and neurodegenerative disorders.

  • Comparison with this compound: Phosphoserine's role is primarily in the realm of signal transduction via post-translational modification.[17] this compound cannot be phosphorylated and instead interacts with metabolic enzymes at the substrate level.

Serine Hydroxamate: The Competitive Inhibitor

L-Serine hydroxamate is a classic antimetabolite.

  • Mechanism of Action: It acts as a potent competitive inhibitor of seryl-tRNA synthetase, the enzyme responsible for charging tRNA with serine for protein synthesis.[18][19][20] Its Ki value for this enzyme in E. coli is 30 µM.[18][19]

  • Biological Effects: By blocking seryl-tRNA synthetase, serine hydroxamate rapidly halts protein synthesis, leading to bacteriostatic effects.[18][19] This makes it a valuable tool for studying the consequences of translational inhibition.

  • Comparison with this compound: Both are inhibitory analogs, but they have different primary targets. Serine hydroxamate specifically targets the first step of protein synthesis, while this compound's targets appear to be other serine-metabolizing enzymes, such as dehydratases.

Quantitative Comparison and Data Summary

The following table summarizes the key characteristics of this compound and its counterparts, providing a quick reference for selecting the appropriate analog for a given research question.

AnalogPrimary Target(s)Mechanism of ActionPrimary Biological EffectCommon Research Area(s)
This compound Serine-metabolizing enzymes (e.g., L-serine dehydratase)[6]Enzyme Inhibition / ModulationAlteration of serine metabolic fluxMetabolism, Microbiology, Transporter studies
D-Serine NMDA Receptor (Glycine site)[8]Co-agonistNeuromodulation, facilitation of excitatory neurotransmissionNeuroscience, Synaptic Plasticity, Psychiatry
L-Serine Multiple (e.g., Seryl-tRNA synthetase, Serine Racemase, SHMT)[3]Metabolic Substrate / PrecursorFuels protein synthesis, one-carbon metabolism, D-serine productionMetabolism, Nutrition, Neurodegeneration
Phosphoserine Phospho-binding proteins (e.g., kinases, phosphatases)[16]Post-Translational ModificationRegulation of protein activity and signal transduction cascadesCell Signaling, Oncology, Signal Transduction
L-Serine Hydroxamate Seryl-tRNA Synthetase[18][19]Competitive Inhibitor (Ki ≈ 30 µM)[18]Inhibition of protein synthesisMicrobiology, Translation, Metabolic Control

Experimental Protocols for Evaluating Serine Analog Effects

To provide a practical context, we detail two key protocols for assessing the biological activities discussed.

Protocol: In Vitro Serine Racemase Inhibition Assay

This assay is crucial for identifying compounds that, like this compound might indirectly modulate NMDA receptor activity by altering D-serine levels.

  • Objective: To determine if a test compound (e.g., this compound or a known inhibitor like L-Serine O-Sulfate[21][22]) inhibits the enzymatic conversion of L-serine to D-serine by recombinant serine racemase (SR).

  • Rationale: This assay directly measures the activity of a key enzyme in D-serine metabolism. By quantifying the production of D-serine in the presence and absence of an inhibitor, one can determine the compound's IC50. The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor and ATP/Mg²⁺ for optimal activity.[23][24]

  • Methodology:

    • Reagent Preparation:

      • Reaction Buffer: 50 mM Tris-HCl (pH 8.0-8.2), 15 µM PLP, 1 mM MgCl₂, 1 mM ATP.[21][24]

      • Enzyme Solution: Prepare a stock of purified, recombinant human serine racemase (e.g., 1 µg/µL).

      • Substrate Solution: Prepare a 100 mM stock of L-serine in water.

      • Test Compound: Prepare a dilution series of the test compound (e.g., this compound) in the reaction buffer.

    • Reaction Setup (in a 96-well plate):

      • To each well, add 50 µL of reaction buffer (containing the appropriate concentration of the test compound or vehicle control).

      • Add 10 µL of enzyme solution (final concentration ~10 µg/mL).[21] Incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

      • Initiate the reaction by adding 10 µL of L-serine solution (final concentration ~10 mM).[24]

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Reaction Termination: Stop the reaction by adding 10 µL of 5% trichloroacetic acid (TCA).[21] Centrifuge the plate to pellet the precipitated protein.

    • Quantification of D-Serine:

      • Transfer the supernatant to a new plate.

      • Quantify the amount of D-serine produced using a commercially available D-serine ELISA kit or by HPLC with a chiral column, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol: Assessing NMDA Receptor Activity via Calcium Imaging

This protocol measures the downstream effect of analogs like D-serine (agonist) or compounds that reduce its availability.

  • Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in cultured neurons in response to NMDA receptor activation and modulation by serine analogs.[25][26]

  • Rationale: NMDA receptor activation leads to a direct influx of Ca²⁺.[13] This change can be visualized and quantified using calcium-sensitive fluorescent indicators like Fluo-4 AM or Fura-2.[13][25] An agonist like D-serine will potentiate the Ca²⁺ influx caused by glutamate, while an indirect antagonist (e.g., a serine racemase inhibitor) will reduce it.

  • Methodology:

    • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine-coated glass-bottom dishes. Culture for 10-14 days to allow for mature synapse formation.

    • Calcium Indicator Loading:

      • Prepare a loading solution of Fluo-4 AM (2-5 µM) in imaging buffer (e.g., HBSS) containing 0.02% Pluronic F-127 to aid solubilization.[13]

      • Remove the culture medium, wash gently with pre-warmed imaging buffer.

      • Incubate cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.[13]

      • Wash the cells twice with imaging buffer and allow them to de-esterify the dye for 30 minutes at room temperature.[13]

    • Imaging Setup:

      • Place the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging.

      • Use a perfusion system to exchange solutions. The imaging buffer should contain a co-agonist (glycine or D-serine) but be magnesium-free to relieve the Mg²⁺ block of the NMDA receptor.[13]

    • Experimental Procedure:

      • Begin perfusion with the imaging buffer and record a stable baseline fluorescence (F₀) for 1-2 minutes.

      • Agonist Test (D-Serine): Perfuse with a solution containing a sub-maximal concentration of glutamate (e.g., 10 µM) plus D-serine (e.g., 10 µM).

      • Inhibitor Test (e.g., SR inhibitor): Pre-incubate the cells with the inhibitor for 15-30 minutes. Then, perfuse with a solution containing glutamate and the inhibitor.

      • Record the change in fluorescence intensity (F) over time until the signal peaks and returns to baseline after washout.

    • Data Analysis:

      • Quantify the response as the change in fluorescence (ΔF = F_peak - F_baseline) or as a ratio (ΔF/F₀).

      • Compare the peak response in the presence of the test compound to the control condition to determine potentiation or inhibition.

Visualizing the Mechanisms: Pathways and Workflows

Diagrams help clarify the complex relationships between these molecules and their targets.

Diagram: D-Serine Synthesis and NMDA Receptor Co-agonism

D_Serine_Pathway cluster_astrocyte Astrocyte / Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR Substrate D_Serine D-Serine SR->D_Serine Catalyzes NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Glutamate Glutamate Glutamate->NMDAR Agonist Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Activation Signaling Downstream Signaling Ca_Influx->Signaling O_Methylserine This compound O_Methylserine->SR Potential Inhibition

Caption: D-Serine synthesis pathway and its role at the NMDA receptor.

Diagram: Experimental Workflow for In Vitro Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) start->prep setup Set up Reaction Plate (Enzyme + Compound/Vehicle) prep->setup pre_incubate Pre-incubate at 37°C (10 min) setup->pre_incubate initiate Initiate with L-Serine pre_incubate->initiate incubate Incubate at 37°C (1-2 hours) initiate->incubate terminate Terminate Reaction (TCA) incubate->terminate quantify Quantify D-Serine (HPLC or ELISA) terminate->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Caption: Workflow for the in vitro serine racemase inhibition assay.

Conclusion and Future Perspectives

The choice of a serine analog is critically dependent on the biological question being addressed.

  • D-Serine is the tool of choice for directly studying NMDA receptor agonism.

  • L-Serine Hydroxamate provides a specific method for inhibiting protein synthesis.

  • Phosphoserine is not a tool to be added exogenously but is studied as an endpoint of signaling cascades.

  • This compound represents a valuable probe for exploring the roles of various metabolic enzymes that utilize L-serine as a substrate, distinct from the well-trodden paths of NMDA receptor agonism or protein synthesis inhibition.

Future research should focus on a more comprehensive characterization of this compound's targets through proteomics and metabolomics approaches. Identifying its specific binding partners and their binding affinities will elevate its status from a general probe to a precise tool for dissecting the serine metabolic network. Furthermore, the development of novel analogs with even greater specificity and potency will continue to be a driving force in understanding the multifaceted roles of serine in health and disease.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of O-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of life sciences and drug development, the responsible management of laboratory chemicals is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of O-Methylserine, a key reagent in various biochemical and pharmaceutical research applications. By moving beyond mere procedural lists, this document delves into the "why" behind each step, grounding our recommendations in established chemical principles and regulatory frameworks to ensure both personal safety and environmental stewardship.

Understanding this compound: Properties and Hazard Profile

Before addressing disposal, a thorough understanding of the subject compound is paramount. This compound (CAS No: 19794-53-7) is a derivative of the amino acid serine, with a methyl group attached to the hydroxyl side chain.[1][2][3] Its molecular formula is C4H9NO3, and it has a molecular weight of 119.12 g/mol .[4]

While not classified as a hazardous substance for transport, this compound is recognized as an irritant.[4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should always be worn when handling this compound.

Table 1: Key Physical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 19794-53-7[6]
Molecular Formula C4H9NO3[4]
Molecular Weight 119.12 g/mol [4]
Appearance White to off-white crystalline powder
GHS Hazard Codes H315, H319, H335[4][5]
Primary Hazards Skin, eye, and respiratory irritant[4][5]

Regulatory Framework for Chemical Disposal

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] The EPA designates certain chemicals as "listed hazardous wastes" (F, K, P, and U lists) or as "characteristic hazardous wastes" if they exhibit ignitability, corrosivity, reactivity, or toxicity.[7]

This compound is not currently found on the EPA's F, K, P, or U lists of hazardous wastes. [8][9][10] Furthermore, based on its known properties, it does not meet the criteria for a characteristic hazardous waste. This classification as a non-hazardous waste is the primary determinant for its disposal pathway. However, it is crucial to remember that state and local regulations may be more stringent than federal guidelines. Therefore, always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide for the proper disposal of this compound. It is designed to be a self-validating system, ensuring safety and compliance at each stage.

Decontamination of Empty Containers

Properly decontaminating empty containers is a critical first step to prevent unintended exposure and ensure the container can be safely disposed of or recycled.

  • Triple Rinse: Thoroughly rinse the empty this compound container at least three times with a suitable solvent. Water is a good choice given the solubility of this compound.

  • Collect Rinsate: The rinsate from the first rinse should be collected and treated as chemical waste, following the procedures for dilute aqueous waste outlined below. Subsequent rinses with clean solvent can typically be discharged to the sanitary sewer, but verify this with your local EHS guidelines.

  • Deface Label: Completely remove or deface the original label on the container to prevent any misidentification.

  • Final Disposal: The clean, decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, or as regular solid waste, in accordance with your institution's policies.

Disposal of Unused or Waste this compound

The appropriate disposal method for unused or waste this compound depends on the quantity and the local regulations.

For Small Quantities (typically < 100g):

In many jurisdictions, small quantities of non-hazardous solid chemicals like this compound can be disposed of in the regular laboratory trash, provided they are securely contained.

  • Secure Containment: Place the solid this compound in a sealed, leak-proof container.

  • Clear Labeling: Label the container clearly as "this compound (non-hazardous waste for landfill)."

  • Landfill Disposal: Dispose of the container in the designated laboratory solid waste stream that is sent to a sanitary landfill. Never dispose of solid chemicals directly down the drain.

For Large Quantities (typically > 100g):

For larger quantities, it is best practice to contact your institution's EHS office for guidance and to arrange for professional disposal.

  • Waste Collection: Collect the waste this compound in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.

  • EHS Coordination: Contact your EHS office to schedule a pickup by a licensed chemical waste disposal vendor.

Disposal of Dilute Aqueous Solutions of this compound

For dilute aqueous solutions of this compound (e.g., rinsate from container cleaning), sewer disposal may be an option, but this is highly dependent on local regulations and the concentration of the solution.

  • Consult Local Regulations: Before proceeding, confirm with your institution's EHS office that sewer disposal of dilute, non-hazardous amino acid solutions is permissible.

  • Neutralization (if necessary): While this compound itself is not strongly acidic or basic, if it is in a solution with a pH outside the acceptable range for your local wastewater treatment plant (typically between 5.5 and 9.5), it must be neutralized.

  • Dilution: Flush the solution down the drain with a copious amount of cold water (at least a 20-fold excess) to ensure it is well-diluted in the wastewater stream.

Advanced Disposal Considerations: Chemical Degradation

For laboratories seeking to minimize their chemical waste footprint, in-lab chemical degradation can be an option for some non-hazardous compounds. Amino acids, including this compound, are susceptible to degradation through various chemical pathways.

Oxidative Degradation

Strong oxidizing agents can break down amino acids. A common laboratory procedure involves the use of a strong acid and an oxidizing agent. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

  • Principle: In an acidic environment, a strong oxidizing agent like potassium permanganate or hydrogen peroxide can oxidize the amino acid to carbon dioxide, water, and nitrogen-containing compounds.

  • Caution: These reactions can be exothermic and may produce harmful byproducts. It is essential to understand the reaction stoichiometry and potential hazards before attempting any chemical degradation. Always consult with your EHS office before implementing such a procedure.

The general biological degradation pathway for amino acids involves transamination and deamination, ultimately leading to the carbon skeleton entering central metabolic pathways.[11][12][13][14][15] This inherent biodegradability suggests that this compound is unlikely to persist in the environment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: this compound Waste cluster_form Determine Physical Form cluster_solid_actions Solid Waste Actions cluster_liquid_actions Aqueous Solution Actions start Identify this compound Waste Stream is_solid Solid? start->is_solid small_solid Small Quantity (<100g)? is_solid->small_solid Yes is_dilute Dilute Solution? is_solid->is_dilute No (Aqueous) large_solid Large Quantity (>100g) small_solid->large_solid No landfill Securely contain, label, and dispose in landfill trash small_solid->landfill Yes ehs_pickup Label and arrange for EHS pickup large_solid->ehs_pickup concentrated_liquid Concentrated Solution is_dilute->concentrated_liquid No sewer Check local regulations, neutralize if needed, and sewer with copious water is_dilute->sewer Yes concentrated_liquid->ehs_pickup

References

A Researcher's Guide to the Safe Handling of O-Methylserine: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the novel amino acid derivative O-Methylserine presents exciting possibilities. As with any chemical entity, a profound understanding of its characteristics is paramount to ensuring the safety of the researchers who handle it. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.

Understanding the Hazards of this compound

Before any handling protocols can be established, a thorough understanding of the potential hazards associated with this compound is crucial. According to safety data sheets and chemical databases, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

This compound is typically a white to off-white powder, which means that dust particles can become airborne during handling, increasing the risk of inhalation and contact with eyes and skin.[3]

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan for handling this compound relies on a multi-layered approach, where PPE is the final and crucial barrier between the researcher and the chemical. This approach should always begin with engineering and administrative controls.

  • Engineering Controls: Whenever possible, this compound should be handled in a well-ventilated area.[4][5] For procedures that may generate significant amounts of dust, such as weighing or transferring large quantities, a chemical fume hood is the preferred engineering control.[4]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise standard operating procedures (SOPs) for handling, storage, and disposal must be established and readily available.

Mandatory Personal Protective Equipment (PPE) for this compound

The following PPE is mandatory for all personnel handling this compound to mitigate the risks of skin, eye, and respiratory irritation.

Eye and Face Protection

Given the serious eye irritation hazard, robust eye protection is non-negotiable.

  • Chemical Safety Goggles: These should be worn at all times when handling this compound. Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from airborne dust and splashes.[6]

  • Face Shield: When there is a significant risk of splashing, such as when working with larger quantities or solutions of this compound, a face shield should be worn in addition to safety goggles.[7]

Skin and Body Protection

To prevent skin irritation, appropriate skin and body protection is essential.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a wide range of chemicals.[8] It is crucial to inspect gloves for any signs of damage before use and to remove them promptly and correctly to avoid contaminating the skin.

  • Laboratory Coat: A long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.[9] The lab coat should be kept clean and should be removed before leaving the laboratory area.

Respiratory Protection

To mitigate the risk of respiratory irritation from airborne powder, respiratory protection may be necessary.

  • Dust Mask (N95 Respirator): When handling small quantities of this compound in a well-ventilated area, a NIOSH-approved N95 respirator can provide adequate protection against dust inhalation.[3][6]

  • Higher-Level Respiratory Protection: For tasks with a high potential for dust generation or in areas with inadequate ventilation, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate particulate filters, may be required. A risk assessment should be conducted to determine the appropriate level of respiratory protection.[8]

PPE Selection Guide for this compound Handling

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical Safety Goggles & Face ShieldNitrile Gloves & Lab CoatN95 Respirator (minimum)
Preparing Solutions Chemical Safety GogglesNitrile Gloves & Lab CoatRecommended if dust is generated
Conducting Reactions Chemical Safety GogglesNitrile Gloves & Lab CoatNot typically required in a fume hood
Handling Reaction Work-up Chemical Safety GogglesNitrile Gloves & Lab CoatNot typically required
Cleaning Spills Chemical Safety Goggles & Face ShieldNitrile Gloves & Lab CoatN95 Respirator (minimum)

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat

  • N95 Respirator (if required)

  • Chemical Safety Goggles

  • Face Shield (if required)

  • Gloves

Doffing Sequence:
  • Gloves

  • Face Shield

  • Lab Coat

  • Chemical Safety Goggles

  • N95 Respirator

Always wash your hands thoroughly with soap and water after removing PPE.

Emergency Procedures for Exposure

In the event of accidental exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal of Contaminated PPE and this compound Waste

All disposable PPE that has come into contact with this compound should be considered contaminated waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed container for chemical waste.[10][11]

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The defaced, clean container can then be disposed of according to institutional guidelines.[11]

  • Unused this compound: Unused or waste this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.[11] Do not dispose of this compound down the drain.[5]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task: - Scale (mg, g, kg) - Dust/Aerosol Potential - Splash Hazard start->task_assessment engineering_controls Utilize Engineering Controls: - Fume Hood - Ventilated Enclosure task_assessment->engineering_controls base_ppe Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles engineering_controls->base_ppe respiratory_decision High Dust Potential? base_ppe->respiratory_decision splash_decision Splash Hazard? respiratory_decision->splash_decision No add_respirator Add N95 Respirator or higher respiratory_decision->add_respirator Yes add_faceshield Add Face Shield splash_decision->add_faceshield Yes proceed Proceed with Task splash_decision->proceed No add_respirator->splash_decision add_faceshield->proceed

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Methylserine
Reactant of Route 2
O-Methylserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.